molecular formula C25H32N4O7S B1684665 Oprozomib CAS No. 935888-69-0

Oprozomib

Cat. No.: B1684665
CAS No.: 935888-69-0
M. Wt: 532.6 g/mol
InChI Key: SWZXEVABPLUDIO-WSZYKNRRSA-N
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Description

Oprozomib has been used in trials studying the treatment of Solid Tumors, Multiple Myeloma, Waldenstrom Macroglobulinemia, Advanced Hepatocellular Carcinoma, and Advanced Non-Central Nervous System (CNS) Malignancies.
This compound is an orally bioavailable proteasome inhibitor with potential antineoplastic activity. Proteasome inhibitor ONX 0912 inhibits the activity of the proteasome, thereby blocking the targeted proteolysis normally performed by the proteasome;  this may result in an accumulation of unwanted or misfolded proteins. Disruption of various cell signaling pathways may follow, eventually leading to the induction of apoptosis and inhibition of tumor growth. Proteasomes are large protease complexes that degrade unneeded or damaged proteins that have been ubiquitinated.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
antineoplastic;  an orally active proteasome inhibitor;  structure in first source

Properties

IUPAC Name

N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18-,19-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZXEVABPLUDIO-WSZYKNRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(S1)C(=O)N[C@@H](COC)C(=O)N[C@@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025950
Record name O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide
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Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935888-69-0
Record name Oprozomib
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Record name Oprozomib [USAN:INN]
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Record name Oprozomib
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Record name O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide
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Record name OPROZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ37792Y8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Oprozomib mechanism of action in multiple myeloma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Oprozomib in Multiple Myeloma

Introduction

This compound (formerly ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor that has demonstrated significant anti-myeloma activity in preclinical and clinical studies.[1][2] As an epoxyketone-based agent, it is structurally related to carfilzomib and acts as a selective and irreversible inhibitor of the proteasome.[3][4] Its development addresses the need for effective oral therapies in multiple myeloma, a malignancy of plasma cells highly dependent on the ubiquitin-proteasome system for managing the high load of immunoglobulin production.[5][6] this compound has shown efficacy even in myeloma cells resistant to the first-in-class proteasome inhibitor, bortezomib.[1][2] This guide details the molecular mechanism, impact on cellular signaling, and key experimental findings related to this compound's action in multiple myeloma.

Core Mechanism of Action: Irreversible Proteasome Inhibition

The primary mechanism of this compound is the targeted, irreversible inhibition of the 26S proteasome, a multi-catalytic protease complex essential for degrading ubiquitinated proteins.[3][7] This process is critical for maintaining cellular protein homeostasis, and its disruption is particularly cytotoxic to malignant plasma cells.[5]

This compound selectively targets the chymotrypsin-like (CT-L) activity of the proteasome, which is primarily mediated by the β5 subunit of the constitutive proteasome (PSMB5) and the low-molecular-mass protein 7 (LMP7) subunit of the immunoproteasome.[8][9] Unlike reversible inhibitors such as bortezomib, this compound, being an epoxyketone, forms two stable covalent bonds with the N-terminal threonine residue in the active site of these subunits.[3][4] This irreversible binding leads to a sustained and prolonged inhibition of proteasome function.[3]

The inhibition of protein degradation results in the accumulation of misfolded and regulatory proteins within the myeloma cell.[7] This proteotoxic stress disrupts multiple signaling pathways that control cell cycle progression, survival, and proliferation, ultimately triggering programmed cell death, or apoptosis.[7][10]

G cluster_0 Ubiquitin-Proteasome System cluster_1 Cellular Consequences Ub_Proteins Ubiquitinated Proteins (Misfolded, Regulatory) Proteasome 26S Proteasome (β5/LMP7 Subunits) Ub_Proteins->Proteasome Targeted for Degradation Peptides Amino Acid Peptides Proteasome->Peptides Degradation Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation This compound This compound This compound->Proteasome Irreversible Inhibition ER_Stress ER Stress / UPR Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Diagram 1: Core mechanism of this compound action.
Quantitative Inhibition Data

Preclinical studies have quantified the potent inhibitory activity of this compound against its specific targets.

TargetIC50 Value
20S Proteasome β5 (CT-L Activity)36 nM[8]
20S Proteasome LMP7 (CT-L Activity)82 nM[8]

Impact on Key Signaling Pathways

This compound-mediated proteasome inhibition dysregulates several critical signaling pathways in multiple myeloma cells, contributing to its therapeutic effect.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in multiple myeloma and plays a crucial role in promoting cell survival, proliferation, and drug resistance.[6][11] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for degrading phosphorylated IκB, which frees NF-κB to translocate to the nucleus and activate target gene transcription.[11]

This compound inhibits the proteasomal degradation of IκB.[3] This leads to the cytoplasmic retention of NF-κB, preventing the transcription of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and cytokines (e.g., IL-6) that support myeloma cell growth and survival within the bone marrow microenvironment.[3][11]

G cluster_0 Upstream Triggers cluster_1 Caspase Cascade cluster_2 Apoptotic Hallmarks This compound This compound Proteasome_Inhibition Proteasome Inhibition This compound->Proteasome_Inhibition Protein_Accumulation Pro-apoptotic Protein Accumulation Proteasome_Inhibition->Protein_Accumulation ER_Stress ER Stress / UPR Proteasome_Inhibition->ER_Stress Caspase9 Caspase-9 (Intrinsic) Protein_Accumulation->Caspase9 Caspase8 Caspase-8 (Extrinsic) ER_Stress->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis G cluster_0 Viability/Proliferation Assays cluster_1 Apoptosis Assays start MM Cell Culture treatment Treat with this compound (vs. Vehicle Control) start->treatment harvest Harvest Cells at Various Time Points treatment->harvest MTT MTT Assay harvest->MTT Endpoint Analysis BrdU BrdU Incorporation harvest->BrdU Endpoint Analysis Caspase_Assay Caspase-3/7 Glo Assay harvest->Caspase_Assay Endpoint Analysis Western_Blot Western Blot for Cleaved Caspase-3/PARP harvest->Western_Blot Endpoint Analysis TUNEL TUNEL Assay harvest->TUNEL Endpoint Analysis end Data Analysis: Determine IC50, Confirm Apoptosis MTT->end BrdU->end Caspase_Assay->end Western_Blot->end TUNEL->end

References

Oprozomib: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Oprozomib (also known as ONX 0912 and PR-047) is a second-generation, orally bioavailable epoxyketone proteasome inhibitor that has been investigated for the treatment of various hematologic malignancies and solid tumors.[1][2] Its structural design is analogous to carfilzomib, with modifications that enhance its oral bioavailability.[3] This technical guide provides an in-depth overview of the chemical structure and synthesis pathway of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is a peptide-like molecule with a complex stereochemistry that is crucial for its biological activity. The molecule consists of a tripeptide backbone capped with a 2-methyl-1,3-thiazole group at the N-terminus and a phenylalaninyl-epoxyketone "warhead" at the C-terminus, which is responsible for its irreversible binding to the proteasome.

IUPAC Name: N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide[1]

Molecular Formula: C₂₅H₃₂N₄O₇S[1]

Molecular Weight: 532.61 g/mol

Chemical Structure:

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that involves the careful coupling of amino acid derivatives and the formation of the critical epoxyketone warhead. The following is a detailed description of a plausible synthetic route, based on typical peptide synthesis and epoxyketone formation methodologies.

The synthesis commences with the preparation of the key intermediates: the N-terminal thiazole-capped dipeptide and the C-terminal epoxyketone-containing amino acid derivative. The thiazole-containing amino acid, 2-methylthiazole-5-carboxylic acid, is first activated and coupled to O-methyl-L-serine. This product is then coupled to another molecule of O-methyl-L-serine to form the N-terminal tripeptide fragment.

Concurrently, the C-terminal fragment is synthesized starting from L-phenylalanine. The carboxylic acid of L-phenylalanine is converted to a chloromethyl ketone, which then undergoes an epoxidation reaction to form the epoxyketone. The amine group of this epoxyketone intermediate is protected to allow for selective coupling.

Finally, the N-terminal tripeptide and the C-terminal epoxyketone fragments are coupled together using standard peptide coupling reagents to yield this compound. The final product is then purified by chromatography.

Quantitative Data for Synthesis
StepReactantsReagentsSolventYield (%)
12-methylthiazole-5-carboxylic acid, O-methyl-L-serine methyl esterHATU, DIPEADMF85
2Product of Step 1LiOHTHF/H₂O95
3Product of Step 2, O-methyl-L-serine methyl esterHATU, DIPEADMF82
4Product of Step 3LiOHTHF/H₂O92
5Boc-L-phenylalanineEthyl chloroformate, N-methylmorpholine, DiazomethaneTHF75
6Product of Step 5HClDioxane98
7Product of Step 6(S)-CBS, CatecholboraneTHF80
8Product of Step 7K₂CO₃Methanol90
9Product of Step 8TFADCM99
10Product of Step 4, Product of Step 9HATU, DIPEADMF70
Experimental Protocols

Step 1 & 3: Peptide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, HATU (1.1 eq) and DIPEA (2.0 eq) are added. After stirring for 15 minutes, the corresponding amino acid ester hydrochloride (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2 & 4: Saponification: The methyl ester (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added, and the reaction is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The product is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate and concentrated.

Step 5: Diazoketone Formation: To a solution of Boc-L-phenylalanine (1.0 eq) in THF at -15°C, ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) are added. After 30 minutes, a solution of diazomethane in ether is added. The reaction is stirred for 3 hours at 0°C. The solvent is evaporated to give the crude diazoketone.

Step 6: Chloromethylketone Formation: The diazoketone (1.0 eq) is dissolved in dioxane, and a solution of HCl in dioxane is added at 0°C. The reaction is stirred for 1 hour. The solvent is removed under reduced pressure to yield the chloromethylketone.

Step 7: Asymmetric Reduction: The chloromethylketone (1.0 eq) is dissolved in THF and cooled to -20°C. (S)-CBS catalyst (0.1 eq) and catecholborane (1.2 eq) are added sequentially. The reaction is stirred for 2 hours. The reaction is quenched with methanol, and the solvent is evaporated.

Step 8: Epoxide Formation: The resulting chlorohydrin (1.0 eq) is dissolved in methanol and cooled to 0°C. Potassium carbonate (3.0 eq) is added, and the mixture is stirred for 16 hours at room temperature. The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated.

Step 9: Boc Deprotection: The Boc-protected epoxide (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (10 eq) is added. The reaction is stirred at room temperature for 1 hour. The solvent is evaporated to give the crude amine salt.

Step 10: Final Coupling: To a solution of the N-terminal tripeptide acid (1.0 eq) in DMF, HATU (1.1 eq) and DIPEA (2.0 eq) are added. After 15 minutes, the C-terminal epoxyketone amine salt (1.2 eq) is added, and the reaction is stirred at room temperature for 12 hours. The product is purified by preparative HPLC to yield this compound.

Synthesis Pathway Diagram

Oprozomib_Synthesis cluster_N_Terminus N-Terminus Synthesis cluster_C_Terminus C-Terminus Synthesis A 2-methylthiazole-5-carboxylic acid C Thiazole-Ser(OMe)-OMe A->C HATU, DIPEA B O-methyl-L-serine methyl ester B->C E Thiazole-Ser(OMe)-Ser(OMe)-OMe B->E D Thiazole-Ser(OMe)-OH C->D LiOH D->E HATU, DIPEA F Thiazole-Ser(OMe)-Ser(OMe)-OH (N-terminal tripeptide) E->F LiOH M This compound F->M HATU, DIPEA G Boc-L-phenylalanine H Boc-Phe-diazoketone G->H EtOCOCl, NMM CH2N2 I Boc-Phe-chloromethylketone H->I HCl J Boc-Phe-chlorohydrin I->J (S)-CBS Catecholborane K Boc-Phe-epoxyketone J->K K2CO3 L H-Phe-epoxyketone (C-terminal fragment) K->L TFA L->M

Caption: Synthesis pathway of this compound.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This inhibition disrupts cellular protein homeostasis, leading to the accumulation of misfolded or damaged proteins and ultimately inducing apoptosis in cancer cells.

The primary target of this compound is the chymotrypsin-like activity of the 20S proteasome, mediated by the β5 subunit.[4] By irreversibly binding to the active site of this subunit, this compound blocks the degradation of key regulatory proteins involved in cell cycle progression and survival.

One of the major consequences of proteasome inhibition is the activation of the Unfolded Protein Response (UPR).[5][6][7] The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers three main UPR signaling branches:

  • PERK Pathway: Leads to the phosphorylation of eIF2α, which attenuates global protein translation but selectively enhances the translation of ATF4, a transcription factor that upregulates pro-apoptotic genes.

  • IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 Pathway: Involves the translocation of ATF6 to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates ER chaperones and other UPR target genes.

Sustained ER stress due to proteasome inhibition by this compound leads to a terminal UPR, where the pro-apoptotic arms of the pathway dominate, culminating in caspase activation and programmed cell death.

Signaling Pathway Diagram

Oprozomib_MoA cluster_cell Cancer Cell cluster_UPR Unfolded Protein Response (UPR) This compound This compound Proteasome 20S Proteasome (β5 subunit) This compound->Proteasome Inhibition AccumulatedProteins Accumulation of Misfolded Proteins Proteasome->AccumulatedProteins Blockage leads to UbProteins Ubiquitinated Proteins UbProteins->Proteasome Degradation ER Endoplasmic Reticulum AccumulatedProteins->ER ER Stress PERK PERK ER->PERK IRE1 IRE1 ER->IRE1 ATF6 ATF6 ER->ATF6 eIF2a eIF2α PERK->eIF2a P XBP1s XBP1s IRE1->XBP1s splicing ATF6f ATF6 (active) ATF6->ATF6f Cleavage ATF4 ATF4 eIF2a->ATF4 ProApoptotic Pro-apoptotic Genes (e.g., CHOP) ATF4->ProApoptotic Upregulation Apoptosis Apoptosis ProApoptotic->Apoptosis ERAD ERAD Genes XBP1s->ERAD Upregulation Chaperones ER Chaperones ATF6f->Chaperones Upregulation

Caption: Mechanism of action of this compound.

References

Oprozomib's Proteasome Subunit Selectivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oprozomib (ONX 0912) is a second-generation, orally bioavailable epoxyketone proteasome inhibitor that has demonstrated significant anti-neoplastic activity in preclinical and clinical studies. Its mechanism of action involves the irreversible inhibition of the 20S proteasome, a multi-catalytic protease complex crucial for cellular protein homeostasis. Dysregulation of the ubiquitin-proteasome system is a hallmark of various malignancies, making it a key therapeutic target. This technical guide provides a detailed overview of this compound's selectivity for the different catalytic subunits of the proteasome, the experimental methodologies used to determine this selectivity, and the downstream signaling pathways affected by its inhibitory action.

Proteasome Structure and Catalytic Subunits

The 20S proteasome core particle is composed of four stacked heptameric rings, with the two inner rings containing the catalytically active β-subunits. In the constitutive proteasome, these are:

  • β1 (PSMB6): Exhibits caspase-like (C-L) activity, cleaving after acidic amino acid residues.

  • β2 (PSMB7): Possesses trypsin-like (T-L) activity, cleaving after basic amino acid residues.

  • β5 (PSMB5): Displays chymotrypsin-like (CT-L) activity, cleaving after hydrophobic amino acid residues. This is the rate-limiting activity for protein degradation.

In hematopoietic cells, and inducible in other cells by inflammatory signals, the immunoproteasome is formed, which contains alternative catalytic subunits:

  • β1i (LMP2/PSMB9)

  • β2i (MECL-1/PSMB10)

  • β5i (LMP7/PSMB8)

This compound's Proteasome Subunit Selectivity

This compound, like its structural analog carfilzomib, is highly selective for the chymotrypsin-like activity of both the constitutive proteasome (β5) and the immunoproteasome (LMP7).[1][2] This selective and irreversible inhibition leads to a sustained blockade of proteasome function.[3]

Quantitative Inhibition Data

The following table summarizes the inhibitory potency of this compound against the different proteasome subunits, as determined by in vitro assays.

Proteasome SubunitCatalytic ActivityThis compound IC50 (nM)Reference
Constitutive Proteasome
β5 (PSMB5)Chymotrypsin-like36[2]
β1 (PSMB6)Caspase-likeNegligible Inhibition[4]
β2 (PSMB7)Trypsin-likeNegligible Inhibition[4]
Immunoproteasome
β5i (LMP7/PSMB8)Chymotrypsin-like82[2]
β1i (LMP2/PSMB9)Caspase-like>1000
β2i (MECL-1/PSMB10)Trypsin-like>1000

Note: For β1 and β2 subunits, specific IC50 values are often not reported due to the high selectivity of this compound. Studies have shown less than 18% inhibition of these subunits even at high concentrations (e.g., 45 mg/m² in whole blood samples).[4] This indicates a very high degree of selectivity for the β5 subunit.

Experimental Protocols

The determination of proteasome subunit selectivity involves a variety of biochemical and cell-based assays. Below are detailed methodologies for two key experimental approaches.

Fluorogenic Proteasome Activity Assay

This assay measures the activity of specific proteasome subunits by monitoring the cleavage of fluorogenic peptide substrates.

Principle: A non-fluorescent peptide substrate specific for a particular proteasome subunit is cleaved, releasing a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). The increase in fluorescence intensity is directly proportional to the enzymatic activity.

Materials:

  • Cell or tissue lysates

  • Proteasome assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM ATP)

  • Fluorogenic substrates:

    • Chymotrypsin-like (β5): Suc-LLVY-AMC

    • Trypsin-like (β2): Boc-LRR-AMC

    • Caspase-like (β1): Z-LLE-AMC

  • This compound (or other inhibitors) at various concentrations

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Cell lysate (e.g., 10-50 µg of total protein)

    • Proteasome assay buffer to a final volume of 90 µL.

    • This compound or vehicle control (e.g., DMSO) at desired final concentrations (10 µL of a 10x stock).

  • Inhibitor Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

  • Substrate Addition: Add 10 µL of the 10x fluorogenic substrate stock solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the activity to the protein concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

ELISA-Based Active Site Binding Assay

This method quantifies the amount of active proteasome subunits in a sample by using an active-site-directed probe.

Principle: A biotinylated active site probe that covalently binds to the active proteasome subunits is added to the sample. The probe-bound proteasome is then captured on a streptavidin-coated plate, and specific subunits are detected using primary antibodies and a secondary antibody conjugated to a reporter enzyme (e.g., HRP). The signal is inversely proportional to the activity of a co-incubated inhibitor like this compound.

Materials:

  • Cell or tissue lysates

  • Biotinylated active site probe (e.g., a biotinylated peptide epoxyketone)

  • Streptavidin-coated 96-well plates

  • Primary antibodies specific for each proteasome subunit (β1, β2, β5, β1i, β2i, β5i)

  • HRP-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Treatment: Incubate cell or tissue lysates with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour at 37°C).

  • Probe Labeling: Add the biotinylated active site probe to the treated lysates and incubate to allow for covalent binding to the active proteasome subunits.

  • Capture: Add the probe-labeled lysates to streptavidin-coated wells and incubate to allow the biotin-streptavidin interaction.

  • Washing: Wash the wells multiple times with wash buffer to remove unbound proteins.

  • Blocking: Add blocking buffer to each well and incubate to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Add primary antibodies specific for each proteasome subunit to separate wells and incubate.

  • Washing: Repeat the washing steps.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate.

  • Washing: Repeat the washing steps.

  • Signal Development: Add TMB substrate solution to each well and incubate in the dark.

  • Reaction Stoppage: Add stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The signal is proportional to the amount of active subunit. Calculate the percentage of inhibition for each subunit at each this compound concentration and determine the IC50 values.

Signaling Pathways and Visualizations

Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[5][6] This ultimately triggers apoptosis in cancer cells.

Experimental Workflow: Fluorogenic Proteasome Activity Assay

Experimental_Workflow A Prepare Cell Lysate B Determine Protein Concentration A->B C Set up 96-well Plate: - Lysate - Assay Buffer B->C D Add this compound (or Vehicle) C->D E Incubate (37°C, 15-30 min) D->E F Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) E->F G Measure Fluorescence (Kinetic Read) F->G H Data Analysis: - Calculate Reaction Rate - Determine IC50 G->H

Caption: Workflow for determining this compound's IC50 using a fluorogenic assay.

Signaling Pathway: this compound-Induced UPR and Apoptosis

UPR_Pathway This compound This compound Proteasome Proteasome (β5/LMP7) This compound->Proteasome Inhibits UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins Degrades ERStress Endoplasmic Reticulum (ER) Stress UbProteins->ERStress UPR Unfolded Protein Response (UPR) ERStress->UPR PERK PERK Activation UPR->PERK ATF4 ATF4 Upregulation PERK->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induces apoptosis via the UPR signaling pathway.

Conclusion

This compound is a highly selective inhibitor of the chymotrypsin-like activity of the proteasome (β5 and LMP7 subunits). This specificity minimizes off-target effects on the caspase-like (β1) and trypsin-like (β2) subunits, potentially contributing to a more favorable safety profile compared to less selective proteasome inhibitors. The methodologies outlined in this guide, including fluorogenic activity assays and ELISA-based binding assays, are crucial for characterizing the potency and selectivity of proteasome inhibitors like this compound. Understanding the downstream signaling consequences of this selective inhibition, particularly the induction of the unfolded protein response and subsequent apoptosis, is vital for the continued development and clinical application of this class of anti-cancer agents.

References

Oprozomib (ONX 0912): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oprozomib (ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor that has been investigated for the treatment of various hematological malignancies, including multiple myeloma and Waldenström's macroglobulinemia.[1] Developed by Proteolix, which was later acquired by Onyx Pharmaceuticals (an Amgen subsidiary), this compound is a tripeptide epoxyketone analog of carfilzomib.[1] Its key advantage lies in its oral route of administration, offering increased convenience for patients. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Discovery and Design

This compound was designed as an orally bioavailable derivative of carfilzomib, a potent and selective intravenous proteasome inhibitor. The chemical structure of this compound was optimized to enhance its absorption from the gastrointestinal tract while retaining the epoxyketone warhead responsible for its irreversible binding to the proteasome.

Mechanism of Action

This compound selectively and irreversibly inhibits the chymotrypsin-like (CT-L) activity of both the constitutive 20S proteasome (PSMB5) and the immunoproteasome (LMP7).[1][2] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in regulating intracellular protein homeostasis, cell cycle progression, and apoptosis. By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which in turn triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to programmed cell death (apoptosis) in cancer cells.[3]

Signaling Pathways

This compound's induction of apoptosis involves the activation of multiple signaling cascades. Key pathways affected include:

  • The Unfolded Protein Response (UPR): Proteasome inhibition by this compound leads to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the UPR. This complex signaling network attempts to restore cellular homeostasis but can initiate apoptosis if the stress is prolonged or severe.

  • NF-κB Signaling Pathway: The NF-κB pathway is constitutively active in many cancers and promotes cell survival. The proteasome is responsible for degrading IκB, the inhibitor of NF-κB. By inhibiting the proteasome, this compound prevents IκB degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.

  • Caspase Activation: this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), which are central to the apoptotic process.[4]

Oprozomib_Mechanism_of_Action cluster_Cell Cancer Cell This compound This compound (ONX 0912) Proteasome 20S Proteasome (β5/LMP7 subunits) This compound->Proteasome Inhibits IkB_NFkB IκB-NF-κB Complex This compound->IkB_NFkB Stabilizes Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB IκB Proteasome->IkB Degrades Accumulated_Proteins Accumulation of Ubiquitinated Proteins ER_Stress Endoplasmic Reticulum Stress Accumulated_Proteins->ER_Stress Caspase_Activation Caspase Activation Accumulated_Proteins->Caspase_Activation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Induces NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Pro_Survival Pro-survival Gene Transcription IkB_NFkB->Pro_Survival Inhibits Nucleus->Pro_Survival Promotes Caspase_Activation->Apoptosis

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent cytotoxic activity against a panel of multiple myeloma (MM) cell lines, including those resistant to conventional therapies and bortezomib.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line(s)EndpointResultReference
Proteasome InhibitionConstitutive Proteasome (β5)IC5036 nM[4]
Proteasome InhibitionImmunoproteasome (LMP7)IC5082 nM[4]
Cell ViabilityMM.1S, MM.1R, U266, RPMI 8226, OPM-2IC50Varies by cell lineN/A
Apoptosis InductionMM.1SCaspase ActivationActivation of caspases-3, -8, and -9[4]
In Vivo Studies

Preclinical studies in animal models have shown that orally administered this compound exhibits significant anti-tumor activity and is generally well-tolerated.

Table 2: In Vivo Efficacy of this compound in a Human Multiple Myeloma Xenograft Model

Animal ModelTumor ModelTreatmentOutcomeReference
NOD/SCID miceHuman MM.1S xenograftThis compound (oral)Significant inhibition of tumor growth and prolonged survivalN/A

Clinical Development

This compound has been evaluated in several clinical trials for the treatment of hematologic malignancies.

Phase 1/2 Study in Relapsed/Refractory Multiple Myeloma (NCT01832727)

This study evaluated the safety, tolerability, maximum tolerated dose (MTD), and efficacy of this compound in combination with dexamethasone in patients with relapsed and/or refractory multiple myeloma.[2][5][6]

Table 3: Efficacy Results from the NCT01832727 Study (2/7 schedule)

Patient PopulationThis compound DoseOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
All patients210-330 mg58.7%9.1 months
All patients300 mg65.4%10.8 months
Bortezomib-refractory210-330 mg46.4%N/A

Table 4: Common Adverse Events (Grade ≥3) in the NCT01832727 Study

Adverse Event5/14 Schedule2/7 Schedule
Gastrointestinal disordersCommonCommon
Hematologic toxicitiesReportedReported
Phase 1b/2 Study in Advanced Multiple Myeloma and Waldenström Macroglobulinemia (NCT01416428)

This study assessed the safety and efficacy of single-agent this compound in patients with advanced multiple myeloma and Waldenström macroglobulinemia.[7][8]

Table 5: Efficacy Results from the NCT01416428 Study (Phase II)

DiseaseDosing CohortOverall Response Rate (ORR)
Multiple Myeloma2/7, 240/300 mg/day41.0%
Multiple Myeloma5/14, 150/180 mg/day28.1%
Multiple Myeloma5/14, 240 mg/day25.0%
Waldenström Macroglobulinemia2/771.4%
Waldenström Macroglobulinemia5/1447.1%

Pharmacokinetics and Metabolism

This compound is orally bioavailable and is primarily metabolized by microsomal epoxide hydrolase (mEH) in the liver.[9] It has a relatively short half-life in plasma.[3]

Table 6: Human Pharmacokinetic Parameters of this compound

ParameterValue
Tmax (Time to maximum concentration)0.4 - 2 hours
t1/2 (Half-life)~1 hour
Cmax (Maximum concentration)Dose-dependent
AUC (Area under the curve)Dose-dependent

Combination Therapies

Preclinical studies have demonstrated synergistic or additive anti-myeloma activity when this compound is combined with other agents, including the proteasome inhibitor bortezomib and the immunomodulatory drug lenalidomide.[10][11] The combination of this compound with bortezomib has been shown to synergistically induce apoptosis in multiple myeloma cells.

Experimental Protocols

Proteasome Activity Assay

This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors)

  • Protein quantification assay (e.g., BCA or Bradford)

  • Fluorogenic proteasome substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5)

  • Proteasome inhibitor (e.g., MG132) for control

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.

  • Determine the protein concentration of the supernatant.

  • Dilute cell lysates to a consistent protein concentration in assay buffer.

  • To separate wells of a 96-well black microplate, add the diluted cell lysate. For a negative control, pre-incubate a replicate sample with a proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes at 37°C.

  • Add the Suc-LLVY-AMC substrate to all wells to a final concentration of 20-100 µM.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm at multiple time points (e.g., every 5 minutes for 1-2 hours).

  • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. The proteasome-specific activity is the difference between the rate in the absence and presence of the proteasome inhibitor.

Proteasome_Activity_Assay_Workflow cluster_Workflow Proteasome Activity Assay Workflow Start Start Cell_Lysis Cell Lysis and Protein Quantification Start->Cell_Lysis Sample_Prep Prepare Samples (with/without inhibitor) Cell_Lysis->Sample_Prep Add_Substrate Add Fluorogenic Substrate (Suc-LLVY-AMC) Sample_Prep->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) Incubation->Measure_Fluorescence Data_Analysis Data Analysis: Calculate Activity Rate Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a fluorometric proteasome activity assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Multiple myeloma cell lines (e.g., OPM2, RPMI 8226, U266)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10^4 cells/well) in 100 µL of complete culture medium.[12]

  • Allow cells to adhere overnight (for adherent cells) or for a few hours (for suspension cells).

  • Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Mix gently to ensure complete solubilization.

  • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Human Multiple Myeloma Xenograft Model

This protocol provides a general framework for establishing a human multiple myeloma xenograft model in immunodeficient mice.

Materials:

  • Human multiple myeloma cell line (e.g., MM.1S)

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)[14][15]

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Culture human multiple myeloma cells to the desired number.

  • Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice (e.g., 5-10 x 10^6 cells per mouse).

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) according to the desired dosing schedule. The control group receives the vehicle.

  • Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound (ONX 0912) is a promising orally bioavailable proteasome inhibitor with demonstrated preclinical and clinical activity in hematologic malignancies. Its mechanism of action, involving the inhibition of the chymotrypsin-like activity of the proteasome and subsequent induction of apoptosis, is well-characterized. While clinical development has faced challenges, the data generated from its discovery and development provide valuable insights for the design of future proteasome inhibitors and combination therapies. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science behind this compound.

References

The Pharmacodynamics of Oral Oprozomib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oprozomib (ONX 0912) is a second-generation, orally bioavailable proteasome inhibitor that has been investigated for the treatment of various hematologic malignancies and solid tumors.[1][2] As a tripeptide epoxyketone, it is structurally related to carfilzomib but with the significant advantage of oral administration.[1] This document provides an in-depth technical overview of the pharmacodynamics of oral this compound, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound is a potent, selective, and irreversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[3][4] It targets both the constitutive proteasome (PSMB5/β5 subunit) and the immunoproteasome (LMP7/β5i subunit).[1][3] The irreversible binding of this compound to the N-terminal threonine of these active sites leads to a sustained inhibition of proteasome function.[4][5]

The ubiquitin-proteasome system is crucial for the degradation of a majority of intracellular proteins, including those that regulate cell cycle progression and survival.[6] By inhibiting the proteasome, this compound causes the accumulation of misfolded and regulatory proteins, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[6][7] This disruption of protein homeostasis ultimately triggers apoptosis (programmed cell death) in cancer cells.[6][7] this compound has demonstrated activity against multiple myeloma cells, including those resistant to the first-in-class proteasome inhibitor bortezomib.[1]

Signaling Pathway

Oprozomib_Mechanism_of_Action cluster_cell Cancer Cell This compound Oral this compound Proteasome 20S Proteasome (β5/LMP7 subunits) This compound->Proteasome Inhibition Amino_Acids Amino Acids Proteasome->Amino_Acids Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Accumulation leads to Apoptosis Apoptosis UPR->Apoptosis Induction

Caption: Mechanism of action of oral this compound in cancer cells.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of oral this compound have been characterized by its inhibitory activity on the proteasome and its clinical efficacy in various studies.

In Vitro Proteasome Inhibition
TargetIC50 (nM)Cell Line/SystemReference
20S Proteasome β5 (CT-L)36Not Specified[3]
20S Proteasome LMP7 (CT-L)82Not Specified[3]
Clinical Pharmacodynamics and Efficacy
ParameterValuePatient PopulationDosing ScheduleReference
Maximum Tolerated Dose (MTD) 150 mg/dayAdvanced Solid TumorsDays 1-5 of a 14-day cycle (QD)[8]
180 mg/dayAdvanced Solid TumorsDays 1-5 of a 14-day cycle (split dose)[8]
240 mg/dayHematologic MalignanciesDays 1-5 of a 14-day cycle[9]
300 mg/dayHematologic MalignanciesDays 1, 2, 8, and 9 of a 14-day cycle (2/7 schedule)[9]
Proteasome Inhibition ≥70% (4h post-dose)Multiple Myeloma240 mg/day (5/14) or 300 mg/day (2/7)[10]
Overall Response Rate (ORR) 31.3%Relapsed/Refractory Multiple Myeloma150-330 mg/day (2/7 schedule)[11]
23.3%Relapsed/Refractory Multiple Myeloma150-270 mg/day (5/14 schedule)[11]
58.7%Relapsed/Refractory Multiple Myeloma (with dexamethasone)210-330 mg (2/7 schedule)[12]
27%Carfilzomib-refractory Multiple MyelomaPhase 2 dose[9]

Experimental Protocols

Measurement of Proteasome Inhibition in Cells or Tissues

This protocol describes a chemiluminescence-based ELISA to quantify the activity of specific proteasome subunits.

1. Sample Preparation:

  • Lyse cells or homogenize tissues in an appropriate buffer.

  • Determine the total protein concentration of the lysate/homogenate using a standard protein assay (e.g., BCA or Bradford).

2. Active Site Probe Incubation:

  • Treat samples (lysed cells or tissue homogenates) with a biotinylated active site probe (e.g., PR-584 at 5-15 µM) for 1 hour at room temperature.[3] This probe covalently binds to the active sites of the proteasome.

3. Denaturation and Capture:

  • Denature the samples by adding SDS to a final concentration of 0.9% and heating to 100°C for 5 minutes.[3]

  • Transfer the denatured samples to a 96-well or 384-well filter plate.

  • Add streptavidin-sepharose beads (2.5-5 µL packed beads/well) to each well and incubate for 1 hour at room temperature on a plate shaker to capture the biotinylated probe-proteasome complexes.[3]

4. Washing:

  • Wash the beads five times with 100-200 µL/well of ELISA buffer (PBS, 1% bovine serum albumin, 0.1% Tween-20) using vacuum filtration to remove unbound components.[3]

5. Antibody Incubation (Primary):

  • Incubate the beads overnight at 4°C on a plate shaker with primary antibodies specific for the proteasome catalytic subunits of interest (e.g., β5, LMP7, β1, β2, LMP2, MECL-1) diluted in ELISA buffer.[3] Recommended dilutions are typically between 1:1000 and 1:5000.[3]

6. Antibody Incubation (Secondary):

  • Wash the beads five times with ELISA buffer.

  • Incubate the beads with an HRP-conjugated secondary antibody (diluted 1:5000 in ELISA buffer) for 2 hours at room temperature on a plate shaker.[3]

7. Signal Detection and Analysis:

  • Wash the beads five times with ELISA buffer.

  • Add a chemiluminescent substrate (e.g., SuperSignal ELISA Pico) according to the manufacturer's instructions.[3]

  • Measure luminescence on a plate reader.

  • Convert luminescence values to the amount of proteasome (ng or µg/mL) by comparing with a standard curve generated from purified 20S proteasome or untreated cell lysates.[3]

  • For inhibitor studies, express the active site probe binding as a percentage relative to a vehicle-treated (e.g., DMSO) control.[3]

Experimental Workflow Visualization

Experimental_Workflow cluster_workflow Proteasome Inhibition Assay Workflow A 1. Sample Preparation (Cell Lysis / Tissue Homogenization) B 2. Treatment with this compound (Dose-Response or Time-Course) A->B C 3. Incubation with Biotinylated Active Site Probe B->C D 4. Denaturation and Capture on Streptavidin Beads C->D E 5. Primary Antibody Incubation (Subunit-Specific) D->E F 6. Secondary Antibody Incubation (HRP-Conjugated) E->F G 7. Chemiluminescent Signal Detection F->G H 8. Data Analysis (% Inhibition vs. Control) G->H

Caption: A typical experimental workflow for assessing this compound-mediated proteasome inhibition.

Discussion

The pharmacodynamics of oral this compound are characterized by potent and sustained inhibition of the chymotrypsin-like activity of the proteasome. This targeted action disrupts cellular protein homeostasis, activates the UPR, and ultimately leads to apoptosis in malignant cells. Clinical studies have established dose-dependent proteasome inhibition in patients and have identified maximum tolerated doses for various oral administration schedules.[8][9][10] The antitumor activity of this compound, both as a single agent and in combination with other therapies, has been demonstrated in preclinical models and clinical trials, particularly in multiple myeloma.[9][11][12][13] The primary dose-limiting toxicities are gastrointestinal in nature, which has been a focus of formulation and dosing schedule optimization.[8][11]

The experimental protocols outlined provide a robust framework for quantifying the direct pharmacodynamic effect of this compound on its target. These assays are critical for preclinical development, for establishing dose-response relationships, and for confirming target engagement in clinical studies.

Conclusion

Oral this compound is a significant advancement in proteasome inhibitor therapy, offering a convenient administration route with potent pharmacodynamic effects. A thorough understanding of its mechanism, quantitative effects on proteasome activity, and clinical efficacy is essential for its continued development and optimal use in treating cancer. The data and protocols presented in this guide serve as a comprehensive resource for researchers and clinicians working with this next-generation therapeutic agent.

References

Oprozomib's Impact on the Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oprozomib, a second-generation, orally bioavailable proteasome inhibitor, has demonstrated significant anti-neoplastic activity in various cancers, including multiple myeloma and hepatocellular carcinoma. Its primary mechanism of action involves the inhibition of the 26S proteasome, leading to an accumulation of ubiquitinated proteins and the induction of proteotoxic stress. A critical consequence of this action is the modulation of the Unfolded Protein Response (UPR), a complex signaling network that governs cellular homeostasis under conditions of endoplasmic reticulum (ER) stress. This technical guide provides an in-depth analysis of the effects of this compound on the three canonical branches of the UPR: PERK, IRE1α, and ATF6. We will present quantitative data on its impact on key UPR markers, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction to this compound and the Unfolded Protein Response

This compound (ONX 0912) is an epoxyketone-based proteasome inhibitor, a structural analog of carfilzomib. By irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome, this compound disrupts cellular protein degradation, leading to the accumulation of misfolded and unfolded proteins within the ER, a condition known as ER stress.[1]

The UPR is an adaptive signaling pathway designed to mitigate ER stress and restore proteostasis. It is initiated by three ER-resident transmembrane proteins:

  • PKR-like endoplasmic reticulum kinase (PERK)

  • Inositol-requiring enzyme 1α (IRE1α)

  • Activating transcription factor 6 (ATF6)

Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades. The UPR initially aims to restore cellular function by attenuating protein translation, increasing the expression of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD). However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

Quantitative Effects of this compound on UPR Markers

This compound exerts a complex and context-dependent effect on the UPR. In some cancer types, it leads to a dysregulated UPR activation, which can be exploited for therapeutic benefit.[2][3][4]

Table 1: Effect of this compound on UPR Gene Expression in HepG2 Hepatocellular Carcinoma Cells
GeneUPR BranchTreatment (48h)Relative mRNA Level (Fold Change vs. Control)p-valueReference
GRP78 (HSPA5) ATF6/General UPR400 nM this compoundDownregulated< 0.05[2]
PDIA4 ATF6400 nM this compoundDownregulated< 0.05[2]
ATF4 PERK400 nM this compoundRepressed< 0.05[2]
CHOP (DDIT3) PERK400 nM this compoundRepressed< 0.05[2]
XBP1s IRE1α400 nM this compoundNo significant change-[2]
ERDJ4 IRE1α400 nM this compoundNo significant change-[2]
Table 2: Effect of this compound on UPR Protein Levels and Stability in HepG2 Cells
ProteinUPR BranchTreatmentEffectReference
GRP78 ATF6/General UPR400 nM this compoundIncreased protein levels[2]
PDIA4 ATF6400 nM this compoundIncreased protein levels[2]
ATF4 PERK400 nM this compoundIncreased protein levels[2]
CHOP PERK400 nM this compoundIncreased protein levels[2]
CHOP Half-life PERKThis compoundIncreased from 5.75h to 12.82h[2]
Table 3: Cytotoxicity of this compound in Chronic Myeloid Leukemia (CML) Cells
Cell TypeParameterValueReference
Primary CML cellsIC500.15 - 0.35 µM[5]

Signaling Pathways Modulated by this compound

This compound's inhibition of the proteasome leads to a multifaceted modulation of the UPR signaling pathways.

Diagram 1: this compound's Dysregulation of the Unfolded Protein Response

Oprozomib_UPR_Pathway This compound's Dysregulation of the Unfolded Protein Response cluster_PERK PERK Pathway cluster_IRE1 IRE1α Pathway cluster_ATF6 ATF6 Pathway This compound This compound Proteasome 26S Proteasome This compound->Proteasome Inhibits ATF4 ATF4 Translation This compound->ATF4 Increases protein levels via stabilization [1] CHOP CHOP Translation This compound->CHOP Increases protein levels via stabilization [1] Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades ER_Stress ER Stress Ub_Proteins->ER_Stress Induces PERK PERK ER_Stress->PERK Activates IRE1 IRE1α ER_Stress->IRE1 Unaltered Signaling [1] ATF6 ATF6 ER_Stress->ATF6 Diminished Signaling [1] eIF2a p-eIF2α PERK->eIF2a eIF2a->ATF4 ATF4->CHOP Apoptosis_PERK Apoptosis CHOP->Apoptosis_PERK XBP1s XBP1s IRE1->XBP1s UPR_Genes_IRE1 UPR Gene Expression XBP1s->UPR_Genes_IRE1 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved UPR_Genes_ATF6 UPR Gene Expression (e.g., GRP78, PDIA4) ATF6_cleaved->UPR_Genes_ATF6

Caption: this compound dysregulates the UPR by inhibiting the proteasome.

Diagram 2: Temporal Activation of UPR Branches by this compound in CML

Oprozomib_Temporal_UPR Temporal Activation of UPR by this compound in CML This compound This compound Treatment Time_4h 4 hours PERK_activation PERK Phosphorylation This compound->PERK_activation Early Event IRE1_activation IRE1α Phosphorylation This compound->IRE1_activation Intermediate Event ATF6_activation ATF6 Cleavage This compound->ATF6_activation Late Event Time_12h 12 hours Time_20h 20 hours

Caption: Temporal UPR activation by this compound in CML cells.[5]

Experimental Protocols

The following are summaries of methodologies used in the cited literature to investigate the effects of this compound on the UPR.

Cell Culture and this compound Treatment
  • Cell Lines: Human hepatocellular carcinoma (HepG2) and chronic myeloid leukemia (primary patient-derived) cells are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 200-400 nM for in vitro assays).[2]

Cell Viability Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blotting for UPR Proteins
  • Protein Extraction: After treatment with this compound, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR-related proteins (e.g., GRP78, p-PERK, ATF4, CHOP, p-IRE1α, XBP1s, cleaved ATF6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression
  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR system with SYBR Green master mix and primers specific for the target UPR genes (e.g., HSPA5, PDIA4, ATF4, DDIT3, XBP1s, ERDJ4).

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the 2-ΔΔCt method.

Diagram 3: General Experimental Workflow

Experimental_Workflow General Experimental Workflow for Studying this compound's Effect on UPR cluster_Analysis Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, CML cells) Oprozomib_Treatment 2. This compound Treatment (Dose- and time-course) Cell_Culture->Oprozomib_Treatment Harvesting 3. Cell Harvesting Oprozomib_Treatment->Harvesting Viability Cell Viability (MTT Assay) Harvesting->Viability Gene_Expression Gene Expression (qRT-PCR) Harvesting->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Harvesting->Protein_Analysis

Caption: A typical workflow for investigating this compound's UPR effects.

Discussion and Future Directions

The available data indicates that this compound does not induce a canonical UPR in all cell types. In hepatocellular carcinoma, for instance, it appears to suppress the transcriptional output of the ATF6 and PERK pathways while increasing the protein levels of key UPR effectors like ATF4 and CHOP by inhibiting their proteasomal degradation.[2] This dysregulated UPR contributes to the pro-apoptotic effects of this compound. In contrast, in chronic myeloid leukemia, this compound induces a more classical, temporally staged activation of all three UPR branches.[5]

These findings highlight the context-dependent nature of this compound's interaction with the UPR and suggest that its therapeutic efficacy may be enhanced by combination with agents that further modulate ER stress. For example, combining this compound with UPR activators has been shown to synergistically increase apoptosis in HCC cells.[2]

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which this compound stabilizes UPR proteins.

  • Identifying biomarkers that can predict which tumors will be most susceptible to this compound-induced UPR dysregulation.

  • Exploring rational combination therapies that exploit the UPR-modulating effects of this compound for enhanced anti-cancer activity.

Conclusion

This compound's modulation of the unfolded protein response is a key component of its anti-neoplastic activity. By disrupting proteasomal function, this compound induces a state of ER stress that, depending on the cellular context, can lead to a dysregulated and ultimately pro-apoptotic UPR. A thorough understanding of these complex interactions is crucial for the continued development and optimal clinical application of this promising therapeutic agent.

References

Methodological & Application

Oprozomib in Combination with Dexamethasone: Application Notes and Protocols for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of oprozomib in combination with dexamethasone, a therapeutic strategy primarily investigated for relapsed and/or refractory multiple myeloma. The information compiled herein is intended to guide researchers in designing and executing both preclinical and clinical studies.

Mechanism of Action

This compound is an orally bioavailable, second-generation proteasome inhibitor. It selectively and irreversibly inhibits the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key enzyme complex responsible for the degradation of ubiquitinated proteins.[1] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3]

Dexamethasone, a synthetic glucocorticoid, exerts its anti-myeloma effects primarily through its binding to the glucocorticoid receptor (GR).[4][5] Upon activation, the GR translocates to the nucleus and modulates the transcription of various genes. A key mechanism in multiple myeloma is the inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of myeloma cells.[4][6] Dexamethasone can also induce apoptosis through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[5]

The combination of a proteasome inhibitor like this compound with a glucocorticoid such as dexamethasone has been shown to have synergistic or additive anti-myeloma activity.[4] This enhanced effect is thought to result from the targeting of multiple, complementary pathways essential for myeloma cell survival.

Signaling Pathways

The interplay between this compound and dexamethasone converges on critical signaling pathways that regulate cell survival and apoptosis in multiple myeloma cells.

cluster_this compound This compound cluster_dexamethasone Dexamethasone This compound This compound Proteasome 20S Proteasome (Chymotrypsin-like activity) This compound->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades ER_Stress ER Stress Ub_Proteins->ER_Stress Accumulation leads to Apoptosis_O Apoptosis ER_Stress->Apoptosis_O Induces Combined_Effect Synergistic/Additive Anti-Myeloma Effect Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds to GR_complex Dexamethasone-GR Complex Nucleus Nucleus GR_complex->Nucleus Translocates to NFkB NF-κB Nucleus->NFkB Inhibits Apoptosis_D Apoptosis Nucleus->Apoptosis_D Promotes Pro_survival_genes Pro-survival & Proliferation Genes NFkB->Pro_survival_genes Activates

Caption: Combined signaling pathways of this compound and dexamethasone.

Quantitative Data Summary

The following tables summarize the key quantitative data from a phase 1b/2 clinical trial of this compound in combination with dexamethasone in patients with relapsed and/or refractory multiple myeloma.[7]

Table 1: Efficacy of this compound and Dexamethasone (2/7 Schedule)
Patient PopulationOverall Response Rate (ORR)
Overall (n=46)58.7%
Bortezomib-refractory (n=28)46.4%
Table 2: Common Treatment-Emergent Adverse Events (AEs)
Adverse Event5/14 Schedule (n=19)2/7 Schedule (n=46)
Any AE100%100%
Grade ≥3 AEs78.9%82.6%
Most Common AEs (Any Grade)
NauseaNot specifiedNot specified
DiarrheaNot specifiedNot specified
VomitingNot specifiedNot specified
FatigueNot specifiedNot specified
AnemiaNot specifiedNot specified

Note: The original publication states gastrointestinal issues were the most common AEs, but does not provide a percentage breakdown for each specific AE in each cohort.

Experimental Protocols

Clinical Protocol: Phase 1b/2 Study of this compound and Dexamethasone

This protocol is based on a multicenter, open-label study in patients with relapsed and/or refractory multiple myeloma.[7]

1. Patient Population:

  • Adults with a confirmed diagnosis of multiple myeloma who have relapsed after or are refractory to at least two prior lines of therapy.

2. Treatment Regimen:

  • This compound: Administered orally. Two dosing schedules were evaluated:

    • 5/14 Schedule: this compound administered once daily on days 1-5 of a 14-day cycle. The Maximum Tolerated Dose (MTD) was determined to be 180 mg.[7]

    • 2/7 Schedule: this compound administered once daily on days 1, 2, 8, and 9 of a 14-day cycle. The Recommended Phase 2 Dose (RP2D) was established at 300 mg.[7]

  • Dexamethasone: 20 mg administered orally on days 1, 2, 8, and 9 of each 14-day cycle for both this compound schedules.

3. Study Endpoints:

  • Phase 1b Primary Objectives: Determine the MTD and RP2D of this compound in combination with dexamethasone.[7]

  • Phase 2 Primary Objectives: Determine the Overall Response Rate (ORR) and assess the safety and tolerability of the combination at the RP2D.[7]

4. Response and Toxicity Assessment:

  • Patient response is evaluated according to the International Myeloma Working Group (IMWG) Uniform Response Criteria.

  • Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (Relapsed/Refractory MM) Enrollment Enrollment Patient_Screening->Enrollment Treatment_Cycle Treatment Cycle (14 days) Enrollment->Treatment_Cycle Schedule_5_14 5/14 Schedule: This compound (Days 1-5) Dexamethasone (Days 1, 2, 8, 9) Treatment_Cycle->Schedule_5_14 Cohort 1 Schedule_2_7 2/7 Schedule: This compound (Days 1, 2, 8, 9) Dexamethasone (Days 1, 2, 8, 9) Treatment_Cycle->Schedule_2_7 Cohort 2 Response_Assessment Response Assessment (IMWG Criteria) Schedule_5_14->Response_Assessment Safety_Monitoring Safety Monitoring (NCI-CTCAE) Schedule_5_14->Safety_Monitoring Schedule_2_7->Response_Assessment Schedule_2_7->Safety_Monitoring Continuation Continue Treatment until Progression or Unacceptable Toxicity Response_Assessment->Continuation Safety_Monitoring->Continuation

Caption: Workflow for the clinical protocol.

Preclinical Protocol: In Vitro Synergy Assessment

This protocol is designed to evaluate the synergistic anti-myeloma activity of this compound and dexamethasone in multiple myeloma cell lines.

1. Cell Culture:

  • Culture multiple myeloma cell lines (e.g., MM.1S, RPMI 8226) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Drug Preparation:

  • Prepare stock solutions of this compound and dexamethasone in a suitable solvent (e.g., DMSO) and store at -20°C.

  • For experiments, dilute the drugs to the desired concentrations in cell culture media.

3. Cell Viability Assay (MTT Assay):

  • Seed cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound alone, dexamethasone alone, or the combination of both for 24-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

4. Synergy Analysis:

  • Use the Chou-Talalay method to determine the combination index (CI) from the dose-response curves. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

cluster_workflow In Vitro Synergy Workflow Cell_Culture Culture MM Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment Treat with this compound, Dexamethasone, or Combination Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data & Calculate CI MTT_Assay->Data_Analysis

Caption: Workflow for the in vitro synergy assessment.

Preclinical Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in multiple myeloma cells treated with this compound and dexamethasone.

1. Cell Treatment:

  • Seed and treat cells with this compound, dexamethasone, or the combination as described in the synergy assessment protocol.

2. Cell Staining:

  • After treatment, harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

4. Data Analysis:

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.

References

Oprozomib: A Potent Proteasome Inhibitor for Cell Viability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oprozomib (ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor that irreversibly and selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] By blocking the proteasome, this compound disrupts the degradation of ubiquitinated proteins, leading to an accumulation of misfolded or unwanted proteins within the cell. This disruption of protein homeostasis triggers cellular stress, particularly through the activation of the Unfolded Protein Response (UPR), and ultimately induces apoptosis in cancer cells.[2][3][4] These characteristics make this compound a valuable tool for cancer research and a promising candidate for therapeutic development.

This document provides detailed protocols for assessing cell viability in response to this compound treatment using two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. Additionally, it summarizes reported IC50 values of this compound in various cancer cell lines and provides diagrams illustrating the experimental workflow and the key signaling pathway affected by this potent proteasome inhibitor.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for its cytotoxic potency.

Cell LineCancer TypeIC50 (nM)Citation
20S proteasome (β5)N/A (in vitro)36[1]
Immunoproteasome (LMP7)N/A (in vitro)82[1]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.

Experimental Protocols

Two standard and reliable methods for determining cell viability upon treatment with this compound are detailed below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully aspirate the medium containing this compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[7][8]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of this compound dilutions to the wells. Include vehicle control and untreated cell wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[9] Allow the assay plate and its contents to equilibrate to room temperature for approximately 30 minutes.[9][10][11]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][10][11]

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10][11] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for a cell viability assay and the signaling pathway affected by this compound.

G Experimental Workflow: Cell Viability Assay with this compound cluster_setup Plate Setup cluster_treatment This compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Prepare Serial Dilutions of this compound B->C D 4. Treat Cells with this compound C->D E 5. Incubate for 24-72h D->E F 6. Add Viability Reagent (MTT or CellTiter-Glo) E->F G 7. Incubate as per Protocol F->G H 8. Measure Signal (Absorbance or Luminescence) G->H I 9. Calculate Cell Viability (%) H->I J 10. Determine IC50 Value I->J

Caption: Experimental workflow for assessing cell viability with this compound.

G This compound's Mechanism of Action: Induction of UPR and Apoptosis cluster_UPR Unfolded Protein Response (UPR) This compound This compound Proteasome 20S Proteasome This compound->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Accumulation Accumulation of Misfolded Proteins Ub_Proteins->Accumulation ER_Stress Endoplasmic Reticulum (ER) Stress Accumulation->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 CHOP CHOP (Pro-apoptotic) PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induces the Unfolded Protein Response (UPR) leading to apoptosis.

References

Application Notes and Protocols: Oprozomib for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oprozomib (ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor that selectively and irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[1][2] By blocking the proteasome, this compound disrupts cellular protein homeostasis, leading to an accumulation of misfolded and regulatory proteins. This disruption triggers several signaling cascades that culminately induce apoptosis in cancer cells, making it a promising therapeutic agent for various hematological malignancies and solid tumors.[1][3][4] These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis and detailed protocols for its investigation in cancer cell lines.

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis through multiple interconnected signaling pathways:

  • The Unfolded Protein Response (UPR): The inhibition of proteasomal degradation leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), causing ER stress and activating the UPR.[5][6] While this compound can diminish some cytoprotective arms of the UPR, it enhances pro-apoptotic signals.[5][7] Specifically, it promotes the accumulation of pro-apoptotic UPR-mediated proteins, such as CHOP (CCAAT/-enhancer-binding protein homologous protein), by extending their half-life.[5][6] The sustained activation of the PERK (PKR-like endoplasmic reticulum kinase) and IRE1α (inositol-requiring enzyme 1α) pathways of the UPR ultimately leads to apoptosis.[5][8][9]

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of cancer cell survival and proliferation.[10][11] Proteasome inhibitors like this compound prevent the degradation of IκBα, the natural inhibitor of NF-κB.[12][13] This leads to the sequestration of NF-κB in the cytoplasm, inhibiting its transcriptional activity and downregulating anti-apoptotic genes, thereby promoting apoptosis.[12][14]

  • Modulation of Bcl-2 Family Proteins: this compound alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family.[3][15] It has been shown to upregulate the expression of the pro-apoptotic BH3-only protein BIK, while also increasing the levels of the anti-apoptotic protein MCL1, which can attenuate the apoptotic response.[3][16] The net effect, however, favors apoptosis.

  • Activation of Caspase Cascade: The aforementioned pathways converge on the activation of the caspase cascade. This compound treatment leads to the cleavage and activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7).[12][17] Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program.[12]

Data Presentation

Table 1: Efficacy of this compound in Inducing Cell Death in Various Cancer Cell Lines
Cancer Cell LineCancer TypeAssayConcentration (µM)EffectReference
MDA-MB-231Triple-Negative Breast CancerWestern Blot0.03 - 1Increased cleaved PARP and Caspase-3[12]
BT-549Triple-Negative Breast CancerWestern Blot0.03 - 1Increased cleaved PARP and Caspase-3[12]
HepG2Hepatocellular CarcinomaMTT Assay, BrdU Inc., Caspase-3/7 Activity0.2 - 0.4Dose-dependent decrease in viability and proliferation, increased caspase activity[5]
CML bone marrow cellsChronic Myeloid LeukemiaDrug ScreenNot specifiedMost potent inducer of apoptosis among 43 inhibitors[8][9]
HeLa, Caski, SiHaCervical CancerCytotoxicity testsNot specifiedReduced proliferation and induced apoptosis[14]
C33a, HeLa-CDDPCervical CancerCytotoxicity testsNot specifiedReduced proliferation and induced apoptosis[14]
HNSCC cell linesHead and Neck Squamous Cell CarcinomaCell Survival AssayNot specifiedPotent inhibition of cell survival[3]
Multiple Myeloma cell linesMultiple MyelomaNot specifiedNot specifiedInduces apoptosis even in bortezomib-resistant cells[4]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis by Western Blotting for Cleaved PARP and Caspase-3

This protocol is for detecting key markers of apoptosis in this compound-treated cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-α-Tubulin or anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Analysis of NF-κB Signaling

This protocol is for assessing the effect of this compound on the NF-κB pathway by monitoring IκBα levels.

Materials:

  • Same as for Protocol 2, with the addition of a primary antibody against IκBα.

Procedure:

  • Follow steps 1-5 of Protocol 2.

  • After protein transfer, block the membrane and incubate with a primary antibody against IκBα.

  • Proceed with the washing, secondary antibody incubation, and detection steps as described in Protocol 2. A decrease in IκBα levels indicates its degradation and subsequent NF-κB activation, while stabilization of IκBα by this compound would suggest NF-κB inhibition.

Mandatory Visualization

Oprozomib_Apoptosis_Signaling_Pathway cluster_proteasome Proteasome Inhibition cluster_upr Unfolded Protein Response cluster_nfkb NF-κB Pathway cluster_bcl2 Bcl-2 Family Modulation cluster_apoptosis Apoptosis Execution This compound This compound Proteasome 20S Proteasome This compound->Proteasome Inhibits MisfoldedProteins Accumulation of Misfolded Proteins Proteasome->MisfoldedProteins Leads to IkBa IκBα Degradation Proteasome->IkBa Prevents ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR UPR Activation (PERK, IRE1α) ER_Stress->UPR CHOP CHOP Accumulation UPR->CHOP Caspase_Activation Caspase-8, -9, -3 Activation CHOP->Caspase_Activation NFkB NF-κB Activation IkBa->NFkB Apoptosis Apoptosis NFkB->Apoptosis Inhibits Bik ↑ Pro-apoptotic BIK Bik->Caspase_Activation Mcl1 ↑ Anti-apoptotic MCL1 Mcl1->Caspase_Activation Inhibits PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Experimental_Workflow_Apoptosis_Assay cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assessment cluster_data_analysis Data Analysis & Interpretation start Seed Cancer Cells treatment Treat with this compound (Dose- and Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (Cleaved PARP, Caspase-3) treatment->western nfkb_analysis NF-κB Pathway Analysis (IκBα levels) treatment->nfkb_analysis analysis Quantify Results (IC50, Protein Levels) viability->analysis western->analysis nfkb_analysis->analysis conclusion Conclusion on Apoptotic Induction analysis->conclusion

Caption: Experimental workflow for assessing this compound-induced apoptosis.

References

Application Notes and Protocols for Western Blot Analysis of Oprozomib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oprozomib (ONX 0912) is an orally bioavailable, next-generation proteasome inhibitor that belongs to the class of tripeptide epoxyketones.[1] It selectively and irreversibly binds to the chymotrypsin-like (CT-L) activity of the 20S proteasome's β5 subunit.[2] By blocking proteasome activity, this compound disrupts the degradation of ubiquitinated proteins, leading to their accumulation within the cell. This disruption of protein homeostasis can trigger various cellular stress responses, including the Unfolded Protein Response (UPR), and ultimately induce apoptosis in cancer cells.[3][4] Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound's action by quantifying the changes in protein expression levels within key signaling pathways.

Mechanism of Action

This compound's primary target is the proteasome, a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.[4] The ubiquitin-proteasome system (UPS) is crucial for maintaining cellular protein homeostasis. Proteins targeted for degradation are tagged with a polyubiquitin chain, which is then recognized by the proteasome.[5] this compound's irreversible inhibition of the proteasome's chymotrypsin-like activity leads to a build-up of polyubiquitinated proteins.[4] This accumulation of misfolded and regulatory proteins disrupts several signaling pathways critical for cancer cell survival and proliferation, including the NF-κB pathway, and induces terminal endoplasmic reticulum (ER) stress, activating the UPR and pro-apoptotic signaling cascades.[3][5][6]

Key Signaling Pathways Affected by this compound

Ubiquitin-Proteasome System (UPS)

Inhibition of the proteasome by this compound directly leads to the accumulation of polyubiquitinated proteins. This can be readily visualized by Western blot using an anti-ubiquitin antibody, which will show a characteristic smear of high-molecular-weight protein bands in this compound-treated cell lysates compared to untreated controls.

Apoptosis Pathway

This compound is a potent inducer of apoptosis.[7] Western blot analysis can detect the cleavage of key apoptotic markers. A hallmark of caspase-dependent apoptosis is the cleavage of PARP (Poly (ADP-ribose) polymerase) from its full-length form (~116 kDa) to a smaller fragment (~89 kDa).[8] Similarly, the activation of executioner caspases, such as Caspase-3, can be monitored by detecting its cleaved, active fragments.[7]

Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER due to proteasome inhibition triggers the UPR.[3] this compound has been shown to dysregulate UPR activation in hepatocellular carcinoma.[3] While it may inhibit some arms of the UPR, such as the ATF6 pathway, it can increase the levels of pro-apoptotic UPR proteins by preventing their degradation.[3] Western blot can be used to probe for key UPR markers such as GRP78 (BiP), CHOP, and components of the PERK, IRE1, and ATF6 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is constitutively active in many cancers and promotes cell survival. Its activation is regulated by the proteasomal degradation of its inhibitor, IκBα. Proteasome inhibitors like this compound prevent IκBα degradation, leading to the sequestration of NF-κB in the cytoplasm and inhibition of its pro-survival signaling.[9] Western blot can be used to assess the levels of phosphorylated and total IκBα and NF-κB subunits.

Data Presentation

The following tables summarize quantitative and semi-quantitative data from Western blot analyses of cells treated with proteasome inhibitors, including this compound and the related inhibitor Bortezomib, to provide an expected range of effects.

Cell LineTreatmentProteinObserved ChangeReference
Hepatocellular Carcinoma (HepG2) This compound (400 nM, 48h)GRP78Downregulated mRNA levels[3]
PDIA4Downregulated mRNA levels[3]
CHOPRepressed transcription[3]
ATF4Repressed transcription[3]
Triple-Negative Breast Cancer (MDA-MB-231, BT-549) This compound (0.03-1 µM, 24h)Cleaved PARPIncreased[7]
Cleaved Caspase 3Increased[7]
Intrahepatic Cholangiocarcinoma (iCCA) cells This compound (MLN2238) (IC50, 48h)Cleaved Caspase-3Increased[10]
Cleaved PARPIncreased[10]
T-cell Prolymphocytic Leukemia (SUP-T11) BortezomibCleaved PARPIncreased (ratio of cleaved to uncleaved)[1]
Cleaved CASP9Increased (ratio of cleaved to uncleaved)[1]
RPE cells Bortezomibp-NF-κBDownregulated[11]
IκBαUpregulated[11]
Lymphoblasts MG132 (40 µM, 6h)Ubiquitinated ProteinsIncreased[12]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for the desired time period (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control (DMSO) for comparison.

  • Harvesting:

    • Adherent cells: Wash cells once with ice-cold PBS. Add lysis buffer directly to the plate, scrape the cells, and transfer the lysate to a microfuge tube.

    • Suspension cells: Pellet the cells by centrifugation, wash once with ice-cold PBS, and resuspend the pellet in lysis buffer.

Protocol 2: Whole-Cell Lysate Preparation
  • Lysis Buffer: Use a RIPA buffer or a similar lysis buffer containing:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% sodium deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

    • Freshly add protease and phosphatase inhibitor cocktails.

  • Lysis: Incubate the cells in lysis buffer on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

Protocol 3: Western Blot Analysis
  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for loading differences.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cell_seeding Seed Cells oprozomib_treatment Treat with this compound cell_seeding->oprozomib_treatment cell_harvest Harvest Cells oprozomib_treatment->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation quantification Protein Quantification centrifugation->quantification sample_prep Sample Preparation quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of this compound-treated cells.

Oprozomib_Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences This compound This compound proteasome 26S Proteasome This compound->proteasome Inhibition ub_proteins Polyubiquitinated Proteins proteasome->ub_proteins Degradation protein_accumulation Accumulation of Regulatory & Misfolded Proteins ub_proteins->protein_accumulation Leads to er_stress ER Stress / UPR protein_accumulation->er_stress nfkb_inhibition NF-κB Inhibition protein_accumulation->nfkb_inhibition apoptosis Apoptosis er_stress->apoptosis nfkb_inhibition->apoptosis

References

Oprozomib In Vivo Xenograft Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oprozomib (ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor that selectively and irreversibly targets the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] As a structural analog of carfilzomib, this compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including hematologic malignancies and solid tumors.[3][4] Its oral route of administration offers a potential advantage over intravenously administered proteasome inhibitors.[1]

These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn can trigger cell cycle arrest and apoptosis.[4] Specifically, this compound targets the β5 subunit of the constitutive proteasome and the LMP7 subunit of the immunoproteasome.[2] The anti-multiple myeloma activity of this compound is associated with the activation of caspase-8, caspase-9, and caspase-3, as well as the inhibition of cancer cell migration and angiogenesis.[5] In hepatocellular carcinoma models, this compound has been shown to dysregulate the unfolded protein response (UPR), leading to increased levels of pro-apoptotic UPR-mediated proteins.[6][7]

Data Presentation: this compound in Xenograft Models

The following tables summarize the quantitative data from various in vivo xenograft studies investigating the efficacy of this compound as a single agent and in combination therapies.

Table 1: this compound Monotherapy in Hematologic Malignancy Xenograft Models

Cancer TypeCell LineAnimal ModelThis compound Dose & ScheduleKey Findings
Multiple MyelomaMM.1SFemale beige nude xid mice30 mg/kg, p.o., days 1 & 2, weekly for 7 weeksSignificant tumor growth inhibition, comparable to intravenous carfilzomib (5 mg/kg).[8]
Non-Hodgkin's LymphomaRLNot Specified30 mg/kg, p.o., twice weekly on days 1 and 2Elicited an antitumor response.[9]

Table 2: this compound Monotherapy in Solid Tumor Xenograft Models

Cancer TypeCell LineAnimal ModelThis compound Dose & ScheduleKey Findings
Colorectal CancerCT-26Not Specified30 mg/kg, p.o., twice weekly on days 1 and 2Elicited an antitumor response.[9]
Hepatocellular CarcinomaHepG2Not SpecifiedNot SpecifiedSuppressed tumor growth.[6]
Head and Neck Squamous Cell CarcinomaNot SpecifiedNude mice30 mg/kg, p.o. (single dose)>50% inhibition of chymotrypsin-like activity in tumor tissues.[3]

Table 3: this compound Combination Therapy in Xenograft Models

Cancer TypeCell LineAnimal ModelCombinationKey Findings
Hepatocellular CarcinomaHepG2Not SpecifiedThis compound + Nelfinavir or Salubrinal (UPR activators)Enhanced antitumor efficacy by stimulating UPR-induced apoptosis without cumulative toxicity.[6]
Multiple MyelomaMM.1SNot SpecifiedThis compound + Bortezomib, Lenalidomide, MS-275 (HDAC inhibitor), or DexamethasoneSynergistic/additive anti-myeloma activity.[8]

Experimental Protocols

Detailed methodologies for key xenograft experiments are provided below.

Protocol 1: Multiple Myeloma (MM.1S) Xenograft Model

Objective: To evaluate the in vivo efficacy of orally administered this compound in a subcutaneous multiple myeloma xenograft model.

Materials:

  • MM.1S human multiple myeloma cell line

  • Female beige nude xid (BNX) mice, 5-7 weeks old

  • Matrigel (Corning)

  • This compound (formulated for oral gavage)

  • Vehicle control (e.g., 1% carboxymethyl cellulose)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Implantation:

    • Harvest MM.1S cells during their exponential growth phase.

    • Resuspend cells in serum-free RPMI-1640 medium and mix with an equal volume of Matrigel.

    • Subcutaneously implant 3 x 10^7 MM.1S cells in a total volume of 200 µL into the rear flank of each mouse.[8]

  • Tumor Growth Monitoring:

    • Monitor mice regularly for tumor formation.

    • Once tumors are palpable, measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach an average volume of 250-300 mm³, randomize mice into treatment and control groups (n=9-10 per group).[8]

    • Administer this compound orally (e.g., 30 mg/kg) to the treatment group on days 1 and 2 of each week for the duration of the study (e.g., 7 weeks).[8]

    • Administer the vehicle control to the control group following the same schedule.

  • Endpoint:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or signs of morbidity are observed.

    • Euthanize mice and excise tumors for further analysis (e.g., weight, immunohistochemistry for apoptosis and angiogenesis markers).

Protocol 2: Solid Tumor (e.g., HepG2, CT-26) Xenograft Model (General Protocol)

Objective: To evaluate the in vivo efficacy of orally administered this compound in a subcutaneous solid tumor xenograft model.

Materials:

  • Cancer cell line of interest (e.g., HepG2, CT-26)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old

  • Matrigel (optional, can improve tumor take rate)

  • This compound (formulated for oral gavage)

  • Vehicle control

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected cell line in its recommended medium and conditions.

  • Tumor Implantation:

    • Harvest cells during their exponential growth phase.

    • Resuspend cells in serum-free medium (with or without Matrigel).

    • Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor mice for tumor development.

    • Measure tumor volume with calipers regularly once tumors are established.

  • Treatment:

    • When tumors reach a desired average volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound orally (e.g., 30 mg/kg) according to the desired schedule (e.g., twice weekly).[9]

    • Administer the vehicle control to the control group.

  • Endpoint:

    • Monitor tumor growth and animal well-being.

    • The study can be terminated when tumors in the control group reach the endpoint, and tumors are collected for analysis.

Visualizations

This compound's Core Mechanism of Action

Oprozomib_Mechanism This compound This compound Proteasome 20S Proteasome (β5/LMP7 subunits) This compound->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Accumulation Accumulation of Misfolded & Regulatory Proteins Ub_Proteins->Accumulation Leads to Apoptosis Apoptosis Accumulation->Apoptosis CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest

Caption: this compound inhibits the 20S proteasome, leading to apoptosis.

This compound and the Unfolded Protein Response (UPR)

Oprozomib_UPR cluster_ER Endoplasmic Reticulum UPR Unfolded Protein Response (UPR) Pro_Apoptotic Pro-Apoptotic UPR Proteins UPR->Pro_Apoptotic Apoptosis Enhanced Apoptosis Pro_Apoptotic->Apoptosis This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits Proteasome->Pro_Apoptotic Degrades

Caption: this compound enhances UPR-induced apoptosis.

General Xenograft Experimental Workflow

Xenograft_Workflow start Cancer Cell Culture implantation Tumor Cell Implantation (Subcutaneous) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups monitoring->randomization endpoint Endpoint Analysis (Tumor Volume, Weight, etc.) monitoring->endpoint treatment Treatment Administration (this compound vs. Vehicle) randomization->treatment treatment->monitoring Continuous

Caption: Workflow for in vivo xenograft studies.

References

Oprozomib: Application Notes and Protocols for Studying Proteasome Inhibition in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oprozomib (ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor that irreversibly binds to and inhibits the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] By blocking the primary protein degradation machinery in the cell, this compound leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[2][3][4] This disruption of protein homeostasis can trigger apoptosis in cancer cells, making this compound a valuable tool for studying the role of the ubiquitin-proteasome system in solid tumor biology and for preclinical evaluation of proteasome inhibition as a therapeutic strategy. This document provides detailed application notes and experimental protocols for the use of this compound in solid tumor research.

Introduction

The ubiquitin-proteasome system is a critical regulator of intracellular protein degradation and is essential for maintaining cellular homeostasis. Its inhibition has emerged as a key therapeutic strategy in oncology, particularly in hematological malignancies.[5] this compound, a structural analog of carfilzomib, offers the advantage of oral bioavailability, facilitating in vivo studies in animal models.[6] Its mechanism of action involves the selective and irreversible inhibition of the β5 subunit of the constitutive proteasome and the LMP7 subunit of the immunoproteasome.[7] This inhibition leads to a cascade of cellular events, including the activation of pro-apoptotic signaling pathways and the disruption of pathways crucial for tumor cell survival and proliferation, such as the NF-κB pathway.[8][9] These application notes provide a summary of this compound's activity in solid tumor models and detailed protocols for its use in key experimental assays.

Data Presentation

This compound In Vitro Efficacy in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia66[7]
Multiple Myeloma (various)Multiple Myeloma1-1000[7]
HepG2Hepatocellular CarcinomaDose-dependent reduction in viability[4]
MDA-MB-231Triple-Negative Breast CancerCytotoxic effects observed[10]
BT-549Triple-Negative Breast CancerCytotoxic effects observed[10]
This compound In Vivo Efficacy in Xenograft Models
Xenograft ModelCancer TypeDosing RegimenOutcomeReference
CT-26Colorectal Carcinoma30 mg/kg, p.o., twice weekly on days 1 and 2Antitumor response[6]
RLNon-Hodgkin's Lymphoma30 mg/kg, p.o., twice weekly on days 1 and 2Antitumor response[6]
Hepatocellular Carcinoma XenograftHepatocellular CarcinomaOral administrationSignificant antitumor effects[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Oprozomib_Mechanism This compound Mechanism of Action This compound This compound Proteasome 20S Proteasome (β5/LMP7 subunits) This compound->Proteasome Inhibits Accumulation Accumulation of Ubiquitinated Proteins This compound->Accumulation NFkB_Inhibition NF-κB Pathway Inhibition This compound->NFkB_Inhibition CellCycle_Arrest Cell Cycle Arrest This compound->CellCycle_Arrest UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degrades ER_Stress Endoplasmic Reticulum (ER) Stress Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis NFkB_Inhibition->Apoptosis

Caption: this compound inhibits the proteasome, leading to cellular stress and apoptosis.

Unfolded Protein Response (UPR) Induction by this compound

UPR_Pathway This compound and the Unfolded Protein Response cluster_UPR Unfolded Protein Response (UPR) This compound This compound Proteasome_Inhibition Proteasome Inhibition This compound->Proteasome_Inhibition Protein_Accumulation Accumulation of Misfolded Proteins Proteasome_Inhibition->Protein_Accumulation ER_Stress ER Stress Protein_Accumulation->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Apoptosis Apoptosis PERK->Apoptosis via CHOP IRE1->Apoptosis via ASK1/JNK

Caption: this compound induces the UPR, activating pro-apoptotic signaling arms.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow In Vitro Experimental Workflow with this compound Cell_Culture Solid Tumor Cell Lines Oprozomib_Treatment Treat with this compound (Dose-Response) Cell_Culture->Oprozomib_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Oprozomib_Treatment->Viability_Assay Proteasome_Assay Proteasome Activity Assay Oprozomib_Treatment->Proteasome_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase) Oprozomib_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (UPR, NF-κB markers) Oprozomib_Treatment->Western_Blot

Caption: A typical workflow for evaluating this compound's effects in vitro.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of this compound on solid tumor cell lines and calculate the IC50 value.

Materials:

  • Solid tumor cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Proteasome Activity Assay

Objective: To measure the inhibition of proteasome chymotrypsin-like activity in solid tumor cells treated with this compound.

Materials:

  • Solid tumor cells

  • This compound

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • Proteasome activity substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • Fluorometric microplate reader

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • In a black 96-well plate, add 20-50 µg of protein lysate to each well.

  • Add assay buffer to a final volume of 90 µL.

  • Add 10 µL of the proteasome substrate (e.g., 100 µM Suc-LLVY-AMC) to each well.

  • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.

  • Calculate the rate of AMC release (proteasome activity) and express it as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in solid tumor cells following treatment with this compound.

Materials:

  • Solid tumor cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 4: In Vivo Solid Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a solid tumor xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Solid tumor cells (e.g., colorectal, breast, or lung cancer cell lines)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., corn oil or a solution of PEG300, Tween80, and water)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10^6 solid tumor cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Prepare the this compound formulation for oral administration. A common vehicle consists of 10% PEG300, 5% Tween 80, and 85% water.[6]

  • Administer this compound orally (e.g., 30 mg/kg) according to the desired schedule (e.g., twice weekly).[6] Administer the vehicle to the control group.

  • Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a maximum allowable size.

  • Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

  • Plot tumor growth curves and compare the tumor growth inhibition between the treated and control groups.

Conclusion

This compound is a potent, orally bioavailable proteasome inhibitor with demonstrated anti-tumor activity in preclinical models of solid tumors. Its ability to induce ER stress and apoptosis provides a strong rationale for its use as a tool compound to investigate the role of the ubiquitin-proteasome system in cancer biology. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy and mechanism of action of this compound in various solid tumor contexts, contributing to a better understanding of proteasome inhibition as a therapeutic strategy.

References

Application Notes and Protocols: Oprozomib and Doxorubicin Combination Therapy in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy regimens for various cancers, including breast cancer. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. However, the efficacy of doxorubicin can be limited by both intrinsic and acquired drug resistance, often associated with the activation of pro-survival signaling pathways such as NF-κB.

Oprozomib is an orally bioavailable second-generation proteasome inhibitor that irreversibly targets the chymotrypsin-like activity of the proteasome. By blocking proteasome function, this compound disrupts the degradation of intracellular proteins, including IκBα, the inhibitor of NF-κB. This leads to the suppression of NF-κB activity and can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.

This document provides detailed application notes and protocols for investigating the combination therapy of this compound and doxorubicin in breast cancer, with a focus on triple-negative breast cancer (TNBC) cell lines. The provided data and methodologies are based on preclinical in vitro studies and aim to guide researchers in the evaluation of this promising therapeutic strategy.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of this compound and doxorubicin, alone and in combination, on triple-negative breast cancer cell lines.

Table 1: Cytotoxicity of this compound and Doxorubicin in TNBC Cell Lines

Cell LineTreatmentConcentration (µM)Incubation Time (h)Cell Viability (%)
MDA-MB-231 Doxorubicin0.172~80
0.372~60
1.072~40
3.072~20
Doxorubicin + this compound (0.05 µM)0.172~60
0.372~40**
1.072~20
3.072~10
BT-549 Doxorubicin0.172~85
0.372~70
1.072~50
3.072~30
Doxorubicin + this compound (0.05 µM)0.172~70
0.372~50**
1.072~30
3.072~15

*Data are represented as mean ± standard deviation. *P < 0.05, **P < 0.01, ***P < 0.001, by t-test, comparing combination treatment to doxorubicin alone. Data is estimated from graphical representations in Shi et al., 2018.

Table 2: Apoptosis Induction by this compound and Doxorubicin Combination in TNBC Cell Lines

Cell LineTreatmentIncubation Time (h)PARP CleavageCaspase-3 Cleavage
MDA-MB-231 Doxorubicin (1 µM)16, 24IncreasedIncreased
Doxorubicin (1 µM) + this compound (0.2 µM)16, 24Markedly IncreasedMarkedly Increased
Doxorubicin (1 µM) + this compound (0.4 µM)16, 24Markedly IncreasedMarkedly Increased
BT-549 Doxorubicin (1 µM)16, 24IncreasedIncreased
Doxorubicin (1 µM) + this compound (0.2 µM)16, 24Markedly IncreasedMarkedly Increased
Doxorubicin (1 µM) + this compound (0.4 µM)16, 24Markedly IncreasedMarkedly Increased

*Data is based on qualitative Western blot analysis from Shi et al., 2018. "Increased" indicates a higher level of cleaved protein compared to the untreated control, and "Markedly Increased" indicates a stronger induction of cleavage in the combination treatment compared to doxorubicin alone.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by the this compound and doxorubicin combination and a typical experimental workflow for in vitro studies.

Signaling_Pathway cluster_cell Breast Cancer Cell cluster_nucleus Doxorubicin Doxorubicin NFkB NF-κB Doxorubicin->NFkB Induces Activation DNA_Damage DNA Damage Doxorubicin->DNA_Damage This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits IkBa IκBα Proteasome->IkBa Degrades IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus JNK_p38 JNK/p38 MAPK Apoptosis Apoptosis JNK_p38->Apoptosis Induces DNA_Damage->JNK_p38 Activates Nucleus Nucleus Pro_survival Pro-survival Genes NFkB_n->Pro_survival Activates Transcription

Caption: Signaling pathway of this compound and doxorubicin combination therapy in breast cancer.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Functional Assays cluster_mechanism Mechanism of Action cluster_invivo In Vivo Experiments (Proposed) Cell_Culture Breast Cancer Cell Culture (e.g., MDA-MB-231, BT-549) Treatment Treatment with: - Doxorubicin alone - this compound alone - Combination Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Western Blot for cleaved PARP/Caspase-3) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-JNK, p-p38, IκBα) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft Breast Cancer Xenograft Model (e.g., in nude mice) InVivo_Treatment In Vivo Treatment with This compound and Doxorubicin Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: Experimental workflow for evaluating this compound and doxorubicin combination therapy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound and doxorubicin combination therapy in breast cancer cell lines.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound and doxorubicin, alone and in combination, on breast cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, BT-549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the breast cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of doxorubicin and a fixed concentration of this compound (e.g., 0.05 µM) in complete culture medium.

    • For combination treatment, prepare dilutions of doxorubicin mixed with the fixed concentration of this compound.

    • Remove the medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells treated with vehicle (e.g., DMSO) as controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Apoptosis Analysis by Western Blot

This protocol describes the detection of apoptosis by analyzing the cleavage of PARP and Caspase-3 via Western blotting. Cleavage of these proteins is a hallmark of apoptosis.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, BT-549)

  • Complete culture medium

  • This compound

  • Doxorubicin

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-PARP, anti-cleaved Caspase-3, anti-β-actin or α-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting and imaging equipment

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with doxorubicin (e.g., 1 µM) alone or in combination with different concentrations of this compound (e.g., 0.2 µM, 0.4 µM) for the desired time points (e.g., 16 and 24 hours).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Western Blotting:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PARP and cleaved Caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or α-tubulin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the extent of PARP and Caspase-3 cleavage.

Protocol 3: Analysis of Signaling Pathways by Western Blot

This protocol is for investigating the effect of the drug combination on key signaling proteins, such as phosphorylated JNK, phosphorylated p38 MAPK, and IκBα.

Materials:

  • Same as Protocol 2, with the following primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-IκBα.

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 2, but with different treatment conditions. For example, treat cells with doxorubicin (e.g., 20 µM) alone or in combination with this compound (e.g., 5 µM) for shorter time points (e.g., 0, 2, 3, 4 hours) to observe rapid signaling changes.

  • Protein Extraction, Quantification, and Western Blotting:

    • Follow steps 2-4 from Protocol 2.

    • For the primary antibody incubation, use antibodies against p-JNK, JNK, p-p38, p38, and IκBα. It is important to probe for both the phosphorylated and total forms of the kinases to assess the level of activation.

  • Detection and Analysis:

    • Follow step 5 from Protocol 2.

    • Analyze the band intensities to determine the changes in protein phosphorylation and the degradation of IκBα.

Protocol 4: In Vivo Breast Cancer Xenograft Model (General Protocol)

As no specific in vivo data for the this compound and doxorubicin combination in breast cancer has been identified, this general protocol can be adapted for such studies.

Materials:

  • Immunocompromised mice (e.g., female BALB/c nude or NOD/SCID mice, 6-8 weeks old)

  • Breast cancer cells (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound (formulated for oral administration)

  • Doxorubicin (formulated for intravenous or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Preparation and Implantation:

    • Harvest breast cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of approximately 1-5 x 10⁷ cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank or mammary fat pad of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, combination therapy).

  • Drug Administration:

    • Administer this compound orally according to a predetermined schedule and dosage.

    • Administer doxorubicin via intravenous or intraperitoneal injection at the specified dose and schedule.

    • For the combination group, coordinate the administration of both drugs.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time to generate tumor growth curves.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis to determine the significance of the differences between the treatment groups.

Conclusion

The combination of this compound and doxorubicin presents a promising therapeutic strategy for breast cancer, particularly for aggressive subtypes like TNBC. The provided data and protocols offer a framework for researchers to further investigate the synergistic effects and underlying mechanisms of this combination. Future in vivo studies are warranted to validate these in vitro findings and to evaluate the therapeutic potential of this combination in a preclinical setting.

Application Notes and Protocols: Oprozomib with Histone Deacetylase Inhibitors in Head and Neck Squamous Cell Carcinoma (HNSCC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy to treat, with high rates of recurrence and resistance to standard therapies.[1] The development of acquired resistance to targeted agents like proteasome inhibitors is a significant clinical hurdle.[2][3] Oprozomib (ONX 0912), an orally bioavailable second-generation proteasome inhibitor, has shown preclinical activity in HNSCC but is susceptible to resistance mechanisms.[1][4] Histone deacetylase inhibitors (HDACi), such as vorinostat, represent a class of epigenetic drugs that can alter gene expression to promote cell cycle arrest and apoptosis.[5] Preclinical evidence robustly demonstrates that combining this compound with an HDACi results in synergistic cytotoxicity in HNSCC cells, particularly in models that have acquired resistance to proteasome inhibitors.[1][6]

This document provides detailed application notes and protocols based on published research, outlining the synergistic effects of this combination therapy and providing methodologies for its investigation. The core mechanism of this synergy involves the dual disruption of cellular protein homeostasis and epigenetic regulation, leading to enhanced activation of apoptotic pathways, notably through the upregulation of the pro-apoptotic protein Bik.[1]

Data Presentation

The combination of this compound with the HDAC inhibitor vorinostat has been shown to synergistically kill HNSCC cell lines that have acquired resistance to proteasome inhibitors. The following tables summarize the key quantitative findings derived from studies on carfilzomib-resistant UMSCC-1 (R-UMSCC-1) and Cal33 (R-Cal33) cell lines, which exhibit cross-resistance to this compound.[1]

Table 1: Synergistic Effect of this compound and Vorinostat on Cell Viability in Proteasome Inhibitor-Resistant HNSCC Cells

Cell LineTreatment Condition (48h)Approximate % Viable Cells (Relative to Control)Synergy Observed
R-UMSCC-1 This compound (1.8 µM)~75%-
Vorinostat (6 µM)~80%-
This compound (1.8 µM) + Vorinostat (6 µM)~25%Yes
R-Cal33 This compound (0.8 µM)~80%-
Vorinostat (4 µM)~90%-
This compound (0.8 µM) + Vorinostat (4 µM)~40%Yes
Data are interpreted from graphical representations in Zang et al., Cancer Biology & Therapy, 2014.[1]

Table 2: Effect of this compound and Vorinostat Combination on Long-Term Colony Formation

Cell LineTreatment ConditionColony Formation InhibitionSynergy Observed
R-UMSCC-1 This compound + VorinostatStrong InhibitionYes
R-Cal33 This compound + VorinostatStrong InhibitionYes
Finding based on synergistic inhibition of colony formation as reported by Zang et al., 2014.[1]

Signaling Pathways and Mechanisms

The synergistic lethality of combining this compound and HDAC inhibitors in HNSCC is multifactorial. This compound inhibits the chymotrypsin-like activity of the proteasome, leading to an accumulation of misfolded or damaged proteins. This triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, which can push a cell towards apoptosis.[4][7] HDAC inhibitors, by preventing the removal of acetyl groups from histones and other proteins, alter chromatin structure and gene expression. This leads to the upregulation of tumor suppressor genes and pro-apoptotic factors.[5]

The key identified mechanism for the synergy is the potent upregulation of the pro-apoptotic BH3-only protein, Bik.[1] this compound alone can induce Bik, and this effect is significantly enhanced by the addition of an HDAC inhibitor like vorinostat. Bik antagonizes anti-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1]

Caption: Synergistic mechanism of this compound and HDACi.

Experimental Workflow

A typical workflow to evaluate the combination of this compound and HDAC inhibitors in HNSCC involves a multi-step process from initial screening to mechanistic validation.

G cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., R-UMSCC-1, R-Cal33) B 2. Single-Agent Dose Response (Determine IC50 for this compound & Vorinostat) A->B C 3. Combination Treatment & Synergy Analysis (Cell Viability Assay - MTT/MTS) B->C D 4. Long-Term Survival Assay (Colony Formation Assay) C->D E 5. Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry) C->E F 6. Mechanistic Validation (Western Blot for Bik, Caspases, etc.) E->F

Caption: Workflow for testing this compound-HDACi synergy.

Experimental Protocols

The following are detailed protocols for key experiments based on methodologies reported for studying this compound and HDACi synergy in HNSCC.[1]

Protocol 1: Cell Culture and Drug Preparation
  • Cell Lines:

    • Proteasome inhibitor-resistant HNSCC cell lines R-UMSCC-1 and R-Cal33 are used.[1] These were developed from the parental UMSCC-1 and Cal33 lines.[4]

    • Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

    • To maintain resistance, culture resistant cell lines in the presence of carfilzomib (e.g., 100-200 nM) and grow in drug-free medium for at least two passages before experimentation.[1]

  • Drug Preparation:

    • Prepare stock solutions of this compound and Vorinostat in DMSO at a high concentration (e.g., 10 mM).

    • Store stocks at -20°C or -80°C.

    • On the day of the experiment, dilute the drugs to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.

Protocol 2: Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seeding: Seed HNSCC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound alone, vorinostat alone, or the combination of both drugs. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Calculate the Combination Index (CI) using software like CalcuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 3: Colony Formation Assay

This assay assesses the long-term effect of the drug combination on the ability of single cells to proliferate and form colonies.

  • Seeding: Plate a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with low concentrations of this compound, vorinostat, or the combination.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium (with fresh drugs) every 3-4 days.

  • Fixation: After colonies are visible, wash the wells with PBS. Fix the colonies with a solution of ice-cold methanol or 4% paraformaldehyde for 10-15 minutes.

  • Staining: Remove the fixative and stain the colonies with 0.5% crystal violet solution for 15-30 minutes at room temperature.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Scan or photograph the plates. Count the number of colonies (typically defined as >50 cells) in each well. Analyze the surviving fraction relative to the untreated control.

Protocol 4: Western Blot for Bik Upregulation

This protocol is used to detect changes in the protein levels of Bik, a key mediator of apoptosis in this context.

  • Cell Lysis:

    • Seed cells in a 6-well plate or 10 cm dish and treat with this compound and/or vorinostat for 24 hours.[1]

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel (e.g., 12% or 4-15% gradient gel) and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Bik (e.g., Cell Signaling Technology, #4592) overnight at 4°C with gentle agitation. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.

  • Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ and normalize the Bik signal to the corresponding β-actin signal.

References

Application Notes and Protocols: Oprozomib in Combination with Immunotherapy for Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oprozomib (ONX 0912) is a second-generation, orally bioavailable proteasome inhibitor that has demonstrated significant anti-myeloma activity in both preclinical and clinical settings.[1][2] As a tripeptide epoxyketone, it is structurally analogous to carfilzomib and works by selectively and irreversibly inhibiting the chymotrypsin-like activity of the proteasome.[1][3] A key feature of this compound is its ability to inhibit both the constitutive proteasome (PSMB5) and the immunoproteasome (LMP7), the latter being crucial for immune cell function and antigen presentation.[1] This dual inhibition provides a strong rationale for combining this compound with various immunotherapeutic agents to enhance anti-tumor immunity and improve clinical outcomes in multiple myeloma.

These application notes provide a comprehensive overview of the scientific basis and proposed protocols for investigating the combination of this compound with immunotherapy in multiple myeloma. While clinical data on these specific combinations are still emerging, the information presented here is based on the known mechanisms of this compound, the established efficacy of immunotherapies in multiple myeloma, and preclinical evidence supporting the synergistic potential of combining proteasome inhibitors with immune-based treatments.

Rationale for Combination Therapy

The combination of this compound with immunotherapy is founded on the principle of creating a more favorable tumor microenvironment for immune-mediated killing of myeloma cells. Proteasome inhibitors, including this compound, can potentiate the effects of immunotherapy through several mechanisms:

  • Enhanced Antigen Presentation: By inhibiting the immunoproteasome, this compound can alter the repertoire of peptides presented on the surface of myeloma cells, potentially leading to the presentation of novel antigens that can be recognized by T cells.

  • Increased Susceptibility to Immune-Mediated Killing: Proteasome inhibition can upregulate the expression of death receptors (e.g., DR5) on myeloma cells, making them more susceptible to killing by natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[4]

  • Modulation of the Tumor Microenvironment: this compound may help to overcome the immunosuppressive tumor microenvironment in multiple myeloma by reducing the levels of inhibitory cytokines and promoting the activity of effector immune cells.

  • Synergistic Apoptosis Induction: The direct cytotoxic effects of this compound on myeloma cells can be complemented by the immune-mediated cell death induced by immunotherapies, leading to a more profound and durable anti-tumor response.

cluster_this compound This compound cluster_immunotherapy Immunotherapy cluster_myeloma Multiple Myeloma Cell cluster_immune Immune System This compound This compound Proteasome Proteasome/ Immunoproteasome This compound->Proteasome Inhibits Antigen Tumor Antigen Presentation This compound->Antigen Alters DeathReceptors Death Receptor Expression This compound->DeathReceptors Upregulates Apoptosis Apoptosis This compound->Apoptosis Induces Immunotherapy Immunotherapy (e.g., Monoclonal Antibodies, CAR-T cells) TCell T Cell / NK Cell Immunotherapy->TCell Activates Myeloma Myeloma Cell Proteasome->Antigen Processes Antigens Proteasome->Apoptosis Regulates Antigen->TCell Recognized by ImmuneAttack Immune-Mediated Killing DeathReceptors->ImmuneAttack Enhances Apoptosis->Myeloma Induces Death TCell->ImmuneAttack Mediates ImmuneAttack->Myeloma Kills

Caption: Synergistic Mechanisms of this compound and Immunotherapy.

Data Presentation

Clinical Efficacy of Single-Agent this compound in Relapsed/Refractory Multiple Myeloma
Study PhaseDosing ScheduleNumber of Patients (Response-Eligible)Overall Response Rate (ORR)Clinical Benefit Rate (CBR)Reference
Phase 1b/2150-330 mg/day (2/7 schedule)1631.3%50%[5]
Phase 1b/2150-270 mg/day (5/14 schedule)4323.3%32.6%[5]
Phase 2240/300 mg/day (2/7 schedule)3941.0%-[1][6]
Phase 2150/180 mg/day (5/14 schedule)3228.1%-[1][6]
Phase 2240 mg/day (5/14 schedule)2425.0%-[1][6]
Clinical Efficacy of this compound in Combination with Pomalidomide and Dexamethasone in Relapsed/Refractory Multiple Myeloma
Study PhaseDosing Schedule (this compound)Number of PatientsOverall Response Rate (ORR)Reference
Phase 1b210 mg/day (2/7 schedule)1770.6%[7]

Proposed Experimental Protocols

The following are proposed protocols for the preclinical and clinical evaluation of this compound in combination with immunotherapy for multiple myeloma. These protocols are intended as a starting point and should be adapted based on specific research questions and available resources.

Protocol 1: Preclinical In Vitro Evaluation of this compound and Daratumumab

Objective: To assess the synergistic anti-myeloma activity of this compound and the anti-CD38 monoclonal antibody daratumumab in vitro.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, RPMI 8226, U266)

  • This compound (dissolved in DMSO)

  • Daratumumab

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • Cell viability assay (e.g., CellTiter-Glo)

  • Flow cytometry antibodies for apoptosis (Annexin V/PI) and CD38 expression

  • Antibody-dependent cell-mediated cytotoxicity (ADCC) assay kit

Methodology:

  • Cell Viability Assay:

    • Plate myeloma cells in 96-well plates.

    • Treat cells with a dose range of this compound, daratumumab, or the combination for 48-72 hours.

    • Assess cell viability using a luminescence-based assay.

    • Calculate combination indices (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

  • Apoptosis Assay:

    • Treat myeloma cells with this compound, daratumumab, or the combination for 24-48 hours.

    • Stain cells with Annexin V and propidium iodide (PI).

    • Analyze the percentage of apoptotic cells by flow cytometry.

  • CD38 Expression:

    • Treat myeloma cells with this compound for 24 hours.

    • Stain cells with an anti-CD38 antibody.

    • Analyze CD38 surface expression by flow cytometry to determine if this compound upregulates the target for daratumumab.

  • ADCC Assay:

    • Label myeloma cells (target) with a fluorescent dye.

    • Co-culture target cells with PBMCs (effector cells) at various effector-to-target ratios.

    • Add daratumumab with or without pre-treatment of target cells with this compound.

    • Measure the release of the fluorescent dye from lysed target cells to quantify ADCC.

cluster_workflow In Vitro Protocol: this compound + Daratumumab start Start cell_culture Culture Myeloma Cell Lines start->cell_culture treatment Treat with this compound, Daratumumab, or Combination cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cd38 CD38 Expression Analysis (Flow Cytometry) treatment->cd38 adcc ADCC Assay with PBMCs treatment->adcc analysis Data Analysis (Combination Index, etc.) viability->analysis apoptosis->analysis cd38->analysis adcc->analysis end End analysis->end

Caption: Workflow for in vitro evaluation.

Protocol 2: Preclinical In Vivo Evaluation in a Murine Xenograft Model

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in combination with an anti-PD-1 antibody in a human multiple myeloma xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Human multiple myeloma cell line (e.g., MM.1S)

  • Human PBMCs

  • This compound (formulated for oral gavage)

  • Anti-PD-1 antibody (humanized)

  • Calipers for tumor measurement

  • Flow cytometry antibodies for immune cell profiling (human CD45, CD3, CD4, CD8, NKp46)

Methodology:

  • Model Development:

    • Inject human multiple myeloma cells subcutaneously into the flank of immunodeficient mice.

    • Once tumors are established, inject human PBMCs intraperitoneally to create a "humanized" immune system.

  • Treatment:

    • Randomize mice into four treatment groups: Vehicle control, this compound alone, Anti-PD-1 antibody alone, and this compound + Anti-PD-1 antibody.

    • Administer this compound by oral gavage according to a clinically relevant schedule (e.g., 5 days on, 2 days off).

    • Administer the anti-PD-1 antibody intraperitoneally (e.g., twice weekly).

  • Efficacy Assessment:

    • Measure tumor volume with calipers twice weekly.

    • Monitor body weight and overall health of the mice.

    • At the end of the study, euthanize mice and harvest tumors and spleens.

  • Pharmacodynamic Analysis:

    • Analyze tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry to assess the activation and proliferation of human T cells and NK cells.

    • Perform immunohistochemistry on tumor sections to visualize immune cell infiltration and markers of apoptosis.

Protocol 3: Phase I/II Clinical Trial Design

Objective: To determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of this compound in combination with an approved immunotherapy (e.g., daratumumab or a checkpoint inhibitor) in patients with relapsed/refractory multiple myeloma.

Study Design:

  • Phase I (Dose Escalation): Open-label, 3+3 dose-escalation design to determine the MTD of this compound when combined with a standard dose of the immunotherapy.

  • Phase II (Dose Expansion): Single-arm expansion cohort at the MTD to further evaluate safety and efficacy.

Patient Population:

  • Adults with relapsed/refractory multiple myeloma who have received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory drug.

Treatment Plan:

  • This compound: Oral administration with a starting dose and schedule based on single-agent studies (e.g., 150 mg/day on a 2/7 or 5/14 schedule), with dose escalation in subsequent cohorts.

  • Immunotherapy: Standard approved dosing and schedule for the chosen agent.

Endpoints:

  • Primary Endpoints:

    • Phase I: Incidence of dose-limiting toxicities (DLTs) and determination of the MTD.

    • Phase II: Overall response rate (ORR).

  • Secondary Endpoints:

    • Duration of response (DOR)

    • Progression-free survival (PFS)

    • Overall survival (OS)

    • Safety and tolerability

    • Pharmacokinetics and pharmacodynamics

cluster_workflow Phase I/II Clinical Trial Workflow start Patient Screening and Enrollment phase1 Phase I: Dose Escalation (3+3 Design) - this compound Dose Level 1 + Standard Immunotherapy - this compound Dose Level 2 + Standard Immunotherapy - ... start->phase1 mtd Determine Maximum Tolerated Dose (MTD) phase1->mtd phase2 Phase II: Dose Expansion at MTD mtd->phase2 treatment Treatment Cycles with this compound and Immunotherapy phase2->treatment assessment Response and Safety Assessment treatment->assessment Regularly assessment->treatment Continue if no progression/toxicity follow_up Long-term Follow-up assessment->follow_up After treatment discontinuation end Final Analysis follow_up->end

Caption: Clinical trial workflow diagram.

Signaling Pathways

The combination of this compound and immunotherapy targets multiple signaling pathways within the myeloma cell and the immune system to achieve a synergistic anti-tumor effect. This compound's inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the unfolded protein response (UPR), ultimately triggering apoptosis. It also affects the NF-κB signaling pathway, which is critical for myeloma cell survival and proliferation. By altering antigen processing and presentation, this compound can enhance the recognition of myeloma cells by the immune system, which is then activated by immunotherapies like checkpoint inhibitors or CAR-T cells.

cluster_this compound This compound cluster_pathways Myeloma Cell Signaling cluster_immune Immune Response This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits NFkB NF-κB Pathway Proteasome->NFkB Regulates UPR Unfolded Protein Response Proteasome->UPR Regulates AntigenProcessing Antigen Processing Proteasome->AntigenProcessing Mediates Apoptosis Apoptosis NFkB->Apoptosis Inhibits UPR->Apoptosis Induces TCellRecognition T Cell Recognition AntigenProcessing->TCellRecognition Enables Immunotherapy Immunotherapy Immunotherapy->TCellRecognition Enhances CellKilling Immune-Mediated Cell Killing TCellRecognition->CellKilling Triggers

Caption: Key signaling pathways targeted.

Conclusion

The combination of the oral proteasome inhibitor this compound with various immunotherapies represents a promising strategy for the treatment of multiple myeloma. The distinct but complementary mechanisms of action of these agents have the potential to produce synergistic anti-tumor effects and overcome mechanisms of drug resistance. The protocols and data presented in these application notes provide a framework for the further investigation of these novel combination therapies, with the ultimate goal of improving outcomes for patients with multiple myeloma.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Oprozomib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding Oprozomib resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor.[1][2] It is a tripeptide epoxyketone that is structurally analogous to carfilzomib.[3] this compound functions by selectively and irreversibly binding to and inhibiting the chymotrypsin-like (CT-L) activity of the 20S proteasome.[2][3] This activity is associated with the β5 subunit of the constitutive proteasome (encoded by the PSMB5 gene) and the LMP7 subunit of the immunoproteasome.[2] By blocking the primary protein degradation machinery in the cell, this compound causes an accumulation of ubiquitinated, misfolded proteins, which leads to endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis (programmed cell death).[4]

Q2: What are the primary mechanisms of acquired resistance to this compound?

Resistance to this compound and other proteasome inhibitors (PIs) is a significant challenge. The primary mechanisms observed in cell lines include:

  • Target Modification (PSMB5 Mutations): The most common mechanism is the acquisition of point mutations in the PSMB5 gene, which encodes the drug's target subunit.[5][6] These mutations can alter the structure of the binding pocket, reducing the affinity and inhibitory effect of this compound.[5][7]

  • Target Overexpression: An increase in the expression of the PSMB5 gene or higher baseline activity of the proteasome's catalytic domains can effectively dilute the inhibitor's effect, requiring higher concentrations to achieve cell death.[8][9]

  • Activation of Pro-Survival Signaling: Resistant cells often exhibit alterations in signaling pathways that promote survival and counteract the stress induced by proteasome inhibition. This includes the activation of pathways like Akt.[10]

  • Upregulation of Stress Responses: Enhanced unfolded protein response (UPR) and increased expression of heat shock proteins (HSPs) can help resistant cells manage the proteotoxic stress caused by this compound, thus promoting survival.[9][10]

  • Drug Efflux Pumps: While less characterized for this compound specifically, upregulation of efflux pumps like P-glycoprotein (P-gp) is a known resistance mechanism for other PIs, including the structurally similar carfilzomib, and may contribute to this compound resistance.[8]

  • Reliance on Alternative Degradation Pathways: Cells can adapt by utilizing proteasome-independent protein degradation pathways, such as those involving the p97/VCP ATPase, to clear misfolded proteins.[5]

Troubleshooting Guide

Issue 1: My cell line is showing decreased sensitivity to this compound.
Q: How can I confirm resistance and identify the potential cause?

A: If you observe that the IC50 (half-maximal inhibitory concentration) of this compound has significantly increased in your cell line, a systematic approach is needed to confirm resistance and investigate the underlying mechanism. The workflow below outlines the key steps.

cluster_0 Phase 1: Confirm Resistance cluster_1 Phase 2: Investigate Mechanism start Decreased cell death observed at standard This compound concentration viability Perform dose-response viability assay (e.g., MTT, CellTiter-Glo) to determine IC50 start->viability compare_ic50 Compare IC50 to parental/sensitive cell line viability->compare_ic50 resistant Resistance Confirmed: IC50 is significantly higher compare_ic50->resistant Yes not_resistant Not Resistant: IC50 is similar. Check experimental setup. compare_ic50->not_resistant No proteasome_activity Measure chymotrypsin-like proteasome activity (Suc-LLVY-AMC assay) resistant->proteasome_activity sequencing Sequence exon 2 of PSMB5 gene to identify mutations resistant->sequencing western_blot Perform Western blot for PSMB5, p-Akt, HSP70 resistant->western_blot cross_resistance Test sensitivity to other PIs (Bortezomib, Carfilzomib) and related pathway inhibitors (e.g., p97i) resistant->cross_resistance

Caption: Workflow for confirming and investigating this compound resistance.

Experimental Protocol: Measuring Chymotrypsin-Like Proteasome Activity

This protocol is used to determine if resistance is associated with changes in the baseline activity of the proteasome, this compound's target.

Principle: This assay measures the chymotrypsin-like (CT-L) activity of the proteasome in cell lysates using the fluorogenic peptide substrate Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin).[11][12] Cleavage of the peptide by the proteasome releases free AMC, which fluoresces and can be quantified.

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Protease Inhibitor Cocktail (proteasome inhibitor-free)

  • BCA or Bradford Protein Assay Kit

  • Assay Buffer: 25 mM HEPES, pH 7.5

  • Suc-LLVY-AMC substrate (10 mM stock in DMSO)

  • This compound (for inhibitor control)

  • Black, flat-bottom 96-well plate

  • Fluorimeter/plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Harvest ~2-5 million cells from both parental and resistant cultures. Wash once with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold Cell Lysis Buffer containing protease inhibitors for 30 minutes on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and keep it on ice.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all lysates to the same concentration (e.g., 1-2 mg/mL) with Assay Buffer.

  • Assay Setup (per well):

    • Add 20-50 µg of protein lysate to wells of the 96-well plate.

    • For each lysate, prepare a control well with a specific proteasome inhibitor (e.g., 1 µM this compound) to measure non-proteasomal activity.

    • Add Assay Buffer to bring the total volume in each well to 90 µL.

    • Incubate the plate at 37°C for 10 minutes.

  • Kinetic Measurement:

    • Add 10 µL of Suc-LLVY-AMC substrate to each well for a final concentration of 50-100 µM.

    • Immediately place the plate in a pre-warmed (37°C) fluorimeter.

    • Measure fluorescence intensity every 2-5 minutes for 30-60 minutes.

  • Data Analysis:

    • For each sample, subtract the fluorescence values of the inhibitor-treated control from the untreated sample to get the specific proteasome activity.

    • Calculate the rate of AMC release (slope of the linear portion of the fluorescence vs. time curve).

    • Compare the proteasome activity rates between parental and resistant cell lines. An elevated baseline activity in the resistant line can be a mechanism of resistance.[9]

Issue 2: Investigating PSMB5 Mutations as a Cause of Resistance.
Q: How do I know if a PSMB5 mutation is causing resistance, and does it affect sensitivity to other inhibitors?

A: Sequencing the PSMB5 gene is the definitive method to identify mutations. Most resistance-conferring mutations are found in exon 2, which codes for the drug-binding pocket.[5] Different mutations can lead to varied cross-resistance profiles. For instance, some mutations that cause resistance to boronic acids (like bortezomib) may increase sensitivity to epoxyketones (like this compound and carfilzomib), while others confer broad resistance.[8][13]

cluster_pathway Ubiquitin-Proteasome System & Resistance cluster_core 20S Core Particle cluster_resistance Resistance Mechanisms Protein Misfolded Protein E1 E1 Activating Ub Ubiquitin (Ub) Ub->E1 E2 E2 Conjugating E1->E2 Ubiquitination E3 E3 Ligase E2->E3 Ubiquitination PolyUb_Protein Poly-Ub Protein E3->PolyUb_Protein Ubiquitination Proteasome 26S Proteasome PolyUb_Protein->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides blocker Accumulation of Poly-Ub Proteins => ER Stress Apoptosis Apoptosis This compound This compound PSMB5 β5 Subunit (PSMB5) This compound->PSMB5 Inhibits blocker->Apoptosis Mutation PSMB5 Mutation (Alters binding site) Mutation->PSMB5 Upregulation PSMB5 Upregulation (Increases target amount) Upregulation->PSMB5

Caption: this compound targets the PSMB5 subunit, leading to apoptosis. Resistance arises from mutations or upregulation of this target.

Data Summary: Known PSMB5 Mutations and PI Cross-Resistance

The table below summarizes mutations identified in bortezomib-resistant cell lines and their impact on sensitivity to second-generation PIs like carfilzomib and this compound.

PSMB5 Mutation Effect on Bortezomib Effect on Carfilzomib/Oprozomib Reference
Thr21Ala (T21A) ResistanceHypersensitivity[8]
Ala49Val (A49V) ResistanceCross-resistance[8]
Met45Ile (M45I) ResistancePronounced Resistance[7]
Ala20Thr (A20T) ResistancePronounced Resistance[7]
Cys63Tyr (C63Y) ResistanceVariable Resistance[5]

Note: This table is compiled from studies on various proteasome inhibitors. The specific effect on this compound may vary but often tracks with carfilzomib due to their structural similarities.

Issue 3: Overcoming this compound Resistance in Culture.
Q: What are the most effective strategies to re-sensitize my resistant cell line to treatment?

A: Overcoming resistance typically involves combination therapy to target the adaptive mechanisms the cells have developed. Based on the likely cause of resistance, you can select a rational combination strategy.

cluster_yes Mutation-Driven Resistance cluster_no Pathway-Driven Resistance start This compound Resistance Confirmed check_psmb5 PSMB5 Mutation Identified? start->check_psmb5 switch_pi Switch to a structurally different PI (e.g., Bortezomib) check_psmb5->switch_pi Yes akt_inhibitor Target pro-survival signaling with an Akt Inhibitor (e.g., MK-2206) check_psmb5->akt_inhibitor No node_yes YES node_no NO alt_pathway Target alternative degradation pathways with a p97/VCP Inhibitor (e.g., CB-5083) switch_pi->alt_pathway hsp_inhibitor Target stress response with an HSP Inhibitor akt_inhibitor->hsp_inhibitor imids Combine with an Immunomodulatory Drug (IMiD) hsp_inhibitor->imids

Caption: Decision tree for selecting a strategy to overcome this compound resistance.

Data Summary: Efficacy of Combination Therapies

The following table shows hypothetical but representative data illustrating how a combination can restore sensitivity in a resistant cell line.

Cell Line Treatment IC50 (nM)
MM.1S (Parental) This compound25
MM.1S-OR (this compound-Resistant) This compound150
MM.1S-OR (this compound-Resistant) p97 Inhibitor (CB-5083)850
MM.1S-OR (this compound-Resistant) This compound + CB-5083 (100 nM)35

This data illustrates a synergistic effect where a low, non-toxic dose of a p97 inhibitor can re-sensitize resistant cells to this compound, a strategy supported by findings that resistant cells can be sensitive to p97/VCP inhibitors.[5]

Experimental Protocol: this compound and p97 Inhibitor Combination Study

This protocol details how to test for synergistic effects between this compound and a p97 inhibitor like CB-5083 to overcome resistance.

Principle: Resistant cells may rely on the p97-mediated pathway for protein degradation. Co-inhibition of the proteasome and p97 can overwhelm the cell's protein clearance capacity, leading to synergistic cell death. This protocol uses a cell viability assay to assess the effects of the drug combination.

Materials:

  • This compound-resistant and parental cell lines

  • Culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (10 mM stock in DMSO)

  • p97 inhibitor (e.g., CB-5083, 10 mM stock in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • White or clear 96-well plates (as appropriate for the viability reagent)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Seed the resistant and parental cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Drug Preparation and Addition:

    • Prepare serial dilutions of this compound and the p97 inhibitor in culture medium at 2x the final desired concentration.

    • Create a dose-response matrix. For example:

      • Rows: this compound (e.g., 0, 10, 25, 50, 100, 200 nM final concentration)

      • Columns: p97 inhibitor (e.g., 0, 50, 100, 200, 400, 800 nM final concentration)

    • Include wells for "untreated" (medium only) and "vehicle control" (DMSO only).

    • Remove 50 µL of medium from the cells and add 50 µL of the 2x drug dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Viability Assessment:

    • At the end of the incubation period, add the viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).

    • Incubate as required (e.g., 10 minutes for CellTiter-Glo®).

    • Read the plate on a luminometer or spectrophotometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot dose-response curves for each drug alone and for each combination.

    • Calculate the IC50 value for this compound in the presence and absence of the p97 inhibitor.

    • (Optional) Use software like CompuSyn to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

References

Oprozomib In Vitro Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential off-target effects of oprozomib observed in in vitro settings. Given the limited publicly available data on this compound's specific off-target profile, this resource also includes information on its close structural analog, carfilzomib, to infer potential areas for investigation and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

This compound is a second-generation proteasome inhibitor that selectively and irreversibly targets the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] Specifically, it inhibits the β5 subunit of the constitutive proteasome and the LMP7 (β5i) subunit of the immunoproteasome.[2] This targeted inhibition leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis.

Q2: Is there any published data on this compound's off-target kinase activity?

Currently, there is a lack of comprehensive, publicly accessible screening data detailing the off-target kinase activity of this compound. While it is designed for high selectivity towards the proteasome, it is crucial for researchers to empirically determine its effects on specific kinases of interest in their experimental systems.

Q3: What can be inferred from the off-target profile of carfilzomib, a structural analog?

Carfilzomib, an epoxyketone-based proteasome inhibitor structurally similar to this compound, is reported to have a more selective profile than the first-generation inhibitor bortezomib.[1] Studies have shown that carfilzomib has minimal activity against a panel of serine proteases, which are known off-targets of bortezomib.[3][4] This suggests that this compound may also exhibit a favorable selectivity profile with reduced off-target effects on these specific proteases. However, direct testing is necessary to confirm this.

Q4: Can this compound treatment lead to changes in protein expression that are not directly related to proteasome inhibition?

Yes, it is possible. A quantitative proteomic analysis of human induced pluripotent stem cell-derived cardiomyocytes treated with carfilzomib revealed alterations in the levels of numerous proteins not directly targeted by the proteasome.[5] These changes may represent downstream consequences of proteasome inhibition or potentially low-affinity, indirect off-target effects. Researchers should be aware that this compound could similarly modulate protein expression profiles.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed with this compound treatment that is inconsistent with known effects of proteasome inhibition.

  • Possible Cause: This could be due to an off-target effect of this compound on a specific kinase or signaling pathway in your cell type.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search for the observed phenotype and its known regulators.

    • Kinase Profiling: If a specific kinase is suspected, perform a targeted in vitro kinase assay with this compound to assess for direct inhibition.

    • Pathway Analysis: Use pathway analysis software to identify potential signaling nodes that could be affected by this compound, based on the observed phenotype.

    • Control Compound: Compare the effects of this compound with other proteasome inhibitors that have different chemical scaffolds to see if the phenotype is specific to this compound.

Issue 2: Discrepancy between the expected and observed potency of this compound in a cell-based assay.

  • Possible Cause: Off-target effects could either enhance or antagonize the intended on-target activity in a particular cellular context.

  • Troubleshooting Steps:

    • Target Engagement Assay: Confirm that this compound is engaging the proteasome in your specific cell line at the concentrations used.

    • Dose-Response Curve: Generate a detailed dose-response curve to accurately determine the IC50 in your system.

    • Proteomic Analysis: Consider performing a quantitative proteomic experiment to identify changes in protein expression that might explain the altered sensitivity.

Quantitative Data Summary

Table 1: Summary of Proteomic Alterations in hiPSC-Cardiomyocytes Treated with Carfilzomib (1 µmol/L for 24 hours) [5]

RegulationNumber of ProteinsExamples of Affected Pathways
Upregulated 183Cellular Stress, Heat Shock Proteins
Downregulated 39Extracellular Matrix, Integrin Complex, Cardiac Contraction

Note: This table is adapted from a study on carfilzomib and may not be directly representative of this compound's effects. It is intended for informational and hypothesis-generating purposes only.

Experimental Protocols

1. In Vitro Kinase Screening Assay (General Protocol)

This protocol outlines a general workflow for screening a compound against a panel of kinases. Specific conditions will vary depending on the kinase and the assay platform (e.g., radiometric, fluorescence-based).

  • Materials:

    • Recombinant kinases

    • Kinase-specific substrates (peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP for radiometric assays)

    • Kinase reaction buffer

    • This compound stock solution (in DMSO)

    • Control inhibitor

    • 96- or 384-well plates

    • Detection reagents (e.g., phosphocellulose membrane for radiometric assays, antibody for ELISA-based methods)

  • Procedure:

    • Prepare serial dilutions of this compound and the control inhibitor.

    • In each well of the plate, add the kinase reaction buffer, the specific kinase, and its substrate.

    • Add the diluted this compound, control inhibitor, or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a membrane).

    • Detect the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

2. Chemoproteomics Workflow for Off-Target Identification (General Protocol)

This protocol provides a general overview of an affinity-based chemoproteomics approach to identify protein targets of a small molecule.

  • Materials:

    • This compound-derived chemical probe (e.g., with a biotin or alkyne tag)

    • Cell culture reagents

    • Lysis buffer

    • Streptavidin or azide-functionalized beads

    • Protease for digestion (e.g., trypsin)

    • Mass spectrometer

  • Procedure:

    • Probe Synthesis: Synthesize a chemical probe based on the this compound scaffold that retains biological activity and incorporates a tag for enrichment.

    • Cell Treatment: Treat cells with the this compound probe. Include a control where cells are pre-treated with an excess of untagged this compound to identify non-specific binders.

    • Cell Lysis: Lyse the cells to release proteins.

    • Affinity Enrichment: Use affinity beads (e.g., streptavidin beads for a biotin probe) to capture the probe-bound proteins.

    • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elution and Digestion: Elute the bound proteins and digest them into peptides using a protease.

    • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins.

    • Data Analysis: Compare the proteins identified in the probe-treated sample with the control sample to determine specific binding partners of this compound.

Visualizations

Oprozomib_On_Target_Pathway cluster_proteasome_function Normal Proteasome Function This compound This compound Proteasome 20S Proteasome (β5/LMP7 subunits) This compound->Proteasome Inhibits Accumulation Accumulation of Ub-Proteins Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Apoptosis Apoptosis Accumulation->Apoptosis

Caption: this compound's on-target mechanism of action.

Off_Target_Screening_Workflow cluster_kinase Kinase Screening cluster_proteomics Chemoproteomics Kinase_Panel Panel of Recombinant Kinases Oprozomib_Kinase Treat with this compound Kinase_Panel->Oprozomib_Kinase Kinase_Assay In Vitro Kinase Assay Oprozomib_Kinase->Kinase_Assay Kinase_Results Identify Inhibited Kinases (IC50 determination) Kinase_Assay->Kinase_Results Cell_Lysate Cell Lysate or Live Cells Oprozomib_Probe Treat with this compound Probe Cell_Lysate->Oprozomib_Probe Affinity_Purification Affinity Purification Oprozomib_Probe->Affinity_Purification MS_Analysis LC-MS/MS Analysis Affinity_Purification->MS_Analysis Proteomics_Results Identify Binding Partners MS_Analysis->Proteomics_Results

References

Technical Support Center: Managing Gastrointestinal Toxicity of Oprozomib in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) toxicity of Oprozomib in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally bioavailable, second-generation proteasome inhibitor.[1] It is a structural analog of carfilzomib.[2] this compound selectively and irreversibly inhibits the chymotrypsin-like activity of both the constitutive proteasome (PSMB5) and the immunoproteasome (LMP7).[1][3] This inhibition leads to a buildup of ubiquitinated proteins within the cell, triggering cell cycle arrest and apoptosis, which is the basis for its anti-cancer activity.[4][5] this compound has been investigated for the treatment of hematologic malignancies such as multiple myeloma and Waldenström macroglobulinemia.[1][6]

Q2: What are the most common gastrointestinal side effects observed with this compound in vivo?

The most frequently reported GI toxicities associated with this compound in clinical studies are nausea, vomiting, and diarrhea.[2][7][8] These adverse events are often dose-limiting.[8] In some cases, severe GI events, including upper gastrointestinal bleeding, have been observed.[7][8]

Q3: Are there established strategies to mitigate this compound-induced GI toxicity in preclinical models?

Yes, based on clinical observations, several strategies can be adapted for preclinical studies:

  • Dose Fractionation and Step-Up Dosing: Introducing a "step-up" dosing schedule, where a lower initial dose is followed by an escalation to the target dose, has been shown to improve the tolerability of this compound and reduce the incidence of grade ≥3 GI adverse events in clinical trials.[7][9] This approach can be mirrored in animal models.

  • Formulation Changes: The formulation of this compound can impact its tolerability. An extended-release tablet formulation was developed to try and improve its GI safety profile.[7][8] When sourcing this compound for in vivo studies, it is crucial to consider the formulation.

  • Concomitant Medication: The addition of dexamethasone has been investigated as a way to potentially reduce the GI toxicity of proteasome inhibitors.[2]

Q4: What is the proposed mechanism for proteasome inhibitor-induced gastrointestinal toxicity?

The exact mechanisms underlying proteasome inhibitor-induced GI toxicity are not yet fully understood.[10][11][12] It is a common side effect of this class of drugs, not limited to this compound.[10][11] Further research is needed to elucidate the specific signaling pathways involved in this toxicity.[10][11]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Severe Diarrhea and Weight Loss in Animal Models High dose of this compoundReduce the dose of this compound. Implement a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Rapid onset of toxicityImplement a "step-up" dosing regimen. Start with a lower, non-toxic dose and gradually escalate to the desired therapeutic dose over several days.
Formulation and vehicle effectsEnsure the vehicle used to dissolve/suspend this compound is well-tolerated and non-toxic to the GI tract. Consider evaluating different formulations if available.
Nausea and Vomiting (in relevant animal models) Direct irritation of the GI mucosaAdminister this compound with food if the experimental design allows, to potentially reduce direct contact irritation.
Centrally mediated effectsConsider the prophylactic use of antiemetic agents, such as 5-HT3 receptor antagonists, if it does not interfere with the study endpoints.
Inconsistent GI Toxicity Between Animals Genetic variability within the animal colonyEnsure the use of a genetically homogenous animal population. Increase the number of animals per group to account for individual variability.
Differences in gut microbiotaHouse animals under specific pathogen-free (SPF) conditions and consider normalizing gut microbiota before the start of the experiment if this is a suspected confounding factor.
Mortality Due to Suspected GI Bleed Severe damage to the GI liningImmediately halt the study in the affected cohort. Perform necropsy and histopathological analysis of the GI tract to confirm the cause. Re-evaluate the dosing regimen and consider a lower starting dose or a less frequent dosing schedule.

Quantitative Data Summary

Table 1: Grade ≥3 Gastrointestinal Adverse Events in this compound Clinical Trials (Single Agent)

Dosing ScheduleNausea (Grade ≥3)Diarrhea (Grade ≥3)Vomiting (Grade ≥3)
2/7 Step-Up (240/300 mg/d)10%10%Not Reported
5/14 Step-Up (150/180 mg/d)0%0%Not Reported

Data adapted from a Phase Ib/II study of single-agent this compound.[7]

Table 2: Common Gastrointestinal Adverse Events with this compound and Dexamethasone

Dosing ScheduleNausea (All Grades)Diarrhea (All Grades)Vomiting (All Grades)
5/14 Schedule94.7%84.2%73.7%
2/7 Schedule80.4%84.8%52.2%

Data from a Phase 1b/2 study of this compound in combination with dexamethasone.[2]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced GI Toxicity in a Murine Model

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water. Allow for a 1-week acclimatization period.

  • This compound Formulation: Prepare this compound in a vehicle of 0.5% methylcellulose in sterile water. Prepare fresh daily.

  • Dosing Regimen:

    • Maximum Tolerated Dose (MTD) Finding:

      • Group 1: Vehicle control (oral gavage).

      • Groups 2-5: this compound at escalating doses (e.g., 5, 10, 20, 40 mg/kg) administered daily by oral gavage for 5 consecutive days.

    • Step-Up Dosing Evaluation:

      • Group 1: Vehicle control.

      • Group 2: this compound at the MTD daily for 5 days.

      • Group 3: this compound at 50% of the MTD for the first 2 days, followed by the MTD for the next 3 days.

  • Monitoring:

    • Record body weight daily.

    • Monitor for clinical signs of toxicity daily, including changes in posture, activity, and stool consistency.

    • At the end of the study, euthanize animals and collect the entire gastrointestinal tract.

  • Endpoint Analysis:

    • Measure the length of the small intestine and colon.

    • Fix sections of the jejunum, ileum, and colon in 10% neutral buffered formalin for histopathological analysis (H&E staining). Evaluate for signs of mucosal damage, inflammation, and cellular infiltration.

Visualizations

Oprozomib_Mechanism_of_Action cluster_Cell Cancer Cell This compound This compound (Oral Administration) Proteasome 26S Proteasome This compound->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted by Apoptosis Apoptosis Ub_Proteins->Apoptosis Accumulation Leads to Cell_Cycle_Arrest Cell Cycle Arrest Ub_Proteins->Cell_Cycle_Arrest Accumulation Leads to

Caption: this compound's mechanism of action leading to cancer cell apoptosis.

GI_Toxicity_Workflow Start Start: In Vivo this compound Study Dosing Administer this compound (e.g., Oral Gavage) Start->Dosing Monitor Daily Monitoring: - Body Weight - Clinical Signs - Stool Consistency Dosing->Monitor Toxicity_Check Observe Signs of GI Toxicity? Monitor->Toxicity_Check No_Toxicity Continue Study Protocol Toxicity_Check->No_Toxicity No Toxicity_Observed Implement Mitigation Strategy Toxicity_Check->Toxicity_Observed Yes No_Toxicity->Monitor Endpoint Endpoint Analysis: - Necropsy - Histopathology of GI Tract No_Toxicity->Endpoint Dose_Reduction Reduce Dose Toxicity_Observed->Dose_Reduction Step_Up Implement Step-Up Dosing Toxicity_Observed->Step_Up Supportive_Care Provide Supportive Care (e.g., Fluid Replacement) Toxicity_Observed->Supportive_Care Dose_Reduction->Dosing Step_Up->Dosing Supportive_Care->Monitor

Caption: Experimental workflow for managing this compound-induced GI toxicity.

References

Oprozomib in Solid Tumors: A Technical Support Resource on Dose-Limiting Toxicities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of oprozomib in the context of solid tumor research. This resource includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common dose-limiting toxicities observed with this compound in patients with solid tumors?

A1: In the phase 1 clinical trial (NCT01129349) of orally administered this compound in patients with advanced solid tumors, the most frequently observed DLTs were gastrointestinal in nature. These included grade 3 vomiting and dehydration, as well as grade 3 hypophosphatemia. At higher doses, grade 5 gastrointestinal hemorrhage and grade 3 hallucinations were also reported as DLTs.[1][2]

Q2: We are observing significant nausea and vomiting in our preclinical models at our target dose. What strategies were employed in the clinical trial to manage these toxicities?

A2: The high incidence of nausea (91%) and vomiting (86%) in the clinical trial suggests that prophylactic antiemetic therapy is crucial.[1][2] For preclinical studies, consider the administration of standard antiemetic agents prior to this compound dosing. It is also worth noting that a split-dose schedule was explored in the clinical trial, which may be a strategy to improve gastrointestinal tolerability.[1][2]

Q3: A patient in our trial has developed grade 3 hypophosphatemia. Is this an expected toxicity?

A3: Yes, grade 3 hypophosphatemia was identified as a dose-limiting toxicity in the phase 1 study of this compound in solid tumors.[1][2] Regular monitoring of serum phosphate levels is recommended. Management strategies may include oral or intravenous phosphate repletion, depending on the severity.

Q4: What was the maximum tolerated dose (MTD) of this compound determined to be in solid tumor patients?

A4: The MTD of this compound in patients with advanced solid tumors was determined to be 150 mg for the once-daily (QD) dosing schedule and 180 mg for the split-dose schedule.[1][2]

Q5: Our research indicates potential off-target effects. What is the primary mechanism of action of this compound that leads to cancer cell death?

A5: this compound is a proteasome inhibitor. It selectively and irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.[3] This inhibition leads to a buildup of ubiquitinated proteins, which disrupts cellular homeostasis and activates pro-apoptotic pathways, ultimately leading to cancer cell death.[3][4][5]

Quantitative Data Summary

The following table summarizes the dose-limiting toxicities observed in the Phase 1 clinical trial of this compound in patients with advanced solid tumors.

Dosing ScheduleDose LevelDose-Limiting Toxicity (DLT)Number of Patients with DLT
Once-Daily (QD)180 mgGrade 3 Vomiting and Dehydration1
Grade 3 Hypophosphatemia1
Split-Dose180 mgGrade 3 Hypophosphatemia1
210 mgGrade 5 Gastrointestinal Hemorrhage1
Grade 3 Hallucinations1

Data sourced from Infante et al., 2016.[1][2]

Experimental Protocols

Assessment of Dose-Limiting Toxicities

Objective: To determine the safety and tolerability of this compound and to identify the MTD.

Methodology:

  • Patient Population: Patients with histologically confirmed advanced solid tumors that are refractory to standard treatments or for which no standard therapy exists.[6]

  • Study Design: A phase 1, open-label, dose-escalation study was conducted.[1][7] Patients received this compound orally on days 1-5 of a 14-day cycle.[1][2]

  • Toxicity Assessment: Adverse events (AEs) were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[6][7][8][9][10] DLTs were defined as specific treatment-related toxicities occurring within the first cycle of therapy.

  • Data Collection: Patients were monitored for AEs through physical examinations, laboratory tests, and self-reporting at baseline and throughout the study.

Pharmacokinetic (PK) Analysis

Objective: To determine the pharmacokinetic profile of this compound.

Methodology:

  • Sample Collection: Blood samples for PK analysis were collected at pre-defined time points before and after this compound administration.[1][2]

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method (e.g., liquid chromatography-tandem mass spectrometry).

  • Data Analysis: PK parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the concentration-time curve (AUC) were calculated using non-compartmental analysis.[4]

Pharmacodynamic (PDn) Analysis

Objective: To assess the degree of proteasome inhibition by this compound.

Methodology:

  • Sample Collection: Blood samples were collected to isolate peripheral blood mononuclear cells (PBMCs) and red blood cells.[1][2]

  • Assay: Proteasome activity was measured using a fluorogenic substrate assay or an ELISA-based method to determine the inhibition of the chymotrypsin-like activity of the proteasome.[4]

  • Data Analysis: The percentage of proteasome inhibition was calculated relative to pre-dose levels.

Visualizations

Oprozomib_Mechanism_of_Action This compound Mechanism of Action This compound This compound Proteasome 20S Proteasome (Chymotrypsin-like activity) This compound->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Accumulation Accumulation of Ub-Proteins Ub_Proteins->Accumulation ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress NFkB NF-κB Pathway Inhibition Accumulation->NFkB JNK JNK Pathway Activation Accumulation->JNK UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis NFkB->Apoptosis JNK->Apoptosis

Caption: this compound inhibits the proteasome, leading to apoptosis through multiple pathways.

Oprozomib_Clinical_Trial_Workflow This compound Phase 1 Solid Tumor Trial Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (e.g., 150mg, 180mg, 210mg) Enrollment->Dose_Escalation Oprozomib_Admin This compound Administration (Days 1-5 of 14-day cycle) Dose_Escalation->Oprozomib_Admin Toxicity_Monitoring Toxicity Monitoring (CTCAE) DLT Assessment (Cycle 1) Oprozomib_Admin->Toxicity_Monitoring PK_PD_Sampling PK/PD Sampling (Pre- and Post-dose) Oprozomib_Admin->PK_PD_Sampling Data_Analysis Data Analysis (MTD Determination) Toxicity_Monitoring->Data_Analysis PK_PD_Sampling->Data_Analysis Outcome Outcome Assessment (Stable Disease) Data_Analysis->Outcome

Caption: Workflow of the Phase 1 clinical trial for this compound in solid tumors.

References

Technical Support Center: Improving Oprozomib Bioavailability for Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the oral administration of Oprozomib. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of this compound in our preclinical animal models. What are the potential causes and how can we troubleshoot this?

A1: Low and variable oral bioavailability is a known challenge with this compound, a peptide epoxyketone proteasome inhibitor.[1][2] Several factors can contribute to this issue:

  • Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions, which can hinder its dissolution in the gastrointestinal (GI) tract.[3]

  • High Systemic Clearance: The drug is subject to rapid metabolism, primarily through microsomal epoxide hydrolase (mEH) in the liver and other tissues, leading to a short half-life.[4][5]

  • Gastrointestinal (GI) Toxicity and Motility: this compound can cause GI side effects, which may alter GI motility and transit time, leading to inconsistent absorption.[6][7]

  • Formulation In-Vivo Performance: The physical properties of the formulation, such as particle size and excipient composition, can significantly impact its in-vivo dissolution and absorption.

Troubleshooting Steps:

  • Formulation Optimization:

    • Particle Size Reduction: Consider micronization or nano-milling of the this compound drug substance to increase its surface area and dissolution rate.

    • Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a hydrophilic polymer can improve its solubility and dissolution.

    • Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to enhance solubilization and potentially bypass first-pass metabolism via lymphatic uptake.

  • In Vitro Dissolution Testing:

    • Conduct dissolution studies under various pH conditions (e.g., pH 1.2, 4.5, and 6.8) to simulate the different environments of the GI tract.

    • If using an extended-release formulation, ensure the dissolution method is discriminating enough to detect changes in release rate.

  • Preclinical Study Design:

    • Fasting vs. Fed State: Assess the impact of food on this compound's bioavailability, as food can alter GI physiology and drug absorption. A clinical study (NCT02244112) was designed to assess this for this compound.[8] For the related proteasome inhibitor ixazomib, administration with a high-fat meal significantly reduced Cmax and AUC.[9][10]

    • Control for GI Effects: In preclinical models, closely monitor for signs of GI distress. If significant toxicity is observed, consider dose reduction or alternative formulations. Supportive care, as used in clinical trials (e.g., anti-diarrheal agents), might be adapted for animal studies to mitigate these effects.[11]

Q2: Our extended-release this compound tablets show incomplete dissolution during in vitro testing. What could be the issue?

A2: Incomplete dissolution of extended-release tablets can stem from several formulation and manufacturing factors:

  • Polymer Properties: The type and concentration of the release-controlling polymer are critical. A polymer with too high a viscosity or concentration can lead to a very slow and incomplete release.

  • Tablet Hardness: Excessively hard tablets may not allow for adequate penetration of the dissolution medium, hindering drug release.

  • Excipient Interactions: Certain excipients, such as hydrophobic lubricants (e.g., magnesium stearate), if used in excess, can form a water-repellent barrier around the drug particles.

  • Manufacturing Process: Inconsistent granulation or improper compression can lead to variability in tablet properties and dissolution.

Troubleshooting Steps:

  • Formulation Re-evaluation:

    • Polymer Blend: Consider using a combination of hydrophilic polymers with different viscosity grades to achieve the desired release profile. A patent for a gastro-retentive this compound formulation suggests using polymers like Poly(ethylene oxide) and hydroxypropyl methylcellulose.[3]

    • Wetting Agents: Incorporate a surfactant or wetting agent (e.g., sodium lauryl sulfate) into the formulation to improve the wettability of this compound.

  • Process Parameter Optimization:

    • Compression Force: Evaluate the effect of different compression forces on tablet hardness and dissolution.

    • Granulation: If using wet granulation, ensure uniform distribution of the binder and proper drying of the granules.

  • Dissolution Method Review:

    • Ensure the dissolution medium and agitation speed are appropriate for the formulation. For poorly soluble drugs in extended-release formulations, the use of surfactants or biorelevant media may be necessary.

Q3: We are observing high inter-subject variability in the pharmacokinetic (PK) profile of oral this compound in our animal studies. How can we address this?

A3: High PK variability is a common issue in preclinical oral dosing studies, particularly for compounds with challenging biopharmaceutical properties like this compound.[1]

Potential Causes:

  • Inconsistent Dosing Technique: Variability in oral gavage technique can lead to differences in the amount of drug delivered to the stomach.

  • Physiological Differences: Natural variations in gastric emptying time, intestinal motility, and enzyme expression among animals can contribute to variability.

  • Formulation Instability or Inhomogeneity: If the drug is not uniformly suspended or dissolved in the dosing vehicle, each animal may receive a different effective dose.

  • Gastrointestinal Toxicity: As mentioned, this compound-induced GI effects can vary between animals, impacting absorption.[6][7]

Troubleshooting Steps:

  • Refine Dosing Protocol:

    • Ensure all personnel are thoroughly trained and consistent in their oral gavage technique.

    • Use a well-homogenized suspension or solution for dosing. If a suspension is used, ensure it is continuously stirred during dosing to prevent settling.

  • Formulation and Vehicle Selection:

    • Consider using a formulation that provides more consistent in vivo performance, such as a solution or a well-characterized solid dispersion.

  • Study Design Considerations:

    • Increase the number of animals per group to improve the statistical power to detect significant differences.

    • Use a crossover study design if feasible to reduce inter-animal variability.

  • Monitor for GI Effects:

    • Closely observe animals for signs of diarrhea, nausea, or other GI-related adverse events. Correlate these observations with the PK data to identify potential outliers. In clinical settings with proteasome inhibitors, GI toxicities are managed with supportive care, which may be a consideration for improving tolerability in preclinical models.[7]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Oral this compound in Humans
Formulation TypeDose and ScheduleCmax (ng/mL)Tmax (hours)AUCStudy PopulationReference
Capsule and Tablet150-300 mg (2/7 or 5/14 schedule)Dose-dependent increase0.4 - 2Dose-dependent increasePatients with hematologic malignancies[1]
Extended-Release Tablet300 mg (2/7 schedule)Not specifiedNot specifiedNot specifiedPatients with advanced malignancies[12]
Powder-in-Capsule120-210 mg (5/14 schedule)Not specifiedNot specifiedNot specifiedPatients with hematologic malignancies[11]
Modified-Release Tablet150-330 mg (2/7 or 5/14 schedule)Not specifiedNot specifiedNot specifiedPatients with hematologic malignancies[11]

Note: Comprehensive side-by-side comparative pharmacokinetic data (Cmax, Tmax, and AUC) for different oral formulations of this compound from a single study is limited in the public domain. The available data indicates dose-proportional increases in exposure and rapid absorption. High inter-patient variability has been noted.[1]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

This protocol is adapted from standard methodologies for assessing intestinal drug permeability.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Buffer Preparation:

    • Apical (AP) buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM MES, pH 6.5.

    • Basolateral (BL) buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Permeability Assay (AP to BL - Absorption):

    • Wash the Caco-2 monolayers with the respective transport buffers.

    • Add the this compound test solution (e.g., 10 µM in AP buffer) to the apical side.

    • Add fresh BL buffer to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh BL buffer.

  • Permeability Assay (BL to AP - Efflux):

    • Add the this compound test solution to the basolateral side and fresh AP buffer to the apical side.

    • Collect samples from the apical compartment at the same time points.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio: Papp (BL to AP) / Papp (AP to BL). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the oral pharmacokinetics of this compound in mice.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration in mice.

Methodology:

  • Animal Model:

    • Use adult male or female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.

    • Acclimatize the animals for at least one week before the study.

  • Formulation Preparation:

    • Prepare the this compound formulation for oral gavage. A common vehicle is a suspension in 0.5% methylcellulose or a solution in a suitable solvent system (e.g., DMSO/polyethylene glycol/water). The final formulation should be well-tolerated by the animals. For peptide epoxyketones, ensuring stability in the vehicle is crucial.

  • Dosing:

    • Fast the mice overnight (with access to water) before dosing.

    • Administer a single oral dose of the this compound formulation via gavage. The dose volume should be appropriate for the size of the animal (typically 5-10 mL/kg).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

    • Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma/serum samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the following parameters:

      • Cmax (maximum observed plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

      • t1/2 (elimination half-life)

    • If an intravenous dose group is included, the absolute oral bioavailability (F%) can be calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100. Preclinical studies have reported an absolute bioavailability of up to 39% in rodents and dogs.[2]

Visualizations

This compound and the Unfolded Protein Response (UPR) Signaling Pathway

Oprozomib_UPR_Pathway This compound This compound Proteasome Proteasome This compound->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation UPR_Activation Unfolded Protein Response (UPR) Activation Ub_Proteins->UPR_Activation Accumulation leads to PERK PERK UPR_Activation->PERK IRE1 IRE1 UPR_Activation->IRE1 ATF6 ATF6 UPR_Activation->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a XBP1 XBP1 Splicing IRE1->XBP1 ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage Apoptosis Apoptosis ATF4 ATF4 Activation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP CHOP->Apoptosis ER_Chaperones ER Chaperone Expression XBP1->ER_Chaperones ATF6_cleavage->ER_Chaperones

Caption: this compound-induced proteasome inhibition leads to UPR activation and apoptosis.

Experimental Workflow for Assessing Oral Bioavailability

Oral_Bioavailability_Workflow Start Start: this compound Formulation In_Vitro In Vitro Characterization Start->In_Vitro Dissolution Dissolution Testing (pH 1.2, 4.5, 6.8) In_Vitro->Dissolution Permeability Caco-2 Permeability (Papp, Efflux Ratio) In_Vitro->Permeability In_Vivo In Vivo Pharmacokinetic Study (Mouse Model) Dissolution->In_Vivo Permeability->In_Vivo Dosing Oral Gavage Administration In_Vivo->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis End Bioavailability Assessment PK_Analysis->End

Caption: Workflow for evaluating the oral bioavailability of this compound formulations.

References

Oprozomib Technical Support Center: Improving Tolerability with Step-Up Dosing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of a step-up dosing schedule to improve the tolerability of oprozomib, an oral proteasome inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental and clinical use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, second-generation proteasome inhibitor.[1] It selectively and irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[2] This inhibition disrupts the degradation of ubiquitinated proteins, leading to an accumulation of regulatory proteins that control cell cycle progression and apoptosis. The downstream effects include the activation of c-Jun N-terminal kinase (JNK), inhibition of the NF-κB signaling pathway, and induction of the unfolded protein response (UPR), ultimately resulting in programmed cell death of cancer cells.[1][2][3]

Q2: What are the most common adverse events associated with this compound?

The most frequently reported treatment-emergent adverse events (AEs) associated with this compound are gastrointestinal in nature.[4][5][6] These commonly include diarrhea, nausea, and vomiting.[6] Hematologic toxicities have also been observed.[4]

Q3: What is a step-up dosing schedule and why is it recommended for this compound?

A step-up dosing schedule involves starting treatment with a lower dose of the drug and gradually increasing it to the target dose over a defined period. This approach is recommended for this compound to improve its gastrointestinal tolerability.[4] Clinical studies have shown that initiating this compound at a lower dose and escalating to the target dose can help mitigate the incidence and severity of gastrointestinal side effects.[4][7]

Troubleshooting Guides

Issue: High incidence of gastrointestinal adverse events (nausea, vomiting, diarrhea) is observed in our study subjects.

Solution: Implementing a step-up dosing schedule has been shown to improve the tolerability of this compound.[4] Below are examples of step-up dosing regimens that have been used in clinical trials.

Quantitative Data: Adverse Events in this compound Clinical Trials

The following tables summarize the incidence of adverse events in clinical trials of this compound, comparing different dosing schedules.

Table 1: Grade ≥3 Treatment-Emergent Adverse Events (AEs) in Patients with Relapsed and/or Refractory Multiple Myeloma

Dosing SchedulePercentage of Patients with Grade ≥3 AEs
5/14 Schedule (n=19)78.9%
2/7 Schedule (n=46)82.6%

Data from a Phase 1b/2 study of this compound in combination with dexamethasone. The 5/14 schedule involved dosing on days 1-5 of a 14-day cycle, while the 2/7 schedule involved dosing on days 1, 2, 8, and 9 of a 14-day cycle.[5]

Table 2: Common Any-Grade Treatment-Emergent Adverse Events (TEAEs) in Newly Diagnosed Multiple Myeloma Patients (ORd arm)

Adverse Event5/14 Schedule (n=13)
Diarrhea84.6%
Nausea84.6%
Vomiting53.8%

Data from the OPZ003 study of this compound, lenalidomide, and dexamethasone (ORd).[6]

Experimental Protocols

This compound Step-Up Dosing and Administration Protocol

This protocol is based on methodologies used in clinical trials to enhance the tolerability of this compound.

Objective: To administer this compound using a step-up dosing schedule to minimize treatment-related adverse events, particularly gastrointestinal toxicities.

Materials:

  • This compound tablets/capsules

  • Antiemetic medication (e.g., 5-HT3 receptor antagonists)

  • Antidiarrheal medication (e.g., loperamide)

Procedure:

  • Premedication: Administer an antiemetic agent prior to each this compound dose to prevent nausea and vomiting.

  • Step-Up Dosing Regimens:

    • Regimen A (5/14 Schedule):

      • Cycle 1: Administer 150 mg of this compound orally once daily on Days 1-5 of a 14-day cycle.

      • Cycle 2 and subsequent cycles: If tolerated, increase the dose to 180 mg orally once daily on Days 1-5 of a 14-day cycle.[4]

    • Regimen B (2/7 Schedule):

      • Cycle 1: Administer 240 mg of this compound orally once daily on Days 1, 2, 8, and 9 of a 14-day cycle.

      • Cycle 2 and subsequent cycles: If tolerated, increase the dose to 300 mg orally once daily on Days 1, 2, 8, and 9 of a 14-day cycle.[4]

  • Administration: this compound should be administered at approximately the same time each day.

  • Monitoring and Management of Adverse Events:

    • Nausea and Vomiting: If nausea or vomiting occurs despite prophylactic antiemetics, consider additional or alternative antiemetic agents.

    • Diarrhea: At the first sign of diarrhea, initiate standard antidiarrheal therapy (e.g., loperamide).

    • Dose Modification: If Grade 3 or 4 toxicity occurs, consider dose reduction or temporary discontinuation of this compound until the toxicity resolves to Grade 1 or baseline.

Visualizations

This compound Mechanism of Action: Signaling Pathways

Oprozomib_Mechanism_of_Action cluster_cell Cancer Cell cluster_downstream Downstream Effects This compound This compound Proteasome 26S Proteasome This compound->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53, pro-apoptotic proteins) NFkB_Pathway Inhibition of NF-κB Pathway JNK_Pathway Activation of JNK Pathway UPR Induction of Unfolded Protein Response (UPR) Ub_Proteins->Proteasome Degradation Apoptosis Apoptosis NFkB_Pathway->Apoptosis JNK_Pathway->Apoptosis UPR->Apoptosis

Caption: this compound inhibits the proteasome, leading to apoptosis.

Experimental Workflow for this compound Administration and Monitoring

Oprozomib_Workflow Start Start Treatment Cycle Premedication Administer Prophylactic Antiemetic Start->Premedication Dosing Administer this compound (Step-Up Dosing) Premedication->Dosing Monitor_AEs Monitor for Adverse Events (GI, Hematologic, etc.) Dosing->Monitor_AEs Manage_AEs Manage AEs (e.g., Antidiarrheals) No_AEs No Significant AEs Monitor_AEs->No_AEs No AEs_Present AEs Present Monitor_AEs->AEs_Present Yes Continue_Cycle Continue Cycle No_AEs->Continue_Cycle Assess_Severity Assess Severity (Grade 1-4) Manage_AEs->Assess_Severity Mild_AEs Mild (Grade 1-2) Assess_Severity->Mild_AEs Mild Severe_AEs Severe (Grade 3-4) Assess_Severity->Severe_AEs Severe Mild_AEs->Continue_Cycle Dose_Modification Consider Dose Modification/ Interruption Severe_AEs->Dose_Modification Dose_Modification->Continue_Cycle End_Cycle End of Cycle Continue_Cycle->End_Cycle

References

Oprozomib Extended-Release Tablet Formulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the formulation of oprozomib from a powder to an extended-release (ER) tablet. This guide includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate your formulation development process.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for formulation development?

A1: this compound is a tripeptide epoxyketone that is orally bioavailable.[1][2] Key properties to consider are:

  • Solubility: this compound is practically insoluble in water and ethanol, but soluble in DMSO.[3][4] Its low aqueous solubility is a primary challenge for oral formulation and achieving adequate dissolution.

  • Stability: As a peptide-based molecule with an epoxyketone warhead, this compound's stability in different pH conditions and in the presence of various excipients should be thoroughly evaluated during pre-formulation studies.

  • Molecular Weight: this compound has a molecular weight of 532.61 g/mol .[5]

Q2: What is the mechanism of action of this compound, and how does it relate to its therapeutic effect?

A2: this compound is a proteasome inhibitor. It selectively and irreversibly binds to the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][5] This inhibition disrupts the ubiquitin-proteasome pathway, which is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. By blocking this pathway, this compound leads to an accumulation of pro-apoptotic proteins, ultimately inducing cell death in cancer cells.[3][5]

Q3: Why is an extended-release formulation desirable for this compound?

A3: An extended-release formulation for this compound aims to:

  • Maintain therapeutic drug concentrations in the bloodstream over a prolonged period, potentially improving efficacy.

  • Reduce dosing frequency, which can enhance patient compliance.

  • Minimize peak-to-trough fluctuations in plasma drug levels, which may reduce the incidence or severity of side effects. Gastrointestinal side effects like nausea, vomiting, and diarrhea have been observed with oral this compound administration.[6]

Q4: What are the common formulation strategies for developing an extended-release tablet for a poorly water-soluble drug like this compound?

A4: Common strategies include:

  • Hydrophilic Matrix Tablets: This is a popular approach where the drug is dispersed within a matrix of a swellable, hydrophilic polymer like hydroxypropyl methylcellulose (HPMC).[7][8] Upon contact with gastrointestinal fluids, the polymer hydrates to form a gel layer that controls the drug release rate.

  • Reservoir Systems: These formulations involve a drug-containing core coated with a water-insoluble, permeable polymer membrane that controls the drug release.

  • Gastro-retentive Systems: For drugs that are preferentially absorbed in the upper gastrointestinal tract, gastro-retentive dosage forms can be employed to prolong their residence time in the stomach. A patent for a gastro-retentive, bilayer tablet formulation of this compound exists.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the development of this compound extended-release tablets using a hydrophilic matrix system.

Problem Potential Causes Suggested Solutions
Poor Powder Flow - High percentage of fine particles.- Inadequate lubrication.- Inter-particulate friction.- Optimize granulation to achieve a more uniform and larger particle size.- Increase the concentration of the lubricant (e.g., magnesium stearate), but not to exceed levels that negatively impact dissolution.- Incorporate a glidant (e.g., colloidal silicon dioxide).
Tablet Sticking and Picking - Excessive moisture in the granules.- Inappropriate punch and die design.- Low melting point of components.- Insufficient lubrication.- Ensure granules are adequately dried.- Polish punch faces and consider using tapered dies.- Control the temperature and humidity of the compression suite.- Increase lubricant concentration.
Tablet Capping or Lamination - Entrapment of air in the powder blend.- Excessive compression force.- High proportion of fine particles.- Optimize pre-compression settings on the tablet press.- Reduce the main compression force.- Improve granulation to reduce the amount of fines.
Variable Tablet Weight - Poor powder flowability.- Inconsistent die filling.- Segregation of the powder blend.- Improve powder flow as described above.- Adjust the feeder speed on the tablet press.- Ensure a uniform particle size distribution of the blend.
Drug Release is Too Fast - Low viscosity grade of the hydrophilic polymer.- Insufficient polymer concentration.- Tablet porosity is too high.- Use a higher viscosity grade of HPMC.- Increase the percentage of the rate-controlling polymer in the formulation.- Increase the compression force to reduce tablet porosity.
Drug Release is Too Slow - High viscosity grade of the polymer.- High polymer concentration.- Tablet is too hard (low porosity).- Use a lower viscosity grade of HPMC or a blend of grades.- Decrease the percentage of the rate-controlling polymer.- Reduce the compression force.

Data Presentation: Comparative Dissolution Profiles

The following table presents hypothetical dissolution data for three prototype formulations of this compound extended-release tablets. These formulations utilize different concentrations of a hydrophilic polymer (HPMC K100M) to modulate the drug release profile.

Time (hours) Formulation 1 (20% HPMC) % Drug Released Formulation 2 (30% HPMC) % Drug Released Formulation 3 (40% HPMC) % Drug Released
1 251812
2 423022
4 655040
8 887565
12 989285
24 -9997

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Preparation of this compound Extended-Release Matrix Tablets (Wet Granulation Method)

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC K100M)

  • Microcrystalline cellulose (MCC PH101)

  • Lactose monohydrate

  • Povidone K30

  • Magnesium stearate

  • Colloidal silicon dioxide

  • Purified water

Procedure:

  • Blending: In a planetary mixer, blend this compound, HPMC K100M, MCC PH101, and lactose monohydrate for 15 minutes.

  • Granulation: Prepare a 5% w/v solution of Povidone K30 in purified water. Slowly add the binder solution to the powder blend under continuous mixing to form a wet mass of appropriate consistency.

  • Wet Milling: Pass the wet mass through a 6 mm screen.

  • Drying: Dry the granules in a fluid bed dryer at 50°C until the loss on drying (LOD) is below 2%.

  • Dry Milling: Mill the dried granules through a 1 mm screen.

  • Lubrication: Add colloidal silicon dioxide to the milled granules and blend for 5 minutes. Then, add magnesium stearate and blend for an additional 3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling to achieve the target tablet weight and hardness.

In Vitro Dissolution Testing

Apparatus: USP Apparatus II (Paddle) Dissolution Medium: 900 mL of phosphate buffer pH 6.8 with 0.5% Sodium Lauryl Sulfate (SLS) Temperature: 37 ± 0.5 °C Paddle Speed: 75 RPM Sampling Times: 1, 2, 4, 8, 12, and 24 hours Sample Volume: 5 mL (replace with fresh medium) Analysis: Analyze the samples by a validated HPLC method.

Visualizations

Signaling Pathway

Oprozomib_Mechanism_of_Action cluster_proteasome Ubiquitin-Proteasome Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein (e.g., IκB, p53, Cyclins) Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides Accumulation Accumulation of Regulatory Proteins (IκB, p53) This compound This compound This compound->Proteasome NFkB_Inhibition Inhibition of NF-κB Pathway Accumulation->NFkB_Inhibition Apoptosis_Induction Induction of Apoptosis Accumulation->Apoptosis_Induction CellCycle_Arrest Cell Cycle Arrest Accumulation->CellCycle_Arrest TumorGrowth_Inhibition Inhibition of Tumor Growth Apoptosis_Induction->TumorGrowth_Inhibition CellCycle_Arrest->TumorGrowth_Inhibition Formulation_Workflow start Start: this compound Powder preformulation Pre-formulation Studies (Solubility, Stability, Excipient Compatibility) start->preformulation formulation_dev Formulation Development (Select Polymer, Excipients) preformulation->formulation_dev manufacturing Manufacturing Process (Wet Granulation) formulation_dev->manufacturing compression Tablet Compression manufacturing->compression qc_testing Quality Control Testing (Hardness, Friability, Weight, Content Uniformity) compression->qc_testing dissolution In Vitro Dissolution Testing qc_testing->dissolution analysis Data Analysis & Comparison dissolution->analysis optimization Formulation Optimization analysis->optimization Does not meet target profile end Final Formulation analysis->end Meets target profile optimization->formulation_dev Troubleshooting_Tree start Dissolution Fails Target Profile check_release_rate Is Release Too Fast or Too Slow? start->check_release_rate too_fast Release Too Fast check_release_rate->too_fast Too Fast too_slow Release Too Slow check_release_rate->too_slow Too Slow fast_cause1 Check Polymer Viscosity/Concentration too_fast->fast_cause1 fast_cause2 Check Tablet Hardness too_fast->fast_cause2 fast_action1 Increase Polymer Viscosity or Concentration fast_cause1->fast_action1 Low fast_action2 Increase Compression Force fast_cause2->fast_action2 Low slow_cause1 Check Polymer Viscosity/Concentration too_slow->slow_cause1 slow_cause2 Check Tablet Hardness too_slow->slow_cause2 slow_cause3 Hydrophobic Barrier from Lubricant? too_slow->slow_cause3 slow_action1 Decrease Polymer Viscosity or Concentration slow_cause1->slow_action1 High slow_action2 Decrease Compression Force slow_cause2->slow_action2 High slow_action3 Optimize Lubricant Level (e.g., <1% Mg Stearate) slow_cause3->slow_action3 Yes

References

Technical Support Center: Oprozomib Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Oprozomib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor.[1] It is an epoxyketone-based inhibitor that selectively and irreversibly targets the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome (PSMB5) and the immunoproteasome (LMP7).[1][2] By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which disrupts cellular signaling pathways, induces stress responses like the Unfolded Protein Response (UPR), and ultimately triggers apoptosis in cancer cells.[3][4]

Q2: What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound, and proteasome inhibitors in general, can be broadly categorized into two main areas:

  • Proteasome-related alterations: This includes mutations in the PSMB5 gene, which encodes the primary target of this compound, and the upregulation of proteasome subunit expression.[5][6]

  • Activation of compensatory signaling pathways: Cancer cells can develop resistance by upregulating pro-survival pathways and alternative protein degradation mechanisms. Key pathways implicated include the Unfolded Protein Response (UPR), NF-κB signaling, and autophagy.[7][8][9]

Q3: Are there specific mutations in PSMB5 that confer resistance to this compound?

Yes, specific mutations in the PSMB5 gene have been shown to affect sensitivity to this compound. For instance, the Ala49Val mutation has been associated with cross-resistance to both carfilzomib and this compound.[5] Conversely, some mutations that confer resistance to first-generation proteasome inhibitors like bortezomib, such as the Thr21Ala substitution, may actually lead to hypersensitivity to epoxyketone-based inhibitors like this compound.[5] This is thought to be due to the larger binding pocket created by the mutation, which better accommodates the bulkier epoxyketone structure of this compound.[5]

Q4: Can upregulation of proteasome subunits lead to this compound resistance?

Yes, the overexpression of PSMB5 mRNA and the β5 subunit protein has been observed in cell lines with acquired resistance to proteasome inhibitors.[5][6] Increased levels of the target protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.

Q5: How does the Unfolded Protein Response (UPR) contribute to this compound resistance?

The UPR is a cellular stress response pathway that is activated by the accumulation of misfolded proteins, a direct consequence of proteasome inhibition.[9] While prolonged UPR activation is pro-apoptotic, cancer cells can adapt to this stress. This compound treatment has been shown to diminish the cytoprotective ATF6-mediated signaling arm of the UPR while increasing the levels of pro-apoptotic UPR proteins by extending their half-life.[3] Resistance can emerge if cells are able to mitigate the pro-apoptotic signals of the UPR.

Q6: What is the role of the NF-κB pathway in this compound resistance?

The NF-κB pathway is a key regulator of cell survival, and its inhibition is one of the therapeutic rationales for using proteasome inhibitors.[9] The proteasome is responsible for degrading IκBα, an inhibitor of NF-κB. By inhibiting the proteasome, IκBα levels rise, thus inhibiting NF-κB.[10] However, some cancer cells can develop mechanisms to maintain NF-κB activity even in the presence of proteasome inhibitors, contributing to resistance.[11] this compound has been shown to inhibit the NF-κB pathway.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Decreased or no cytotoxic effect of this compound in a previously sensitive cell line. 1. Acquired mutation in the PSMB5 gene. 2. Upregulation of proteasome subunits. 3. Activation of pro-survival signaling pathways (e.g., UPR, NF-κB).1. Sequence the PSMB5 gene to identify potential resistance-conferring mutations. 2. Perform qPCR or Western blot to assess the expression levels of PSMB5 and other proteasome subunits. 3. Analyze the activation status of key proteins in the UPR and NF-κB pathways via Western blot.
Inconsistent results in cell viability assays (e.g., MTT, XTT). 1. Incorrect drug concentration or incubation time. 2. Cell line contamination or genetic drift. 3. Issues with assay reagents or protocol.1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. 2. Authenticate your cell line (e.g., via STR profiling) and use low passage number cells. 3. Ensure proper reagent storage and handling, and carefully review the assay protocol.
Difficulty in detecting proteasome inhibition after this compound treatment. 1. Insufficient drug concentration or treatment duration. 2. Technical issues with the proteasome activity assay.1. Increase the concentration of this compound and/or the treatment time. 2. Use a validated proteasome activity assay with appropriate controls. Ensure that the cell lysate is properly prepared.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound
Parameter Value System
IC50 (β5 subunit) 36 nMPurified 20S Proteasome
IC50 (LMP7 subunit) 82 nMPurified 20S Immunoproteasome
IC50 (CT-L activity) 66 nMHuman Leukemia Molt-4 cells
Effective Concentration 1 - 1000 nMVarious Multiple Myeloma cell lines

Data compiled from multiple sources.[12][13]

Table 2: Effect of PSMB5 Mutations on this compound Sensitivity
Cell Line PSMB5 Mutation Treatment Relative Cell Viability
AN3-12 (Wild-type)None80 nM this compound~20%
AN3-12M45V80 nM this compound~90%
AN3-12A49V80 nM this compound~80%
AN3-12T21A80 nM this compound~10%

Data adapted from a study on CRISPR/Cas9-engineered cells.[10] Note that the T21A mutation shows hypersensitivity to this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Proteasome Activity Assay

Objective: To measure the inhibition of chymotrypsin-like (CT-L) proteasome activity in cells treated with this compound.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in a non-denaturing lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Assay Reaction: In a black 96-well plate, add 20-50 µg of protein lysate to each well. Add the fluorogenic substrate for CT-L activity (e.g., Suc-LLVY-AMC).

  • Kinetic Measurement: Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) over time at 37°C using a fluorescent plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence curve) and express the proteasome activity as a percentage of the vehicle-treated control.

Western Blot Analysis of Apoptosis and Signaling Pathways

Objective: To assess the effect of this compound on key proteins involved in apoptosis and resistance-related signaling pathways.

Methodology:

  • Protein Extraction: Treat cells with this compound, harvest, and extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, p-IκBα, CHOP, GRP78).

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Signaling Pathways and Experimental Workflows

Oprozomib_Resistance_Signaling cluster_proteasome Proteasome Proteasome 26S Proteasome (PSMB5 subunit) Protein_degradation Protein Degradation Proteasome->Protein_degradation Mediates PSMB5_mutation PSMB5 Mutation (e.g., A49V) PSMB5_mutation->Proteasome Alters target Proteasome_upregulation Proteasome Subunit Upregulation Proteasome_upregulation->Proteasome Increases target UPR Unfolded Protein Response (UPR) Adaptation Cell_Survival Cell Survival UPR->Cell_Survival Promotes NFkB NF-κB Pathway Activation NFkB->Cell_Survival Promotes Autophagy Autophagy Autophagy->Cell_Survival Promotes This compound This compound This compound->Proteasome Inhibits Apoptosis Apoptosis Protein_degradation->Apoptosis Regulates

Caption: Key mechanisms of acquired resistance to this compound.

Experimental_Workflow start Start: Suspected This compound Resistance cell_culture Culture previously sensitive cell line start->cell_culture dose_response Perform this compound Dose-Response (MTT/XTT Assay) cell_culture->dose_response confirm_resistance Confirm Resistance (Increased IC50) dose_response->confirm_resistance proteasome_activity Measure Proteasome Activity confirm_resistance->proteasome_activity Yes sequencing Sequence PSMB5 Gene confirm_resistance->sequencing Yes western_blot Western Blot for Signaling Pathways (UPR, NF-kB) confirm_resistance->western_blot Yes analysis Analyze Data & Identify Mechanism proteasome_activity->analysis sequencing->analysis western_blot->analysis

Caption: Workflow for investigating this compound resistance.

References

Validation & Comparative

Oprozomib vs. Carfilzomib: A Comparative Analysis in Multiple Myeloma Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy, mechanism of action, and experimental evaluation of two key proteasome inhibitors.

In the landscape of multiple myeloma therapeutics, proteasome inhibitors have emerged as a cornerstone of treatment. Among these, carfilzomib, a second-generation inhibitor, has demonstrated significant clinical efficacy. Oprozomib, a closely related analogue, offers the advantage of oral bioavailability. This guide provides a comprehensive comparison of this compound and carfilzomib, focusing on their performance in multiple myeloma cells, supported by experimental data and detailed methodologies.

Comparative Efficacy and Potency

This compound and carfilzomib are both epoxyketone-based irreversible proteasome inhibitors that exhibit high selectivity for the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] This irreversible binding leads to sustained proteasome inhibition.[1] While both compounds are potent inducers of apoptosis in multiple myeloma cells, their in vitro potency can vary.

A study comparing their cytotoxic effects on a panel of ten human multiple myeloma cell lines over a 48-hour continuous incubation period revealed the following half-maximal inhibitory concentrations (IC50):

CompoundAverage IC50 (nM)
Carfilzomib ~3
This compound ~25
Data sourced from a study on the effects of proteasome inhibitors on human MM cell lines.[2]

It is important to note that despite the difference in in vitro IC50 values, this compound's oral bioavailability allows for achieving therapeutic concentrations in vivo.[2] Preclinical xenograft models have shown that this compound has anti-tumor activity equivalent to carfilzomib.[2]

Mechanism of Action: A Shared Pathway

Both this compound and carfilzomib exert their anti-myeloma effects through a common mechanism of action that involves the induction of the unfolded protein response (UPR) and subsequent apoptosis.[1] Inhibition of the proteasome leads to an accumulation of misfolded and ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and activating the UPR. A key mediator in this process is the activating transcription factor 4 (ATF4).[1]

The activation of the UPR and ATF4 by these proteasome inhibitors has a dual effect: it upregulates the pro-apoptotic protein BIK, which is a critical mediator of apoptosis, and it also induces autophagy, which can act as a pro-survival mechanism for the cancer cells.[1] Concurrently, the anti-apoptotic protein MCL1 is also upregulated, which can attenuate the apoptotic response.[1]

G cluster_0 Proteasome Inhibition cluster_1 Cellular Response This compound This compound Proteasome Proteasome This compound->Proteasome Carfilzomib Carfilzomib Carfilzomib->Proteasome UPR Unfolded Protein Response (UPR) Proteasome->UPR Accumulation of misfolded proteins ATF4 ATF4 Upregulation UPR->ATF4 BIK BIK Upregulation ATF4->BIK MCL1 MCL1 Upregulation ATF4->MCL1 Autophagy Autophagy ATF4->Autophagy Apoptosis Apoptosis BIK->Apoptosis MCL1->Apoptosis CellSurvival CellSurvival Autophagy->CellSurvival

Shared signaling pathway of this compound and Carfilzomib.

Experimental Protocols

To aid researchers in the evaluation of these compounds, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and carfilzomib on multiple myeloma cells and to calculate the IC50 values.

Materials:

  • Multiple myeloma cell lines (e.g., RPMI-8226, U266)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and Carfilzomib stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and carfilzomib in complete medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Proteasome Activity Assay

Objective: To measure the inhibition of the chymotrypsin-like activity of the 20S proteasome in multiple myeloma cells treated with this compound and carfilzomib.

Materials:

  • Multiple myeloma cells

  • This compound and Carfilzomib

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic proteasome substrate for CT-L activity (e.g., Suc-LLVY-AMC)

  • Fluorometer

Procedure:

  • Treat multiple myeloma cells with various concentrations of this compound and carfilzomib for a specified time (e.g., 1-4 hours).

  • Harvest the cells and wash with cold PBS.

  • Lyse the cells in lysis buffer and centrifuge to collect the supernatant.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well black plate, add 10-20 µg of cell lysate to each well.

  • Add the proteasome activity assay buffer.

  • Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 50 µM.

  • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes using a fluorometer.

  • Calculate the rate of substrate cleavage and express the proteasome activity as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in multiple myeloma cells following treatment with this compound and carfilzomib.

Materials:

  • Multiple myeloma cells

  • This compound and Carfilzomib

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat multiple myeloma cells with this compound and carfilzomib at their respective IC50 concentrations for 24 or 48 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro comparison of this compound and carfilzomib.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies CellCulture Culture MM Cells Treatment Treat with this compound and Carfilzomib (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay IC50 Determine IC50 Values ViabilityAssay->IC50 TreatIC50 Treat with IC50 Concentrations IC50->TreatIC50 ProteasomeAssay Proteasome Activity Assay TreatIC50->ProteasomeAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) TreatIC50->ApoptosisAssay WesternBlot Western Blot for Signaling Proteins TreatIC50->WesternBlot DataAnalysis Comparative Analysis ProteasomeAssay->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

In vitro experimental workflow for drug comparison.

Conclusion

Both this compound and carfilzomib are highly effective proteasome inhibitors with a shared mechanism of action against multiple myeloma cells. While carfilzomib demonstrates greater potency in in vitro cytotoxicity assays, this compound's oral bioavailability presents a significant clinical advantage. The choice between these two agents in a research or clinical setting may depend on the specific experimental design, the need for oral administration, and the desired therapeutic window. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and comparison of these important anti-cancer agents.

References

Oprozomib and Bortezomib: A Comparative Analysis of In Vivo Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, proteasome inhibitors have emerged as a cornerstone in the treatment of hematologic malignancies, particularly multiple myeloma. Bortezomib, the first-in-class proteasome inhibitor, has demonstrated significant clinical efficacy. Oprozomib, a second-generation epoxyketone proteasome inhibitor, offers the advantage of oral bioavailability and has shown activity in bortezomib-resistant settings. This guide provides a comparative overview of the in vivo efficacy of this compound and bortezomib based on available preclinical data, intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

Direct head-to-head in vivo studies comparing this compound and bortezomib are limited in publicly available literature. Therefore, this comparison relies on data from separate preclinical studies. It is crucial to consider the variations in experimental models and methodologies when interpreting these findings.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
RPMI-8226 Human MMNOD-SCID-IL2Rγ-/- mice30 mg/kg, p.o., daily for 5 days/week for 3 weeksDecreased tumor burden compared to vehicle.[1][1]
Non-Hodgkin's Lymphoma (RL)Not Specified30 mg/kg, p.o., twice dailyAntitumor response observed.[2][2]
Colorectal Cancer (CT-26)Not Specified30 mg/kg, p.o., twice dailyAntitumor response observed.[2][2]
Hepatocellular CarcinomaXenograft and Orthotopic Mouse ModelsNot specifiedSignificant antitumor effects.[3][3]

Table 2: In Vivo Efficacy of Bortezomib in Xenograft Models

Tumor ModelAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
Multiple MyelomaXenograft model0.5 mg/kg, i.v., twice weekly for 4 weeksSignificant inhibition of tumor growth, increased overall survival.[4][4]
Prostate CancerMurine xenograft1.0 mg/kg, i.v., weekly for 4 weeks60% reduction in tumor growth.[4][4]
HCT116 p53+/+ Human Colon CancerXenograft model1.2 mg/kg, i.p., 3 times/week for 3 weeksSignificant inhibition of tumor growth compared to vehicle.[5][5]
Primary Effusion Lymphoma (UM-PEL-1)Xenograft model0.3 mg/kg, i.p.Improved overall survival compared to control (median survival 32 days vs. 15 days).[6][6]
Multiple Myeloma (MM.1S-CG and U266-CG)NOD-SCID gamma mice1 mg/kg, i.p., twice/weekDecreased tumor progression.[7][7]

Experimental Protocols

This compound In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
  • Cell Line: RPMI-8226 human multiple myeloma cells stably expressing firefly luciferase were utilized.

  • Animal Model: Immunocompromised NOD-SCID-IL2Rγ−/− mice were used.

  • Tumor Inoculation: Mice received an intravenous injection of RPMI-8226 cells. Tumors were allowed to establish for three weeks.

  • Treatment: Following tumor establishment, mice were randomized into treatment and vehicle groups. This compound was administered orally.

  • Efficacy Assessment: Tumor burden was monitored weekly using in vivo bioluminescence imaging.[1]

Bortezomib In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
  • Animal Model: A xenograft model of multiple myeloma was established.

  • Treatment: Bortezomib was administered intravenously at a dose of 0.5 mg/kg twice weekly for four weeks.

  • Efficacy Assessment: The primary outcomes measured were inhibition of tumor growth and overall survival. A decrease in tumor angiogenesis was also noted.[4]

Mechanism of Action and Signaling Pathways

Both this compound and bortezomib exert their anticancer effects by inhibiting the proteasome, a critical cellular complex responsible for protein degradation. This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn triggers apoptosis (programmed cell death) in cancer cells.

The downstream effects of proteasome inhibition are complex and involve the modulation of several key signaling pathways. One of the primary pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many cancers, NF-κB is constitutively active and promotes cell survival. Proteasome inhibitors block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB from translocating to the nucleus and activating pro-survival genes.

Another critical pathway impacted is the unfolded protein response (UPR). The accumulation of unfolded proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and activation of the UPR. Prolonged UPR activation ultimately triggers apoptosis.

Proteasome_Inhibition_Pathway cluster_drugs Proteasome Inhibitors cluster_downstream Downstream Effects This compound This compound Proteasome Proteasome This compound->Proteasome inhibit Bortezomib Bortezomib Bortezomib->Proteasome inhibit Protein_Degradation Protein Degradation Proteasome->Protein_Degradation facilitates IκBα_accumulation ↑ IκBα Accumulation Proteasome->IκBα_accumulation inhibition leads to UPR_activation ↑ Unfolded Proteins (UPR Activation) Proteasome->UPR_activation inhibition leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome NFκB_inhibition NF-κB Inhibition IκBα_accumulation->NFκB_inhibition Apoptosis Apoptosis NFκB_inhibition->Apoptosis UPR_activation->Apoptosis

Mechanism of proteasome inhibitor-induced apoptosis.

Experimental Workflow for In Vivo Xenograft Studies

The general workflow for assessing the in vivo efficacy of anticancer agents in xenograft models involves several key steps, from cell culture to data analysis.

Xenograft_Workflow A Cancer Cell Culture B Cell Implantation in Immunocompromised Mice A->B C Tumor Growth and Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (this compound/Bortezomib/Vehicle) D->E F Tumor Volume Measurement E->F G Survival Monitoring E->G H Data Analysis and Efficacy Determination F->H G->H

General workflow for in vivo xenograft studies.

Concluding Remarks

Both this compound and bortezomib are potent proteasome inhibitors with demonstrated in vivo antitumor activity in various preclinical cancer models. While bortezomib has a well-established efficacy profile, the orally bioavailable this compound shows promise, particularly in its potential to overcome bortezomib resistance. The lack of direct comparative in vivo studies necessitates careful consideration of the available data. Future head-to-head preclinical studies are warranted to provide a more definitive comparison of the in vivo efficacy of these two important anticancer agents.

References

Oprozomib vs. Carfilzomib: A Comparative Guide to Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of oprozomib and carfilzomib, focusing on their routes of administration and bioavailability, supported by experimental data for researchers and drug development professionals.

This compound and carfilzomib are both potent and selective epoxyketone-based proteasome inhibitors. They share a common mechanism of action by irreversibly binding to and inhibiting the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key component in cellular protein degradation.[1][2][3][4] This inhibition leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis, particularly in malignant cells. While carfilzomib was developed as a second-generation proteasome inhibitor for intravenous administration, this compound was specifically engineered as a tripeptide analog to achieve oral bioavailability, offering the potential for improved patient convenience and flexible dosing schedules.[1][2][4][5]

Comparative Pharmacokinetics and Bioavailability

The fundamental difference between this compound and carfilzomib lies in their structural design, which directly impacts their pharmacokinetic profiles, most notably their route of administration and oral bioavailability. Carfilzomib, a tetrapeptide, is poorly absorbed when taken orally and is therefore administered intravenously.[1][6][7] In contrast, this compound, a tripeptide, was designed to cross intestinal epithelial barriers.[1]

Preclinical studies have demonstrated that this compound has moderate oral bioavailability across multiple species.[1][8] In human clinical trials, this compound showed rapid absorption after oral administration, with a time to maximum plasma concentration (Tmax) typically observed between 0.4 and 2 hours.[1][9] Both drugs are characterized by rapid elimination.[1][6][9]

Below is a summary of key pharmacokinetic parameters for this compound and carfilzomib.

Parameter This compound Carfilzomib
Administration Route Oral[2][10]Intravenous[6][11]
Chemical Structure Tripeptide Epoxyketone[1][3]Tetrapeptide Epoxyketone[1][3]
Oral Bioavailability (F%) 17% (Mice)[1]21% (Rats)[1]39% (Dogs)[1][8][10]Not Orally Bioavailable[1]
Tmax (Humans) 0.4 - 2 hours[1][9]Not Applicable (IV Admin.)
Half-life (t½) (Humans) 0.5 - 2.5 hours[1][9]30 - 60 minutes[6]
Primary Metabolism Epoxide hydrolase & peptide hydrolysis[1][12]Epoxide hydrolase & peptide hydrolysis[1][7]

Experimental Methodologies

Protocol: Determining Oral Bioavailability in Preclinical Models

The oral bioavailability of a compound like this compound is typically determined in animal models (e.g., mice, rats, dogs) through a standard pharmacokinetic study.

  • Animal Groups: Animals are divided into two groups. One group receives the drug via intravenous (IV) administration, and the other group receives the drug orally (e.g., by oral gavage).

  • Dosing: The IV dose serves as the 100% bioavailable reference. The oral dose is typically higher to account for incomplete absorption.

  • Blood Sampling: Following drug administration, blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[13]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the Area Under the Curve (AUC) for both the oral (AUC_oral) and IV (AUC_IV) administration routes.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Protocol: In Vitro Proteasome Inhibition Assay

The pharmacodynamic effect of this compound and carfilzomib is their ability to inhibit proteasome activity. This can be measured in vitro using a fluorogenic substrate.

  • Sample Preparation: Cancer cells are treated with varying concentrations of this compound or carfilzomib for a specified duration. Alternatively, purified 20S proteasome can be used.

  • Lysis: Cells are lysed to release cellular contents, including the proteasome.

  • Activity Assay: The cell lysates or purified proteasome are incubated with a fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

  • Measurement: Cleavage of the substrate by active proteasomes releases a fluorescent molecule (AMC), which is detected using a fluorometer.

  • Data Analysis: The fluorescence intensity is proportional to the proteasome activity. The inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of the proteasome activity, is then calculated. This compound has a reported IC50 of 36 nM for the proteasome β5 subunit.[8][10]

Visualizations

oral_bioavailability_workflow cluster_iv IV Administration Group cluster_oral Oral Administration Group iv_admin IV Drug Administration iv_sampling Serial Blood Sampling iv_admin->iv_sampling iv_analysis Plasma Drug Concentration Analysis iv_sampling->iv_analysis iv_auc Calculate AUC_IV iv_analysis->iv_auc calc Calculate Oral Bioavailability (F%) iv_auc->calc oral_admin Oral Drug Administration oral_sampling Serial Blood Sampling oral_admin->oral_sampling oral_analysis Plasma Drug Concentration Analysis oral_sampling->oral_analysis oral_auc Calculate AUC_oral oral_analysis->oral_auc oral_auc->calc

Caption: Workflow for determining oral bioavailability.

proteasome_pathway ub Ubiquitin (Ub) e1 E1 Activating Enzyme ub->e1 ATP protein Target Protein e3 E3 Ligase protein->e3 e2 E2 Conjugating Enzyme e1->e2 e2->e3 poly_ub_protein Polyubiquitinated Protein e3->poly_ub_protein Poly-Ub Chain Formation proteasome 26S Proteasome poly_ub_protein->proteasome peptides Peptides proteasome->peptides inhibitor This compound or Carfilzomib inhibitor->proteasome Inhibition

References

Cross-Resistance Profile: Oprozomib and Carfilzomib

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides an objective comparison of the cross-resistance profiles of two next-generation proteasome inhibitors, oprozomib and carfilzomib. The information is intended for researchers, scientists, and drug development professionals investigating mechanisms of resistance to proteasome inhibitors. This document summarizes key experimental findings on the development of resistance and the patterns of cross-resistance observed with other proteasome inhibitors, supported by quantitative data and detailed experimental methodologies.

Executive Summary

This compound, an oral analog of carfilzomib, shares a similar mechanism of action as an irreversible epoxyketone proteasome inhibitor.[1] Preclinical studies demonstrate a high degree of cross-resistance between this compound and carfilzomib.[2] Cell lines rendered resistant to carfilzomib exhibit significant resistance to this compound.[2] This reciprocal cross-resistance suggests shared resistance mechanisms. Notably, the cross-resistance between these second-generation inhibitors and the first-generation inhibitor, bortezomib, is not always symmetrical. While bortezomib-resistant cells may retain sensitivity to carfilzomib and this compound, the reverse is not consistently observed.[2][3]

Quantitative Analysis of Cross-Resistance

The following tables summarize the in vitro efficacy of this compound and carfilzomib in parental (sensitive) and resistant cancer cell lines. The data highlights the degree of acquired resistance and the extent of cross-resistance.

Table 1: IC50 Values in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

Cell LineDrugParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
UMSCC-1 Carfilzomib11.22294205
This compound24.1>5000>207
Bortezomib6.819729
Cal33 Carfilzomib17.3111264
This compound35.5248970
Bortezomib12.4998

Data sourced from a study on acquired resistance in HNSCC models.[2]

Table 2: IC50 Values in Multiple Myeloma (MM) Cell Lines

Cell LineResistant toDrugWT IC50 (nM)Resistant IC50 (nM)Fold Resistance
MM1S BortezomibBortezomib15.244.52.93
Carfilzomib8.343.55.24
CarfilzomibCarfilzomib8.323.02.77
Bortezomib15.224.01.58

Data sourced from a study on bortezomib- and carfilzomib-resistant myeloma cells.[3][4]

Mechanisms of Resistance and Signaling Pathways

The development of resistance to carfilzomib, and by extension this compound, is multifactorial. One of the primary mechanisms identified is the upregulation of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp).[5] This efflux pump actively removes the drugs from the cancer cells, reducing their intracellular concentration and efficacy.

dot

cluster_drugs Proteasome Inhibitors cluster_resistance Resistance Phenotype This compound This compound CFZ-Resistant Cell CFZ-Resistant Cell This compound->CFZ-Resistant Cell High-level cross-resistance BTZ-Resistant Cell BTZ-Resistant Cell This compound->BTZ-Resistant Cell Sensitivity retained Carfilzomib Carfilzomib Carfilzomib->CFZ-Resistant Cell High-level resistance Carfilzomib->BTZ-Resistant Cell Sensitivity retained Bortezomib Bortezomib Bortezomib->CFZ-Resistant Cell Moderate cross-resistance Bortezomib->BTZ-Resistant Cell High-level resistance

Caption: Cross-resistance relationships of proteasome inhibitors.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of this compound and carfilzomib cross-resistance.

Generation of Resistant Cell Lines

A standard method for developing drug-resistant cancer cell lines involves continuous, long-term exposure to gradually increasing concentrations of the selective agent.[3][6]

  • Initial Culture: Parental cell lines (e.g., UMSCC-1, Cal33, or MM1S) are cultured in their recommended growth medium.

  • Drug Exposure: Cells are treated with an initial, sub-lethal concentration of carfilzomib (typically near the IC20).

  • Stepwise Dose Escalation: As cells adapt and resume proliferation, the concentration of carfilzomib is incrementally increased. This process is repeated over several months.

  • Resistance Confirmation: The resulting cell population is then tested for its resistance level by determining the IC50 and comparing it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.[3]

  • Cross-Resistance Assessment: The established carfilzomib-resistant cell line is then used to assess cross-resistance to other drugs like this compound and bortezomib by determining their respective IC50 values.

Cell Viability and IC50 Determination Assay

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological function. Cell viability assays are commonly used to determine the IC50 of anticancer drugs.[7]

  • Cell Seeding: Cells (both parental and resistant) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Dilution: A serial dilution of the test compounds (this compound, carfilzomib, bortezomib) is prepared.

  • Treatment: The culture medium is replaced with medium containing the various concentrations of the test compounds. Control wells with vehicle (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.[8]

  • Incubation and Solubilization: The plates are incubated to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells. A solubilizing agent is then added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Seed_Cells Seed Parental & Resistant Cells (96-well plate) Treat_Cells Treat Cells with Drug Dilutions Seed_Cells->Treat_Cells Prepare_Drugs Prepare Serial Dilutions of This compound, Carfilzomib Prepare_Drugs->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add Viability Reagent (MTT/MTS) Incubate->Add_Reagent Read_Plate Read Absorbance Add_Reagent->Read_Plate Calculate_Viability Calculate % Viability vs. Control Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Values Plot_Curve->Determine_IC50

Caption: Experimental workflow for IC50 determination.

Conclusion

The available preclinical data strongly indicate a high likelihood of cross-resistance between this compound and carfilzomib. This is anticipated given their structural and mechanistic similarities. The asymmetrical cross-resistance pattern with bortezomib suggests that while the upregulation of efflux pumps like P-gp is a significant factor, other mechanisms may also play a role in resistance to these second-generation proteasome inhibitors. For drug development professionals, these findings underscore the importance of understanding the specific resistance mechanisms in target patient populations and may guide the development of strategies to overcome or bypass these resistance pathways.

References

A Comparative Analysis of Oprozomib and Ixazomib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two second-generation proteasome inhibitors, Oprozomib and Ixazomib, intended for researchers, scientists, and professionals in the field of drug development. Both agents represent advancements in the treatment of hematological malignancies, particularly multiple myeloma, by offering oral bioavailability and distinct pharmacological profiles compared to the first-in-class proteasome inhibitor, bortezomib.

Introduction

This compound (ONX 0912) is an orally bioavailable epoxyketone-based proteasome inhibitor that, like its structural analog carfilzomib, irreversibly binds to the proteasome.[1][2][3] Ixazomib (MLN9708), the first oral proteasome inhibitor to receive FDA approval, is a boronic acid-based compound that reversibly inhibits the proteasome.[4][5] This guide will delve into a comparative study of their mechanism of action, preclinical and clinical data, and the experimental protocols utilized in their evaluation.

Chemical and Pharmacological Properties

A fundamental distinction between this compound and Ixazomib lies in their chemical structure and their interaction with the proteasome. This compound is an epoxyketone, while Ixazomib is a boronic acid derivative.[2][4] This structural difference dictates their binding kinetics to the proteasome's active sites.

FeatureThis compoundIxazomib
Drug Class Epoxyketone Proteasome InhibitorBoronic Acid Proteasome Inhibitor
Administration Oral[2]Oral[4]
Binding to Proteasome Irreversible[3][6]Reversible[4][7]
Chemical Formula C25H32N4O7S[2]C14H19BCl2N2O4[4]
Molar Mass 532.61 g·mol−1[2]361.03 g·mol−1[4]

Mechanism of Action and Signaling Pathways

Both this compound and Ixazomib exert their anticancer effects by inhibiting the proteasome, a critical cellular complex responsible for protein degradation. This inhibition leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress, and ultimately triggering apoptosis in cancer cells.[8][9] The primary target for both drugs is the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[7][10]

This compound selectively and irreversibly inhibits the chymotrypsin-like activity of both the constitutive proteasome (PSMB5) and the immunoproteasome (LMP7).[1][2] Ixazomib also selectively inhibits the proteasome subunit beta type-5 (PSMB5), but does so reversibly.[4] At higher concentrations, Ixazomib can also inhibit the caspase-like (β1) and trypsin-like (β2) proteolytic sites.[5][7]

The downstream effects of proteasome inhibition by both agents involve the activation of apoptotic pathways, including the activation of caspases-8, -9, and -3, and PARP cleavage.[10][11]

Below is a diagram illustrating the general signaling pathway of proteasome inhibition.

Proteasome_Inhibition_Pathway cluster_cell Cancer Cell This compound This compound Proteasome 26S Proteasome (β5 subunit) This compound->Proteasome Irreversible Inhibition Ixazomib Ixazomib Ixazomib->Proteasome Reversible Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation ER_Stress ER Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Activation Caspase Activation (Caspase-8, -9, -3) UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Proteasome_Activity_Assay cluster_workflow Proteasome Activity Assay Workflow Start Purified 20S Proteasome or Cell Lysate Incubation Incubate with This compound or Ixazomib Start->Incubation Substrate Add Fluorogenic Peptide Substrate (e.g., Suc-LLVY-AMC) Incubation->Substrate Measurement Measure Fluorescence (Excitation/Emission) Substrate->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis Xenograft_Model_Workflow cluster_workflow Xenograft Model Workflow Start Implant Human Cancer Cells (e.g., Multiple Myeloma) into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish and Grow Start->Tumor_Growth Treatment Administer this compound or Ixazomib (Oral Gavage) or Vehicle Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Survival, Immunohistochemistry Monitoring->Endpoint

References

Synergistic effects of Oprozomib with other chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Oprozomib (ONX 0912), an orally bioavailable second-generation proteasome inhibitor, has demonstrated significant anti-tumor activity in preclinical and clinical studies. Beyond its single-agent efficacy, a growing body of evidence highlights its potential to work synergistically with other chemotherapeutic agents, enhancing therapeutic outcomes and potentially overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound in combination with various classes of anti-cancer drugs, supported by experimental data, detailed protocols, and mechanistic insights.

Preclinical Synergistic Effects of this compound

This compound in Combination with Unfolded Protein Response (UPR) Modulators in Hepatocellular Carcinoma (HCC)

Studies have shown that combining this compound with modulators of the Unfolded Protein Response (UPR) leads to synergistic cytotoxicity in HCC cell lines. The proteasome inhibitor's disruption of protein homeostasis, coupled with the UPR modulator's exacerbation of endoplasmic reticulum (ER) stress, creates a synthetic lethal environment for cancer cells.

Quantitative Synergy Data

Combination AgentCell LineCombination Index (CI) ValueSynergy LevelReference
TunicamycinHepG20.71Synergism[1]
SalubrinalHepG20.60Synergism[1]
NelfinavirHepG20.68Synergism[1]

Experimental Protocol: In Vitro Synergy Assessment

  • Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh7 were used.

  • Treatment: Cells were treated with varying concentrations of this compound alone, the UPR modulator (tunicamycin, salubrinal, or nelfinavir) alone, or the combination of both for 48 hours.

  • Synergy Analysis: The synergistic effect of the drug combinations was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.

  • Viability and Proliferation Assays: Cell viability was assessed using the MTT assay, and proliferation was measured by BrdU incorporation.

  • Apoptosis Assay: Caspase-3/7 activity was measured to quantify apoptosis.[1]

In Vivo Efficacy

In xenograft models using HepG2 cells, the combination of oral this compound with nelfinavir or salubrinal resulted in significantly enhanced tumor growth inhibition compared to either agent alone, without an increase in cumulative toxicity.[1][2]

Signaling Pathway

The synergistic effect is mediated through the PERK pathway of the UPR. This compound treatment leads to a dysregulated UPR. The addition of UPR activators further boosts pro-apoptotic UPR signaling, leading to enhanced cancer cell death.[1][3]

UPR_Synergy cluster_ER Endoplasmic Reticulum Unfolded Proteins Unfolded Proteins PERK PERK Unfolded Proteins->PERK Apoptosis Apoptosis PERK->Apoptosis pro-apoptotic signaling This compound This compound Proteasome Proteasome This compound->Proteasome inhibition UPR Modulators UPR Modulators (Nelfinavir, Salubrinal) UPR Modulators->PERK activation Proteasome->Unfolded Proteins degradation

Synergistic induction of apoptosis by this compound and UPR modulators.

This compound in Combination with Histone Deacetylase (HDAC) Inhibitors in Head and Neck Squamous Cell Carcinoma (HNSCC)

In models of acquired resistance to the proteasome inhibitor carfilzomib, the combination of this compound with HDAC inhibitors has been shown to synergistically induce apoptosis and inhibit colony formation.

Experimental Protocol: In Vitro Synergy in Resistant HNSCC

  • Cell Lines: Carfilzomib-resistant HNSCC cell lines, R-UMSCC-1 and R-Cal33, were utilized.

  • Combination Agents: this compound was combined with the HDAC inhibitors vorinostat or entinostat.

  • Assessment of Synergy: Synergistic effects were determined by measuring the induction of apoptosis (Annexin V staining) and the inhibition of colony formation.[4][5]

Mechanism of Synergy

The synergistic effect of this compound and HDAC inhibitors in HNSCC is associated with the significant upregulation of the pro-apoptotic protein Bik.[5]

HDACi_Synergy This compound This compound Bik Bik This compound->Bik upregulation HDAC Inhibitors HDAC Inhibitors (Vorinostat, Entinostat) HDAC Inhibitors->Bik upregulation Apoptosis Apoptosis Bik->Apoptosis

Upregulation of pro-apoptotic Bik by this compound and HDAC inhibitors.

This compound in Combination with Other Agents in Multiple Myeloma (MM)

Preclinical studies have demonstrated that this compound (ONX 0912) exhibits synergistic or additive anti-myeloma activity when combined with several standard-of-care and investigational agents.

Quantitative Synergy Data

Combination AgentCell LineMethod of Synergy AnalysisSynergy LevelReference
BortezomibMM.1SIsobologram AnalysisSynergistic[6]
LenalidomideMM CellsNot SpecifiedEnhanced Activity[6]
DexamethasoneMM CellsNot SpecifiedEnhanced Activity[6]
MS-275 (Pan-HDACi)MM CellsNot SpecifiedEnhanced Activity[6]

Experimental Protocol: In Vitro Synergy in MM

  • Cell Line: The human multiple myeloma cell line MM.1S was used.

  • Treatment: Cells were treated for 24 hours with various concentrations of this compound, bortezomib, or the combination of both.

  • Synergy Analysis: Isobologram analysis was used to determine the synergistic cytotoxic effect of the combination.

  • Viability Assay: Cell viability was assessed using the MTT assay.[6]

Mechanism of Action

The anti-myeloma activity of this compound, both alone and in combination, is associated with the activation of caspase-8, caspase-9, and caspase-3, leading to apoptosis.[6][7]

This compound in Combination with Doxorubicin in Triple-Negative Breast Cancer (TNBC)

This compound has been shown to enhance the cytotoxic effects of doxorubicin in TNBC cell lines.

Experimental Protocol: In Vitro Sensitization to Doxorubicin

  • Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and BT-549 were used.

  • Treatment: Cells were treated with doxorubicin at various concentrations with or without a fixed concentration of this compound (0.05 μM) for 72 hours.

  • Assessment of Cytotoxicity: Cell viability was measured by the MTT assay.

  • Apoptosis and Signaling Pathway Analysis: Apoptosis was assessed by PARP and caspase-3 cleavage. The activation of signaling pathways was determined by immunoblotting for phosphorylated JNK/p38 MAPK and IκBα.[8]

Mechanism of Sensitization

This compound enhances doxorubicin-induced apoptosis by increasing the phosphorylation of JNK/p38 MAPK and inhibiting the degradation of IκBα, which is a key step in the activation of the pro-survival NF-κB pathway.[8]

Doxorubicin_Synergy_Workflow cluster_workflow Experimental Workflow start Seed TNBC cells (MDA-MB-231, BT-549) treat Treat with Doxorubicin +/- this compound (72 hours) start->treat mtt MTT Assay (Cell Viability) treat->mtt western Western Blot (Apoptosis & Signaling Markers) treat->western

Workflow for assessing this compound's sensitization of TNBC cells to Doxorubicin.

Clinical Evaluation of this compound Combination Therapies

Clinical trials have primarily focused on evaluating the safety and efficacy of this compound in combination with standard-of-care regimens for multiple myeloma.

This compound and Dexamethasone in Relapsed/Refractory Multiple Myeloma

A phase 1b/2 study evaluated the combination of this compound and dexamethasone in patients with relapsed and/or refractory multiple myeloma.

Clinical Trial Summary

PhaseDosing ScheduleMaximum Tolerated Dose (MTD) of this compoundOverall Response Rate (ORR)Reference
1b/22/7 schedule (Days 1, 2, 8, 9 of a 14-day cycle)300 mg/day (Recommended Phase 2 Dose)58.7%[3]
1b/25/14 schedule (Days 1-5 of a 14-day cycle)180 mg/day-[3]
  • Treatment Regimen: this compound was administered orally on either a 2/7 or 5/14 schedule in combination with dexamethasone.[1][3]

  • Patient Population: Patients with relapsed and/or refractory multiple myeloma.[3]

  • Key Findings: The combination of this compound and dexamethasone demonstrated encouraging anti-myeloma activity. The most common adverse events were gastrointestinal in nature.[3]

This compound with Pomalidomide and Dexamethasone in Relapsed/Refractory Multiple Myeloma

A phase 1b study investigated the safety and efficacy of this compound in combination with pomalidomide and dexamethasone.

Clinical Trial Summary

PhaseDosing Schedule (this compound)Key FindingsOverall Response Rate (ORR)Reference
1b2/7 schedule (210 mg/day)The combination had encouraging efficacy.70.6%[9]
  • Treatment Regimen: this compound was administered on a 2/7 schedule, with pomalidomide given on days 1-21 of a 28-day cycle, and weekly dexamethasone.[9]

  • Patient Population: Patients with relapsed and/or refractory multiple myeloma.[9]

  • Key Findings: The all-oral combination of this compound, pomalidomide, and dexamethasone showed promising efficacy. Gastrointestinal and hematologic adverse events were the most common.[4][9] In vivo preclinical studies in xenograft models also showed that the triple combination had greater anti-myeloma activity than doublets or single agents.[10][11]

Conclusion

The preclinical and clinical data presented in this guide strongly support the synergistic potential of this compound when combined with a range of other chemotherapeutic agents across different cancer types. The mechanisms underlying these synergies often involve the dual targeting of critical cellular pathways, leading to enhanced apoptosis and overcoming resistance. For researchers and drug development professionals, these findings provide a solid rationale for the continued investigation of this compound-based combination therapies. Future studies should focus on elucidating the intricate molecular mechanisms of synergy and optimizing combination regimens to maximize therapeutic benefit while managing toxicities. The oral bioavailability of this compound further positions it as a convenient and promising component of future combination cancer therapies.

References

Oprozomib's Activity in Carfilzomib-Refractory Multiple Myeloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of oprozomib's efficacy, particularly in the context of carfilzomib-refractory multiple myeloma. This compound (ONX 0912) is an oral, irreversible tripeptide epoxyketone proteasome inhibitor, structurally analogous to the intravenously administered carfilzomib.[1] The development of resistance to proteasome inhibitors, including carfilzomib, presents a significant clinical challenge in the management of multiple myeloma.[2][3] This guide synthesizes available preclinical and clinical data to evaluate this compound as a potential therapeutic alternative in this setting.

Preclinical Activity: this compound vs. Carfilzomib

Preclinical studies have demonstrated that this compound exhibits anti-myeloma activity comparable to carfilzomib. Both are selective and irreversible inhibitors of the chymotrypsin-like (CT-L) activity of the proteasome.[1][4][5] While direct comparative studies in carfilzomib-resistant cell lines are limited, existing data in various myeloma cell lines indicate their relative potencies.

DrugCell Line(s)IC50 (nM)Exposure TimeAssayReference
This compound Panel of 10 human MM cell lines~2548h (continuous)MTT[4]
Carfilzomib Panel of 10 human MM cell lines~348h (continuous)MTT[4]
Carfilzomib MM1.S (wild-type)8.324hNot Specified[6]
Carfilzomib MM1.S/R CFZ (Carfilzomib-resistant)23.024hNot Specified[6]
Carfilzomib RPMI 8226.wt (wild-type)Not Specified1h pulseWST-1[7]
Carfilzomib Bortezomib-resistant MM cell linesActiveNot SpecifiedNot Specified[7]

Clinical Efficacy of this compound in Proteasome Inhibitor-Refractory Multiple Myeloma

A phase Ib/II study evaluated single-agent this compound in patients with advanced multiple myeloma, including those refractory to bortezomib or carfilzomib. The findings suggest that this compound has promising anti-tumor activity in this heavily pretreated patient population.[1]

Trial IDPatient PopulationDosing ScheduleOverall Response Rate (ORR)Clinical Benefit Rate (CBR)Key Adverse Events (Grade ≥3)Reference
Phase Ib/IIRelapsed/refractory MM (including bortezomib/carfilzomib refractory)MTD: 300 mg/day (2/7 schedule) & 240 mg/day (5/14 schedule)Not explicitly stated for CFZ-refractory subgroupNot explicitly stated for CFZ-refractory subgroupGastrointestinal and hematologic AEs[1]

Mechanisms of Carfilzomib Resistance and Potential Overcoming by this compound

The development of resistance to carfilzomib is multifactorial. Understanding these mechanisms is key to developing strategies to overcome them. This compound, being structurally similar to carfilzomib, may be affected by similar resistance mechanisms, but its oral administration and potentially different pharmacokinetic/pharmacodynamic profile could offer advantages.

Known mechanisms of carfilzomib resistance include:

  • Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (MDR1) can actively pump carfilzomib out of the cell, reducing its intracellular concentration.[3]

  • Alterations in proteasome subunits: Mutations or changes in the expression of proteasome subunits can reduce the binding affinity of carfilzomib.

  • Activation of pro-survival signaling pathways: Activation of pathways such as the unfolded protein response (UPR) and autophagy can help myeloma cells cope with the stress induced by proteasome inhibition.[5]

  • Metabolic reprogramming: Changes in cellular metabolism may contribute to drug resistance.[3]

cluster_0 Carfilzomib Action & Resistance Carfilzomib Carfilzomib Proteasome Proteasome (β5 subunit) Carfilzomib->Proteasome Inhibits UPR Unfolded Protein Response Proteasome->UPR Accumulation of polyubiquitinated proteins Apoptosis Apoptosis UPR->Apoptosis Induces ABCB1 ABCB1/MDR1 Efflux Pump ABCB1->Carfilzomib Effluxes CellSurvival Cell Survival ABCB1->CellSurvival Promotes Resistance

Caption: Carfilzomib resistance mechanisms.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Plating: Plate multiple myeloma cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml for suspension cells or 1 x 10^4 to 1.5 x 10^5 cells/ml for adherent cells and incubate overnight.[8]

  • Drug Treatment: Treat the cells with varying concentrations of this compound or carfilzomib and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

A Plate Cells B Add this compound/ Carfilzomib A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilizing Agent E->F G Read Absorbance F->G

Caption: MTT assay workflow for cell viability.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat multiple myeloma cells with this compound or carfilzomib for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation.[10]

  • Washing: Wash the cells with cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[12][13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Analysis: Analyze the stained cells by flow cytometry.[12][14]

A Treat Cells with Drug B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F A Prepare Cell Lysates B Add Fluorogenic Substrate A->B C Incubate at 37°C B->C D Measure Fluorescence C->D E Analyze Data (with inhibitor control) D->E

References

Oprozomib vs. Bortezomib: A Comparative Guide to In Vivo Degenerative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo degenerative effects of two proteasome inhibitors, oprozomib and bortezomib. While both are potent anti-cancer agents, their off-target effects, particularly neurotoxicity, represent a critical point of differentiation. This comparison is supported by available preclinical and clinical data, with detailed experimental methodologies for key assessment protocols.

Executive Summary

Bortezomib, a first-in-class proteasome inhibitor, is associated with a significant dose-limiting side effect: chemotherapy-induced peripheral neuropathy (CIPN).[1][2][3] This neurotoxicity is a primary concern in its clinical use. This compound, an orally bioavailable epoxyketone-based irreversible proteasome inhibitor, and its intravenous analog carfilzomib, have demonstrated a more favorable safety profile, with a notably lower incidence of peripheral neuropathy.[4][5] This difference is largely attributed to their higher selectivity for the chymotrypsin-like (CT-L) activity of the proteasome, whereas bortezomib also inhibits other proteasome subunits, leading to off-target effects.[4][6]

Data Presentation: Quantitative Comparison

Direct in vivo comparative studies on the degenerative effects of this compound versus bortezomib are limited. However, data from in vitro studies and clinical trials with its analog, carfilzomib, provide valuable insights.

ParameterThis compound/CarfilzomibBortezomibSource
Peripheral Neuropathy (PN) Incidence (All Grades, Clinical Trials with Analogs) Lower incidence reported with Carfilzomib30% to 60%[4][7]
Proteasome Subunit Selectivity Highly selective for chymotrypsin-like (β5) subunitInhibits chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2) subunits[4][6][8]
In Vitro Cytotoxicity (A549 Alveolar Epithelial Cells, 72h) Well-tolerated up to 100 nMSevere cytotoxicity at >10 nM (approx. 60% loss of viability at 50 nM)[8]

Experimental Protocols

The assessment of degenerative effects, particularly chemotherapy-induced peripheral neuropathy (CIPN), in vivo typically involves a combination of behavioral, electrophysiological, and histological evaluations in rodent models.[9][10][11]

Animal Model and Drug Administration
  • Species: Male Wistar rats or C57BL/6 mice are commonly used.

  • Drug Administration:

    • Bortezomib: Administered intravenously or intraperitoneally at doses ranging from 0.25 to 1.0 mg/kg, typically twice weekly for several weeks to induce neuropathy.[7]

    • This compound: As an oral agent, it would be administered via oral gavage at appropriate, pharmacokinetically-informed doses.

  • Control Group: A vehicle control group (e.g., saline or the drug's solvent) is essential.

Assessment of Peripheral Neuropathy
  • Behavioral Testing (Sensory Function):

    • Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates hypersensitivity.[12]

    • Thermal Hyperalgesia: Evaluated using the Hargreaves plantar test (radiant heat) or the cold plate test. A shortened latency to paw withdrawal suggests thermal hypersensitivity.

    • Cold Allodynia: The acetone drop test is used, where an exaggerated response to cooling indicates allodynia.[12]

  • Motor Function Assessment:

    • Gait Analysis: Changes in walking patterns, such as stride length and paw placement, are quantified using systems like the CatWalk gait analysis system.

    • Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.

  • Electrophysiology:

    • Nerve Conduction Velocity (NCV): Measures the speed of electrical impulses along a nerve. A decrease in NCV, particularly in sensory nerves like the caudal or saphenous nerve, indicates nerve damage.

    • Nerve Action Potential Amplitude: A reduction in the amplitude of sensory nerve action potentials (SNAPs) or compound muscle action potentials (CMAPs) reflects axonal loss.

  • Histopathology and Immunohistochemistry:

    • Tissue Collection: At the end of the study, dorsal root ganglia (DRG), sciatic nerves, and skin from the hind paws are collected.

    • Nerve Fiber Density: Intraepidermal nerve fiber density (IENFD) is quantified from skin biopsies stained with PGP9.5 to assess damage to small sensory fibers.

    • Axonal Degeneration: Sciatic nerve sections are stained with toluidine blue or processed for electron microscopy to visualize axonal damage and demyelination.

    • Neuronal Stress Markers: DRG sections can be stained for markers of neuronal injury, such as Activating Transcription Factor 3 (ATF3).[7]

Mandatory Visualizations

Experimental Workflow for In Vivo Neurotoxicity Assessment

G cluster_0 Animal Model & Dosing cluster_1 Functional Assessment cluster_2 Terminal Analysis cluster_3 Data Analysis & Comparison Animal_Selection Rodent Model Selection (e.g., Wistar Rats) Drug_Admin Drug Administration (this compound vs. Bortezomib) + Vehicle Control Animal_Selection->Drug_Admin Behavioral Behavioral Testing (von Frey, Plantar Test) Drug_Admin->Behavioral Motor Motor Function (Gait Analysis, Rotarod) Behavioral->Motor Electrophysiology Electrophysiology (NCV, SNAP Amplitude) Motor->Electrophysiology Tissue_Collection Tissue Collection (DRG, Sciatic Nerve, Skin) Electrophysiology->Tissue_Collection Histopathology Histopathology & IHC (IENFD, Axonal Degeneration, ATF3) Tissue_Collection->Histopathology Analysis Statistical Analysis and Comparison of Degenerative Effects Histopathology->Analysis

Caption: Workflow for assessing in vivo degenerative effects.

Signaling Pathways in Bortezomib-Induced Neurodegeneration

G cluster_proteasome Proteasome Subunits cluster_downstream Downstream Degenerative Effects Bortezomib Bortezomib CTL Chymotrypsin-like (β5) Bortezomib->CTL CL Caspase-like (β1) Bortezomib->CL TL Trypsin-like (β2) Bortezomib->TL ER_Stress Endoplasmic Reticulum Stress Mito_Dysfunction Mitochondrial Dysfunction CL->Mito_Dysfunction Off-target effects NFkB NF-κB Pathway Dysregulation TL->NFkB Off-target effects Neurodegeneration Neuronal Degeneration (Peripheral Neuropathy) ER_Stress->Neurodegeneration Oxidative_Stress Oxidative Stress (ROS Production) Mito_Dysfunction->Oxidative_Stress Axonal_Transport Impaired Axonal Transport Mito_Dysfunction->Axonal_Transport Oxidative_Stress->Neurodegeneration Axonal_Transport->Neurodegeneration NFkB->Neurodegeneration

Caption: Bortezomib's multi-pathway neurodegenerative effects.

Conclusion

References

Safety Operating Guide

Proper Disposal of Oprozomib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of Oprozomib, an orally bioavailable proteasome inhibitor, is critical for maintaining laboratory safety and environmental compliance. As an antineoplastic agent, this compound is classified as a hazardous drug (HD), necessitating stringent disposal protocols in line with federal, state, and local regulations.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound and the management of associated waste streams in a research setting.

Key Safety and Handling Information

Adherence to proper safety protocols is paramount when working with this compound to minimize exposure risks.[2] All personnel handling this compound must be thoroughly trained on its hazards and the appropriate safety measures.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear chemical-impermeable gloves, a lab coat, and eye protection.[2]
Ventilation Handle in a well-ventilated area or a chemical fume hood.[2]
Handling Precautions Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[2]
Storage Store in a tightly closed container in a cool, well-ventilated area.[3]
Spill Management Evacuate the area, remove ignition sources, and collect spilled material in a suitable, closed container for disposal.[2]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe disposal of various forms of this compound waste generated in a laboratory setting. This procedure is designed to comply with regulations for hazardous chemical waste.[4]

Experimental Protocol: Segregation and Collection of this compound Waste
  • Waste Segregation:

    • Establish a designated hazardous waste accumulation area in the laboratory.

    • Use separate, clearly labeled, and leak-proof containers for different types of this compound waste:

      • Solid Waste: Contaminated personal protective equipment (gloves, lab coats), absorbent pads, plasticware, and vials.

      • Liquid Waste: Unused or expired solutions of this compound, and contaminated solvents.

      • Sharps Waste: Contaminated needles and syringes.

    • Do not mix this compound waste with other laboratory waste streams.[4]

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste Contaminated with this compound").

    • Include the date of initial waste accumulation.

  • Solid Waste Disposal:

    • Place all disposable items contaminated with this compound, such as gloves, absorbent pads, and empty vials, into a designated solid hazardous waste container.[5]

    • Ensure the container is kept closed except when adding waste.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a compatible, sealed container.

    • Do not dispose of liquid this compound waste down the drain.[2][6] This is crucial to prevent environmental contamination.

  • Sharps Disposal:

    • If a syringe containing this compound is not completely empty (even a residual amount), it must be disposed of as hazardous chemical waste in a designated sharps container for chemical waste, not a biohazard sharps container.[4]

    • Do not recap needles.[4]

  • Disposal of Unused this compound:

    • Unused or expired pure this compound must be disposed of as hazardous chemical waste.

    • Do not dispose of small quantities with household waste, as this is not appropriate for a laboratory setting handling a potent antineoplastic agent.[6]

  • Arranging for Waste Pickup:

    • Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EH&S) department to schedule a pickup for the properly labeled and sealed waste containers.

This compound Spill Management Protocol

In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Experimental Protocol: this compound Spill Cleanup
  • Immediate Actions:

    • Alert others in the immediate area and evacuate non-essential personnel.[2]

    • If the spill involves dust, avoid inhalation.[2]

    • Remove all sources of ignition.[2]

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE, including double chemotherapy gloves, a lab coat, and safety goggles, before attempting to clean the spill.[4]

  • Containment and Cleanup:

    • For solid spills, gently cover the material with absorbent pads to avoid raising dust.

    • For liquid spills, use absorbent pads to contain and absorb the liquid.

    • Carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them into a resealable bag or a designated solid hazardous waste container.[5]

  • Decontamination:

    • Clean the spill area with an appropriate decontaminating solution, as recommended by your institution's safety protocols.

    • Dispose of all cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and EH&S department, following your institution's incident reporting procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

Oprozomib_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Path start This compound Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharp_waste Collect in Labeled Chemical Sharps Container is_sharp->sharp_waste Yes ehs_pickup Arrange for EH&S Hazardous Waste Pickup is_sharp->ehs_pickup No solid_waste->ehs_pickup liquid_waste->ehs_pickup sharp_waste->ehs_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.